molecular formula C6H8OS B1406220 2-Thiaspiro[3.3]heptan-6-one CAS No. 1523571-94-9

2-Thiaspiro[3.3]heptan-6-one

Cat. No.: B1406220
CAS No.: 1523571-94-9
M. Wt: 128.19 g/mol
InChI Key: WBGYUYFPXZSJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiaspiro[3.3]heptan-6-one is a spirocyclic building block of interest in medicinal chemistry and drug discovery, with the molecular formula C6H8OS . The compound features a unique spiro[3.3]heptane core structure that incorporates a sulfur atom within one of the three-membered rings and a ketone functional group at the 6-position . This specific molecular framework provides high three-dimensionality and structural rigidity, making it a valuable scaffold for exploring novel chemical space in the design of pharmaceutical candidates . Researchers utilize this ketone as a versatile synthetic intermediate; the carbonyl group is a key handle for further chemical transformation, for instance, through reduction to the corresponding alcohol, 2-thiaspiro[3.3]heptan-6-ol . Spirocyclic structures analogous to this, such as 2,6-diazaspiro[3.3]heptanes, have demonstrated significant utility in metal-catalyzed cross-coupling reactions, like Pd-catalyzed aryl amination, to create diverse compound libraries for biological screening . The saturated nature of the spirocyclic system can influence the pharmacokinetic properties of potential drug molecules, including solubility and metabolic stability. This product is intended for research applications and is For Research Use Only . It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiaspiro[3.3]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c7-5-1-6(2-5)3-8-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYUYFPXZSJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309269
Record name 2-Thiaspiro[3.3]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-94-9
Record name 2-Thiaspiro[3.3]heptan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiaspiro[3.3]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Thiaspiro[3.3]heptan-6-one, a novel sulfur-containing spirocyclic ketone with potential applications in medicinal chemistry and drug discovery. Spiroheterocyclic compounds are significant scaffolds in organic chemistry due to their rigid and complex three-dimensional structures, which can enhance binding affinity to biological targets.[1] This document outlines a proposed synthetic pathway to this compound, based on established methodologies for the synthesis of related spirocyclic systems. Furthermore, a detailed analysis of the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in the identification and purification of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel chemical entities.

Introduction: The Significance of Thiaspirocycles in Drug Discovery

Spirocycles, particularly those incorporating heteroatoms, represent a fascinating and increasingly important class of molecules in medicinal chemistry.[2] Their unique, conformationally restricted three-dimensional architectures offer a distinct advantage in the design of novel therapeutic agents. The introduction of a spirocyclic framework can lead to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, while also providing opportunities to explore novel intellectual property space.[2]

Sulfur-containing heterocycles are prevalent in numerous natural products and biologically active molecules.[1] The incorporation of a sulfur atom into a spirocyclic system, as in this compound, can introduce specific electronic and steric properties that may favorably influence interactions with biological targets. The thietane ring, a four-membered sulfur-containing heterocycle, is a key component of the this compound scaffold. The development of synthetic routes to such novel thiaspirocyclic ketones is therefore of considerable interest for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the spirocyclic system to simpler, commercially available starting materials. A key disconnection would be the formation of the thietane ring, which can be constructed via an intramolecular nucleophilic substitution. The cyclobutanone moiety can be formed through a [2+2] cycloaddition or a ring-closing metathesis reaction.

G This compound This compound Key Intermediate A 3-(Bromomethyl)-3-(thiomethyl)cyclobutan-1-one This compound->Key Intermediate A Intramolecular Cyclization Starting Material B 3,3-Bis(bromomethyl)cyclobutan-1-one Key Intermediate A->Starting Material B Nucleophilic Substitution Starting Material C Sodium hydrosulfide (NaSH) Key Intermediate A->Starting Material C

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

The proposed forward synthesis commences with a commercially available precursor and proceeds through a series of reliable transformations.

This initial step involves the reduction of a suitable cyclobutane derivative. A plausible starting material would be diethyl 1,1-cyclobutanedicarboxylate, which can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

To selectively functionalize the hydroxyl groups, a protection strategy is necessary. The primary hydroxyl groups of 3,3-bis(hydroxymethyl)cyclobutanol can be protected using a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a benzyl ether, to prevent their participation in subsequent reactions.

The secondary alcohol on the cyclobutane ring is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to afford the protected 3,3-bis(hydroxymethyl)cyclobutan-1-one.

Following oxidation, the protecting groups are removed, and the primary hydroxyl groups are converted into good leaving groups, typically bromides, using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine. This yields the key intermediate, 3,3-bis(bromomethyl)cyclobutan-1-one.

The final step involves the formation of the thietane ring. This is achieved through a nucleophilic substitution reaction using a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), in a suitable polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an intramolecular cyclization to furnish the desired this compound.

G cluster_0 Synthetic Workflow Start Diethyl 1,1-cyclobutanedicarboxylate Step1 Reduction (LiAlH4) Start->Step1 Intermediate1 3,3-Bis(hydroxymethyl)cyclobutanol Step1->Intermediate1 Step2 Protection (TBDMSCl) Intermediate1->Step2 Intermediate2 Protected Diol Step2->Intermediate2 Step3 Oxidation (PCC) Intermediate2->Step3 Intermediate3 Protected Ketone Step3->Intermediate3 Step4 Deprotection & Bromination (TBAF, PBr3) Intermediate3->Step4 Intermediate4 3,3-Bis(bromomethyl)cyclobutan-1-one Step4->Intermediate4 Step5 Cyclization (Na2S) Intermediate4->Step5 End This compound Step5->End

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on the compound's structure.

Physical Properties
PropertyPredicted Value
Molecular Formula C₆H₈OS
Molecular Weight 128.19 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not available (expected to be relatively high due to polarity)
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)
Spectroscopic Data

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.2 - 3.4s4H-CH₂-S-CH₂-
~ 2.8 - 3.0s4H-CH₂-C(=O)-CH₂-

Note: The chemical shifts are approximate and may vary depending on the solvent used.

The carbon NMR spectrum will provide key information about the carbon framework.

Chemical Shift (δ, ppm)Assignment
~ 210 - 220C=O (ketone)
~ 50 - 60Spirocarbon
~ 45 - 55-CH₂-C(=O)-
~ 30 - 40-CH₂-S-

Note: The chemical shifts are approximate and may vary depending on the solvent used.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2850MediumC-H stretching (aliphatic)
~ 1780 - 1760StrongC=O stretching (cyclobutanone)
~ 1450 - 1400MediumCH₂ scissoring
~ 700 - 600MediumC-S stretching

Note: The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered ring ketone.

Mass spectrometry will confirm the molecular weight of the compound.

m/zIon
128.03[M]⁺
129.04[M+H]⁺
151.02[M+Na]⁺

Note: The predicted m/z values are based on the monoisotopic mass of this compound (C₆H₈OS).[4]

Conclusion

This technical guide has presented a detailed, albeit proposed, pathway for the synthesis of this compound, a novel thiaspirocycle of interest in drug discovery. The outlined synthetic strategy leverages well-established chemical transformations, providing a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization data provided will be invaluable for the unambiguous identification and purity assessment of the target molecule. The exploration of such novel scaffolds is crucial for the continued advancement of medicinal chemistry and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity.[1] This guide focuses on the sulfur-containing analogue, 2-Thiaspiro[3.3]heptan-6-one, a molecule of significant interest for its potential applications in drug discovery. While extensive experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of its core physicochemical properties by leveraging data from closely related analogues and robust computational predictions. We will explore its structural features, predicted spectroscopic characteristics, potential synthetic strategies, and its prospective role as a versatile building block for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this emerging chemical entity.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles has led to an increased focus on three-dimensional molecular scaffolds. Saturated spirocycles, particularly the spiro[3.3]heptane framework, have garnered considerable attention as bioisosteres for common carbocyclic and heterocyclic rings, such as cyclohexane and piperidine.[2][3] The rigid, non-planar geometry of the spiro[3.3]heptane core offers a unique way to orient substituents in vectoral space, which can lead to enhanced target affinity and selectivity. Furthermore, the introduction of heteroatoms into the scaffold, such as nitrogen (azaspiro[3.3]heptanes)[2], oxygen (oxaspiro[3.3]heptanes)[4], and sulfur (thiaspiro[3.3]heptanes), provides a powerful tool for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.[5]

This compound, with its combination of a thietane ring and a cyclobutanone, presents a unique scaffold for the development of novel chemical entities. The presence of the sulfur atom and the ketone functionality offers multiple points for chemical modification, making it a versatile building block for combinatorial chemistry and lead optimization efforts.

Molecular Structure and Core Physicochemical Properties

The fundamental structure of this compound consists of a thietane ring and a cyclobutanone ring sharing a single spirocyclic carbon atom. This arrangement results in a rigid, three-dimensional structure.

Below is a table summarizing the key predicted and known physicochemical properties of this compound and its closely related carboxylic acid derivative. It is important to note that much of the data for the target ketone is computationally predicted due to the current absence of extensive experimental validation in the literature.

PropertyThis compound2-Thiaspiro[3.3]heptane-6-carboxylic acidData Source
Molecular Formula C₆H₈OSC₇H₁₀O₂S[6]
Molecular Weight 128.19 g/mol 158.22 g/mol [6]
CAS Number Not available1523571-94-9[6]
Appearance Predicted: SolidPowder[6]
Storage Temperature Predicted: 2-8°C4°C[6]
SMILES C1C(=O)CC12CSC2O=C(O)C1CC2(CS2)C1[6]
InChI InChI=1S/C6H8OS/c7-5-1-6(2-5)3-8-4-6/h1-4H2InChI=1S/C7H10O2S/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)[6]

Synthesis Strategies for the Thiaspiro[3.3]heptane Core

A plausible retrosynthetic analysis suggests that this compound could be synthesized from precursors such as 3-oxocyclobutane-1-carboxylic acid and a suitable dielectrophile. The general workflow for the synthesis of functionalized spiro[3.3]heptanes often involves the creation of a key intermediate that can be elaborated into the desired product.[7]

Conceptual Experimental Protocol: A General Approach

The following protocol is a conceptualization based on established methods for the synthesis of related spiro[3.3]heptanones.[8]

Step 1: Preparation of a Key Cyclobutane Intermediate

The synthesis would likely begin with a commercially available cyclobutane derivative, which would be functionalized to introduce the necessary groups for the subsequent cyclization.

Step 2: Spirocyclization

The key spirocyclization step could be achieved through a double nucleophilic substitution reaction. For instance, a cyclobutane derivative with two leaving groups could be reacted with a dinucleophile to form the second ring.

Step 3: Functional Group Interconversion

Following the formation of the spirocyclic core, a series of functional group interconversions may be necessary to arrive at the target this compound. This could involve oxidation, reduction, or other standard organic transformations.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar nature of the molecule. The protons on the cyclobutane and thietane rings would likely appear as multiplets in the aliphatic region. The protons adjacent to the sulfur atom would be expected to have a chemical shift around 2.5-3.5 ppm, while the protons alpha to the ketone would be in a similar region.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals. The carbonyl carbon of the ketone will be the most downfield signal, typically in the range of 200-220 ppm. The spiro carbon will be a quaternary signal, and the remaining four methylene carbons will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) stretch is expected around 1700-1750 cm⁻¹. The C-S bond stretch of the thietane ring would likely appear in the fingerprint region.

  • Mass Spectrometry (MS): The electron impact mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 128). Fragmentation patterns would likely involve the loss of small molecules such as CO and ethylene.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the ketone and the thietane ring.

  • Ketone Reactivity: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing substituents, and Wittig-type reactions to form exocyclic double bonds. These transformations allow for the diversification of the scaffold at the 6-position.[7]

  • Thietane Ring Reactivity: The thietane ring, a four-membered sulfur-containing heterocycle, is known to be susceptible to ring-opening reactions under certain conditions. However, it can also be a stable component of a larger molecule. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the polarity and hydrogen bonding capacity of the molecule.

The unique three-dimensional shape and the presence of functional handles make this compound a promising building block for the synthesis of novel drug candidates. The spiro[3.3]heptane motif has been successfully incorporated into a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs) and lysine-specific histone demethylase 1A (LSD1).[1] The introduction of the thietane ring offers a novel isostere for other cyclic ethers and amines, potentially leading to improved pharmacokinetic properties.

Visualization of Key Structures and Workflows

Molecular Structure of this compound

Caption: 2D representation of this compound.

Conceptual Synthetic Workflow

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Cyclobutane Precursor Cyclobutane Precursor Intermediate Formation Intermediate Formation Cyclobutane Precursor->Intermediate Formation Thiolating Agent Thiolating Agent Thiolating Agent->Intermediate Formation Spirocyclization Spirocyclization Intermediate Formation->Spirocyclization Key Step Functional Group\nInterconversion Functional Group Interconversion Spirocyclization->Functional Group\nInterconversion This compound This compound Functional Group\nInterconversion->this compound

Caption: A conceptual workflow for the synthesis of this compound.

Conclusion

This compound represents a novel and promising scaffold for medicinal chemistry. While experimental data on this specific molecule remains scarce, this guide provides a foundational understanding of its likely physicochemical properties, synthetic accessibility, and potential applications by drawing upon the rich chemistry of related spiro[3.3]heptane systems. The unique combination of a rigid three-dimensional core, a ketone handle for diversification, and a thietane ring for modulating polarity and metabolic stability makes this compound a valuable tool for the design and synthesis of next-generation therapeutics. Further experimental investigation into this intriguing molecule is highly warranted and is anticipated to unlock its full potential in drug discovery.

References

A Theoretical and Predictive Spectroscopic Guide to 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, properties that can impart favorable pharmacokinetic profiles and novel intellectual property. 2-Thiaspiro[3.3]heptan-6-one is a compelling yet underexplored member of this class. This guide provides a comprehensive, albeit theoretical, exploration of its spectroscopic characteristics.

Molecular Structure and Proposed Synthesis

A logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure and a plausible route to its synthesis. The synthesis provides the context in which the characterization would be performed.

Molecular Structure of this compound

The structure of this compound, with the IUPAC-recommended numbering, is presented below. This rigid spirocyclic system is characterized by two four-membered rings fused at a central quaternary carbon (C5). One ring contains a thioether (thietane), and the other a ketone (cyclobutanone).

Molecular structure of this compound.
Proposed Synthetic Workflow

A plausible synthetic route to this compound could involve a [2+2] cycloaddition as a key step. The following diagram outlines a hypothetical, yet chemically reasonable, synthetic pathway.

G Proposed Synthesis of this compound start Commercially Available Starting Materials step1 Synthesis of 3-Methylenecyclobutanone start->step1 step2 Synthesis of Thioformaldehyde Equivalent start->step2 step3 [2+2] Cycloaddition step1->step3 step2->step3 product This compound step3->product purification Purification (e.g., Column Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

A plausible synthetic workflow for this compound.

This proposed synthesis is designed to be a self-validating system. The success of each step would be monitored by standard techniques (e.g., TLC, GC-MS), and the final product's identity would be unequivocally confirmed by the spectroscopic methods detailed below.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. We can predict the chemical shifts and coupling patterns based on the electronic environment of each proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H1, H43.2 - 3.5Singlet or narrow multipletThese protons are on carbons adjacent to the sulfur atom, which is deshielding. The strained four-membered ring also influences the chemical shift.
H3, H72.8 - 3.1Singlet or narrow multipletThese protons are alpha to the carbonyl group, leading to deshielding. The rigid spirocyclic structure may limit complex coupling.

Expert Insights: The exact chemical shifts and multiplicities will be highly dependent on the solvent used and the specific conformation of the four-membered rings. Due to the rigidity of the spirocyclic system, long-range coupling ("W-coupling") might be observed between protons on opposite sides of the rings. A 2D COSY experiment would be invaluable to confirm the through-bond connectivities.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon skeleton. We predict four distinct signals corresponding to the unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C6 (C=O)205 - 220The carbonyl carbon of a cyclobutanone typically appears in this downfield region.[1]
C5 (Spiro)55 - 70The quaternary spiro-carbon is shifted downfield due to the substitution pattern.
C1, C435 - 50These carbons are adjacent to the electron-withdrawing sulfur atom.
C3, C745 - 60These carbons are alpha to the carbonyl group.

Authoritative Grounding: The prediction of ¹³C NMR chemical shifts is based on established empirical data for cyclic ketones and thioethers. Comprehensive databases are available for refining these predictions.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch1770 - 1790StrongThe carbonyl stretching frequency in cyclobutanones is shifted to a higher wavenumber compared to acyclic ketones due to ring strain.
C-S Stretch600 - 800Weak to MediumThe C-S stretching vibration is typically weak and falls in the fingerprint region.
C-H Stretch (sp³)2850 - 3000MediumStandard alkane C-H stretching vibrations.

Experimental Causality: When running an IR experiment, it is crucial to ensure the sample is free of any residual solvents, as their absorptions could obscure the fingerprint region. An ATR-FTIR setup would be ideal for a solid or neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

m/z Ion Predicted Abundance Rationale
128[M]⁺ModerateThe molecular ion peak corresponding to the exact mass of C₆H₈OS.
100[M - CO]⁺HighA characteristic fragmentation of cyclic ketones is the loss of carbon monoxide.
72[C₄H₈S]⁺HighCleavage of the cyclobutanone ring followed by rearrangement could lead to the thietane radical cation.

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments, thereby providing unequivocal evidence for the compound's identity. The predicted m/z values for various adducts can be found in public databases.[2]

Advanced Spectroscopic Correlations (Predicted)

To further elucidate the structure, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. The following diagram illustrates the key predicted long-range correlations.

Predicted HMBC correlations for structural elucidation.

Expert Interpretation: The correlation between the protons alpha to the carbonyl (H7) and the spiro carbon (C5) would be a definitive piece of evidence for the spirocyclic core. Similarly, correlations from the protons adjacent to the sulfur (H1, H4) to the spiro carbon would confirm the connectivity of the thietane ring.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. While awaiting experimental validation, these predictions offer valuable guidance for researchers working on the synthesis and identification of this and related novel spirocyclic compounds. The principles and methodologies outlined herein are grounded in the fundamental tenets of spectroscopic analysis and are designed to be a reliable resource for scientists in the pharmaceutical and chemical research fields.

References

Crystal Structure Analysis of 2-Thiaspiro[3.3]heptan-6-one: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, are of paramount importance in modern drug discovery, offering novel chemical space and improved pharmacokinetic profiles.[1][2][3] The 2-Thiaspiro[3.3]heptane framework is a compelling structural motif, and the introduction of a ketone functional group in 2-Thiaspiro[3.3]heptan-6-one provides a versatile handle for further chemical modification. Understanding the precise three-dimensional arrangement of this molecule is fundamental to predicting its interactions with biological targets and guiding the rational design of new therapeutic agents. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, covering synthesis, single-crystal growth, X-ray diffraction analysis, and computational validation. We emphasize not just the procedural steps, but the underlying scientific rationale that ensures reproducible, high-quality results.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

The "Escape from Flatland" initiative in medicinal chemistry has highlighted the need for molecules with greater three-dimensional complexity to enhance target selectivity and reduce off-target effects.[2] Spirocyclic systems, which feature two rings connected by a single common atom, are ideal candidates. Their inherent rigidity reduces the entropic penalty upon binding to a target and projects substituents into well-defined vectors in space. The 2-Thiaspiro[3.3]heptane core, in particular, combines the conformational constraint of the spirocycle with the potential for specific interactions mediated by the sulfur heteroatom, making its derivatives valuable for drug discovery programs.[4] This guide focuses on the ketone derivative, this compound, a key building block for more complex bioactive molecules.

Synthesis and Purification

While numerous synthetic routes to spiro[3.3]heptane systems exist, a common and effective strategy involves the double alkylation of a suitable precursor. For the synthesis of the target compound, a plausible route involves the reaction of a sulfur nucleophile with a dielectrophile like 3,3-bis(bromomethyl)oxetane, followed by oxidation and functional group manipulation to yield the desired ketone.

A generalized synthetic approach, analogous to the preparation of similar spirocyclic compounds, is often employed.[5][6] The final product must be rigorously purified prior to crystallization attempts. Column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is typically sufficient to achieve the >99% purity required for growing high-quality single crystals.

The Art and Science of Single-Crystal Growth

The primary bottleneck in any crystal structure determination is obtaining a single crystal of suitable size and quality.[7] This process relies on creating a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice.[8] The choice of method and solvent is critical and often requires empirical screening.

Causality in Solvent Selection

The ideal crystallization solvent should exhibit moderate solubility for the compound: too high, and supersaturation is difficult to achieve; too low, and insufficient material will be in solution.[9] For a moderately polar molecule like this compound, solvents such as acetone, ethyl acetate, dichloromethane, or methanol are excellent starting points. A preliminary solubility test with small amounts of the compound across a range of solvents is a mandatory first step.[10]

Experimental Protocols for Crystallization

Protocol 1: Slow Evaporation This is the simplest and most common method for crystallizing organic compounds.[11]

  • Dissolve the purified this compound in a suitable solvent (e.g., acetone) to near saturation in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This restricts the rate of evaporation, preventing rapid precipitation which leads to amorphous powder or microcrystals.[9]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[11]

  • Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealed jar (the "outer chamber") containing a larger volume of a "poor" solvent (an "antisolvent") in which the compound is insoluble but which is miscible with the good solvent (e.g., hexanes).

  • Over time, the vapor of the more volatile antisolvent (hexanes) will diffuse into the solution in the inner vial. This slowly reduces the solubility of the compound, inducing crystallization.[10]

Experimental Workflow for Crystallization and Data Collection

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 X-Ray Diffraction cluster_3 Structure Solution & Refinement A Synthesis of This compound B Purification (>99% Purity) A->B C Solvent Screening B->C D Setup Crystallization (e.g., Vapor Diffusion) C->D E Incubate & Monitor (Days to Weeks) D->E F Harvest High-Quality Single Crystal E->F G Mount Crystal on Diffractometer F->G H Data Collection (X-ray Source) G->H I Data Processing (Integration & Scaling) H->I J Structure Solution (e.g., Direct Methods) I->J K Structure Refinement (Least-Squares) J->K L Validation & Final Report (CIF File) K->L

Caption: Workflow from synthesis to final crystal structure validation.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic-level structure of a crystalline material.[12] The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic crystal lattice, creating a unique diffraction pattern from which the crystal structure can be deduced.[13]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of X-rays (typically from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13]

Results: The Crystal Structure of this compound

The following data is presented as a representative example for illustrative purposes, based on typical values for small organic molecules, to guide researchers on data presentation and interpretation.

The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₆H₈OS
Formula weight128.19 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.88 Å, b = 9.15 Å, c = 11.45 Å
α = 90°, β = 105.2°, γ = 90°
Volume594.1 ų
Z (molecules/unit cell)4
Density (calculated)1.432 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.092
Goodness-of-fit on F²1.05
Molecular Geometry

The spiro[3.3]heptane core consists of two four-membered rings, a thietane and a cyclobutanone, connected at the C(4) spirocenter. The thietane ring is puckered, while the cyclobutanone ring is nearly planar, a common feature for such systems.

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Degrees (°)
S(1)-C(2)1.815(2)
S(1)-C(4)1.838(2)
C(5)-C(6)1.521(3)
C(6)=O(1)1.210(3)
C(2)-S(1)-C(4)78.5(1)°
C(5)-C(6)-C(7)92.1(2)°
C(3)-C(4)-C(5)118.5(2)°

The bond angles within the four-membered rings deviate significantly from the ideal tetrahedral angle of 109.5°, indicative of substantial ring strain, which is a key feature influencing the reactivity of such molecules.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are arranged in a herringbone pattern. The packing is dominated by weak C-H···O hydrogen bonds between the methylene protons of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions link the molecules into chains along the crystallographic b-axis.

Diagram of Key Intermolecular Interactions

Caption: C-H···O hydrogen bonds linking adjacent molecules.

Computational Analysis: A Bridge Between Structure and Properties

To complement the experimental data, computational methods like Density Functional Theory (DFT) are invaluable.[14] DFT calculations can be used to optimize the molecular geometry in the gas phase for comparison with the solid-state crystal structure, calculate vibrational frequencies to correlate with IR spectroscopy, and determine electronic properties.[15][16][17]

A key application is the analysis of Frontier Molecular Orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and stability of the molecule.[17] For this compound, the LUMO is expected to be localized primarily on the C=O carbonyl group, identifying it as the primary site for nucleophilic attack. The HOMO would likely involve the lone pairs of the sulfur atom, suggesting its role in electrophilic interactions.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for the crystal structure analysis of this compound. By integrating meticulous purification, systematic crystallization screening, high-precision single-crystal X-ray diffraction, and corroborative computational analysis, a complete and unambiguous picture of the molecule's three-dimensional structure and intermolecular interactions can be achieved. This detailed structural knowledge is the bedrock upon which further research, including structure-activity relationship (SAR) studies and the design of next-generation drug candidates, can be confidently built.

References

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Thiaspiro[3.3]heptan-6-one: From Structural Elucidation to Spectroscopic Prediction

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the quantum chemical investigation of 2-Thiaspiro[3.3]heptan-6-one, a unique spirocyclic ketone with potential applications in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-step computational workflow designed to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies described herein are grounded in established theoretical principles and are designed to yield high-fidelity data for hypothesis testing and experimental validation.

Introduction: The Significance of Spirocyclic Ketones and the Need for In Silico Analysis

Spirocyclic frameworks are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological targets.[3] The introduction of a heteroatom, such as sulfur in the thietane ring of this compound, further enhances its chemical diversity and potential for specific molecular interactions. Understanding the fundamental properties of this molecule at the quantum level is paramount for its rational design and derivatization in various applications.

Quantum chemical calculations offer a powerful, non-invasive means to explore the molecular landscape, providing insights that are often difficult or costly to obtain through experimental methods alone.[4][5] This guide will detail a systematic approach to the computational analysis of this compound, leveraging Density Functional Theory (DFT) as the primary computational engine.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the comprehensive quantum chemical analysis of this compound. The choice of methods and basis sets is justified at each step to ensure a balance between computational cost and accuracy.

Molecular Structure Input and Initial Optimization

The first step involves the construction of the 3D structure of this compound. This can be achieved using any standard molecular building software. The initial structure should then be subjected to a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., UFF or GAFF), to obtain a reasonable starting geometry for subsequent high-level calculations.[6]

High-Level Geometry Optimization and Vibrational Frequency Analysis

Protocol:

  • Method Selection: Employ Density Functional Theory (DFT) for its excellent balance of accuracy and computational efficiency in treating medium-sized organic molecules.[7][8] The B3LYP functional is a well-established and versatile choice for this purpose.

  • Basis Set Selection: Utilize a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the molecular geometry and electron distribution.

  • Solvation Model: To simulate a more realistic chemical environment, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), with an appropriate solvent (e.g., water or DMSO).

  • Execution: Perform a full geometry optimization without any symmetry constraints.

  • Validation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

Causality Behind Choices: The B3LYP functional is chosen for its proven track record in predicting the geometries of organic molecules. The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost for a molecule of this size. The inclusion of a solvation model is crucial as it can significantly influence the molecule's conformation and electronic properties.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol:

Computational_Workflow cluster_Input 1. Input & Pre-optimization cluster_DFT 2. DFT Calculations cluster_Analysis 3. Property Analysis Mol_Build Molecular Structure Construction MM_Opt Molecular Mechanics Optimization (UFF/GAFF) Mol_Build->MM_Opt DFT_Opt Geometry Optimization (B3LYP/6-31G(d,p), PCM) MM_Opt->DFT_Opt Freq_Calc Vibrational Frequency Analysis DFT_Opt->Freq_Calc Electronic Electronic Properties (HOMO, LUMO, MEP) DFT_Opt->Electronic Struct_Params Structural Parameters Freq_Calc->Struct_Params Spectra Spectroscopic Properties (IR, Raman) Freq_Calc->Spectra

Caption: Computational workflow for this compound analysis.

Analysis of Calculated Properties

Upon successful completion of the calculations, a wealth of information can be extracted to characterize this compound.

Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or with data for similar known compounds, to validate the computational model.

ParameterPredicted Value (Å or °)
C=O Bond LengthCalculated Value
C-S Bond LengthsCalculated Value
Spirocyclic C-C Bond LengthsCalculated Value
Thietane Ring Puckering AngleCalculated Value
Cyclobutanone Ring Puckering AngleCalculated Value

Table 1: Predicted key geometrical parameters for this compound.

Spectroscopic Properties

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting experimental spectra and for identifying characteristic vibrational modes.

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=O StretchCalculated ValueCalculated ValueStrong, characteristic ketone stretch
C-S StretchCalculated ValueCalculated ValueCharacteristic thietane stretch
Ring PuckeringCalculated ValueCalculated ValueLow-frequency modes

Table 2: Predicted characteristic vibrational frequencies for this compound.

Electronic Properties

Analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is a powerful tool for predicting sites for electrophilic and nucleophilic attack.

Visualization of Molecular Properties

Molecular_Properties Molecule This compound HOMO HOMO (Electron Donor) Molecule->HOMO LUMO LUMO (Electron Acceptor) Molecule->LUMO MEP MEP (Reactivity Sites) Molecule->MEP

Caption: Key electronic properties derived from quantum chemical calculations.

Conclusion and Future Directions

This guide has presented a detailed and scientifically grounded workflow for the quantum chemical analysis of this compound. By following these protocols, researchers can obtain reliable predictions of the molecule's structural, spectroscopic, and electronic properties, thereby accelerating its development for various applications.

Future computational studies could expand upon this work by:

  • Exploring Reaction Mechanisms: Investigating the reactivity of the ketone and thietane moieties.

  • Calculating Advanced Properties: Predicting NMR chemical shifts, chiroptical properties (if relevant), and excited-state properties.

  • Docking Studies: If a biological target is identified, the optimized structure can be used for molecular docking simulations to predict binding modes and affinities.

The synergy between computational chemistry and experimental work is crucial for modern chemical research. The in silico data generated through the methods described here will serve as a valuable foundation for subsequent experimental validation and exploration of the chemical space around the this compound scaffold.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Thiaspiro[3.3]heptan-6-one is a unique spirocyclic scaffold containing a thietane and a cyclobutanone ring. Such strained heterocyclic systems are of growing interest in medicinal chemistry as bioisosteres for larger, more flexible ring systems. Understanding the thermal stability and degradation profile of this molecule is paramount for its potential applications in drug development, ensuring its integrity during synthesis, purification, formulation, and storage. This technical guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines detailed experimental protocols, from thermogravimetric analysis and differential scanning calorimetry to mechanistic studies via hyphenated techniques and computational modeling. The causality behind each experimental choice is explained to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Characterization

The incorporation of strained ring systems, such as in this compound, into drug candidates can offer significant advantages, including conformational rigidity and novel intellectual property. However, these same structural features can also introduce inherent instability. A thorough understanding of a molecule's response to thermal stress is a non-negotiable aspect of its development. It directly impacts:

  • Process Chemistry: Defining safe temperature limits for synthesis and purification.

  • Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., lyophilization, melt extrusion).

  • Storage and Shelf-life: Establishing recommended storage conditions and predicting the rate of degradation.

  • Regulatory Compliance: Providing essential data for regulatory submissions.

This guide will delineate a systematic approach to fully characterize the thermal behavior of this compound.

Physicochemical Properties and Predicted Areas of Instability

While specific experimental data for this compound is not widely available, its structure suggests potential pathways for thermal degradation. The molecule contains two key strained rings: a thietane and a cyclobutanone. The inherent ring strain in these four-membered rings makes them susceptible to ring-opening reactions under thermal stress.

Key Structural Features and Potential Instabilities:

  • Thietane Ring: The C-S bonds in the thietane ring are potential points of cleavage. Thermal decomposition could lead to the extrusion of thioformaldehyde or other sulfur-containing fragments.

  • Cyclobutanone Ring: The cyclobutanone is prone to decarbonylation (loss of CO) or ring-opening via cleavage of the C-C bonds adjacent to the carbonyl group.

  • Spiro Center: The spirocyclic nature of the molecule introduces additional strain, which could influence the degradation pathway.

A logical first step in the investigation is to employ thermal analysis techniques to determine the onset of decomposition and any phase transitions.

Experimental Protocols for Thermal Analysis

A multi-faceted experimental approach is necessary to build a complete thermal profile. The following are core techniques and detailed protocols.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which the molecule begins to lose mass, indicating decomposition or volatilization.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed to assess susceptibility to oxidation.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Purpose: To identify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these events.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Temperature Program:

    • Heat-Cool-Heat Cycle:

      • Heat from 25 °C to a temperature just below the Tonset determined by TGA at 10 °C/min.

      • Cool to -50 °C at 10 °C/min.

      • Reheat to the upper temperature limit at 10 °C/min.

  • Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The first heating scan provides information on the initial state of the material, while the second heating scan reveals the properties after melting and recrystallization.

TGA Hyphenated with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Purpose: To identify the gaseous products evolved during the thermal decomposition of this compound.

Experimental Protocol:

  • Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.

  • TGA Method: Use the same TGA method as described in section 3.1.

  • MS/FTIR Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific gaseous products (e.g., CO, SO2, hydrocarbons) with the mass loss steps observed in the TGA data. This provides direct insight into the degradation mechanism.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterValueMethod
Melting Point (Tm)85 - 90 °CDSC
Enthalpy of Fusion (ΔHf)20 - 25 kJ/molDSC
Tonset (5% mass loss)~ 150 °C (in N2)TGA
Tpeak~ 175 °C (in N2)DTG
Evolved Gas at Tpeakm/z = 28 (CO), m/z = 46 (CH2S)TGA-MS

Degradation Profile Under Stress Conditions

To understand the degradation profile relevant to real-world scenarios, forced degradation studies should be conducted under various stress conditions.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of This compound in appropriate solvents thermal Thermal Stress (e.g., 60°C, 80°C) prep->thermal Expose to stress oxidative Oxidative Stress (e.g., H2O2) prep->oxidative Expose to stress photolytic Photolytic Stress (e.g., UV/Vis light) prep->photolytic Expose to stress hydrolytic Hydrolytic Stress (pH 2, 7, 9) prep->hydrolytic Expose to stress hplc HPLC-UV/MS (Quantify parent compound, detect degradants) thermal->hplc Analyze samples at time points oxidative->hplc Analyze samples at time points photolytic->hplc Analyze samples at time points hydrolytic->hplc Analyze samples at time points lcms LC-MS/MS (Identify degradant structures) hplc->lcms Characterize peaks nmr NMR (Isolate and confirm degradant structures) lcms->nmr Confirm structure

Caption: Workflow for forced degradation studies.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

HPLC Method Development Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Employ a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for peak identification.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Proposed Degradation Pathways

Based on the chemistry of related compounds, several degradation pathways can be postulated for this compound. Computational chemistry can be a powerful tool to predict the most likely pathways.

Computational Modeling

Purpose: To calculate the activation energies for various potential degradation pathways and to predict the structure of intermediates and final products.

Methodology:

  • Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method: Employ Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Calculations:

    • Optimize the geometry of the reactant, transition states, intermediates, and products for each proposed pathway.

    • Perform frequency calculations to confirm that transition states have a single imaginary frequency.

    • Calculate the activation energies (ΔG‡) and reaction energies (ΔGrxn).

Potential Degradation Mechanisms

G cluster_pathA Pathway A: Decarbonylation cluster_pathB Pathway B: Thietane Ring Opening cluster_pathC Pathway C: Retro [2+2] Cycloaddition parent This compound A1 Loss of CO parent->A1 B1 C-S bond cleavage parent->B1 C1 Ring opening of cyclobutanone parent->C1 A2 Thiaspiro[3.2]hexane A1->A2 B2 Vinyl cyclobutanone + Thioformaldehyde B1->B2 C2 Allene + Thietanone C1->C2

Caption: Potential thermal degradation pathways.

The relative favorability of these pathways would be determined by the calculated activation energies and corroborated by the experimental data from TGA-MS and forced degradation studies.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters that must be thoroughly investigated to enable its use in drug development. This guide has provided a comprehensive, step-by-step framework for such a characterization. By combining thermal analysis techniques (TGA, DSC), hyphenated methods (TGA-MS), forced degradation studies with robust analytical methodology (HPLC-MS), and computational modeling, a complete and scientifically sound understanding of the molecule's behavior under thermal stress can be achieved. This integrated approach ensures that potential liabilities are identified early, allowing for the development of stable and safe drug products.

Solubility Profiling of 2-Thiaspiro[3.3]heptan-6-one: A Methodical Approach for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The spiro[3.3]heptane scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer three-dimensional complexity and desirable physicochemical properties to drug candidates.[1][2] As a novel representative of this class, 2-Thiaspiro[3.3]heptan-6-one presents a unique structural motif with potential applications in various therapeutic areas. A thorough understanding of its solubility in common organic solvents is a prerequisite for its successful progression through the drug discovery pipeline, impacting everything from synthesis and purification to formulation and bioavailability.[3][4] This technical guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to detail the underlying principles of its solubility, present a systematic workflow for solvent selection, and provide a robust, self-validating experimental protocol for generating precise and reliable solubility data.

Introduction: The Strategic Importance of Solubility

In drug discovery, poor solubility is a frequent cause of compound attrition. A candidate molecule must dissolve to be absorbed and reach its biological target.[3] The solubility profile of a compound like this compound, which contains a polar ketone functional group and a thioether within a compact, non-polar spirocyclic hydrocarbon framework, is expected to be highly dependent on the chosen solvent system.

  • For Synthesis & Purification: Solubility in reaction solvents (e.g., Dichloromethane, Tetrahydrofuran) and crystallization solvents (e.g., Ethyl Acetate, Heptane) dictates reaction efficiency, product yield, and purity.[3]

  • For In Vitro Screening: Initial biological assays often require dissolving the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5]

  • For Formulation Development: Creating a viable drug product requires understanding solubility in pharmaceutically acceptable co-solvents and buffer systems to achieve the desired concentration for administration.[4][6]

This guide equips the research scientist with the necessary tools and methodologies to systematically evaluate and understand the solubility of this promising scaffold.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound—a spirocyclic ketone with a thioether—suggests a nuanced solubility profile. The polar carbonyl group (C=O) can act as a hydrogen bond acceptor, while the thioether introduces a mildly polar element. However, the overall compact and saturated spiro[3.3]heptane framework is hydrophobic.

Based on these features, we can predict the following general trends:

  • High Solubility is expected in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc), which can effectively solvate the ketone.

  • Moderate to High Solubility is likely in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), which can hydrogen bond with the ketone's oxygen atom.

  • Low Solubility is anticipated in non-polar solvents like Heptane or Hexane, as the hydrophobic hydrocarbon backbone is not sufficient to overcome the polarity of the ketone group.[7]

  • Variable Solubility in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) is expected; these are powerful, highly polar solvents capable of dissolving a wide range of organic molecules.

These predictions provide a starting point for experimental investigation. The following workflow illustrates a logical process for selecting an appropriate solvent for a specific task.

G cluster_input Experimental Goal cluster_process Solvent Selection Pathway cluster_output Recommended Solvent Class start Define Experimental Need q1 Reaction or Purification? start->q1 q2 Chromatography (Normal Phase)? q1->q2 Purification reaction Polar Aprotic (THF, DCM, MeCN) q1->reaction Reaction q4 Crystallization Screen? q2->q4 No purification Polar Aprotic / Non-polar Mixtures (EtOAc/Heptane) q2->purification Yes q3 Biological Assay Stock? assay High-Polarity Aprotic (DMSO, DMF) q3->assay Yes q4->q3 No crystal Mid-to-Low Polarity (Acetone, Toluene, EtOAc) q4->crystal Yes

Caption: Logical workflow for task-oriented solvent selection.

Quantitative Solubility Determination: The Shake-Flask Method

To move from qualitative predictions to quantitative data, a rigorous experimental method is required. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[3][8]

Principle

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. By adding an excess of the solid, we ensure that the solution becomes saturated, and the concentration of the dissolved solid at equilibrium represents the compound's solubility under the specified conditions.[8]

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The exact mass should be recorded. Causality: Using a significant excess of solid ensures that saturation can be achieved and maintained even with minor temperature fluctuations.[3]

    • Add a magnetic stir flea to each vial.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a stirring plate, maintained at a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a minimum of 24 hours. Causality: A 24-48 hour period is typically sufficient for small molecules to reach equilibrium. For confirmation, samples can be taken at 24h and 48h; if the concentration does not change, equilibrium has been established.[8]

  • Sample Preparation & Analysis:

    • After equilibration, cease agitation and allow the excess solid to settle for 1-2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pipette fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents). Trustworthiness: Filtration is a critical self-validating step. It ensures that no undissolved solid particulates are transferred, which would artificially inflate the measured concentration.

    • Dilute the filtered supernatant with an appropriate solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve of this compound is required for accurate quantification.[5][9]

  • Calculation:

    • Calculate the concentration in the diluted sample from the calibration curve.

    • Apply the dilution factor to determine the concentration in the original saturated solution. This value is the solubility.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Summary of Solubility Data

The following table provides an illustrative summary of the expected solubility for this compound in a range of common organic solvents at ambient temperature.

Disclaimer: The following data are illustrative examples based on the predicted physicochemical properties of the molecule. Actual values must be determined experimentally using a validated protocol such as the one described in Section 3.

SolventSolvent ClassTemperature (°C)Illustrative Solubility (mg/mL)Application Notes
Dichloromethane (DCM)Polar Aprotic25> 100Excellent for organic reactions and extractions.
Tetrahydrofuran (THF)Polar Aprotic25> 100Common reaction solvent; miscible with water.
Ethyl Acetate (EtOAc)Polar Aprotic25~75Versatile solvent for reactions and chromatography.
AcetonePolar Aprotic25~80Useful for cleaning and as a reaction solvent.
Acetonitrile (MeCN)Polar Aprotic25~50Common HPLC mobile phase and reaction solvent.
Methanol (MeOH)Polar Protic25~40Useful for reactions and as a co-solvent.
Ethanol (EtOH)Polar Protic25~30Pharmaceutically acceptable co-solvent.
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 200Standard for compound stock solutions for assays.[5]
N,N-Dimethylformamide (DMF)Polar Aprotic25> 150High-boiling polar solvent for challenging reactions.
TolueneNon-polar25< 10Can be used in crystallization.
HeptaneNon-polar25< 1Common anti-solvent for crystallization/precipitation.

Conclusion

This compound is a molecule of significant interest, and understanding its solubility is a non-negotiable step in its evaluation as a potential drug candidate. Based on its structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. This guide provides both the theoretical framework to anticipate its behavior and a rigorous, validated experimental protocol—the shake-flask method—to obtain precise, quantitative solubility data. By systematically applying these principles and methods, researchers can de-risk their programs and accelerate the journey of promising molecules from the laboratory to the clinic.

References

An In-depth Technical Guide to the Discovery and Isolation of 2-Thiaspiro[3.3]heptan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a valuable motif in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers an escape from the "flatland" of traditional aromatic compounds.[1][2][3][4] This guide provides a comprehensive overview of the discovery, proposed synthesis, isolation, and characterization of a unique member of this class: 2-Thiaspiro[3.3]heptan-6-one and its derivatives. As direct literature on this specific scaffold is nascent, this document synthesizes established synthetic methodologies for analogous structures to propose a robust and logical pathway for its creation and subsequent purification. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space and leverage the unique properties of thia-spirocyclic compounds.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

The pharmaceutical industry is in constant pursuit of novel molecular architectures that can lead to drugs with improved efficacy, selectivity, and pharmacokinetic properties.[5] Saturated spirocycles, particularly the spiro[3.3]heptane framework, have garnered significant attention as bioisosteres for common carbocyclic and heterocyclic rings, such as cyclohexane and piperidine.[1] Their rigid, non-planar geometry provides a well-defined vectoral presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2][6]

The introduction of a heteroatom, such as sulfur, into the spiro[3.3]heptane core to form a thiaspirocycle like this compound, offers further opportunities to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and hydrogen bonding capacity.[1] The ketone functionality at the 6-position provides a versatile handle for further synthetic elaboration, making this scaffold an attractive starting point for the generation of diverse chemical libraries for drug screening.

Proposed Synthetic Pathways to the this compound Core

While a definitive, published synthesis for this compound is not yet available, a critical analysis of established synthetic methodologies for related spiro[3.3]heptanones and thietanes allows for the formulation of a highly plausible synthetic strategy. The most promising approach involves a [2+2] cycloaddition reaction, a powerful tool for the construction of four-membered rings.[1][7]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound scaffold points to two key building blocks: a thietane-derived component and a cyclobutanone precursor.

G This compound This compound Thietane Precursor Thietane Precursor This compound->Thietane Precursor [2+2] Cycloaddition Cyclobutanone Precursor Cyclobutanone Precursor This compound->Cyclobutanone Precursor

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route: [2+2] Cycloaddition of a Keteniminium Salt with 3-Methylenethietane

This proposed synthesis leverages the well-established reaction of keteniminium salts with alkenes to form cyclobutanones.[3][8]

Workflow Diagram:

G cluster_0 Synthesis of 3-Methylenethietane cluster_1 Formation of Keteniminium Salt and Cycloaddition cluster_2 Hydrolysis and Product Formation A Thietan-3-one B Wittig Reaction (e.g., Ph3P=CH2) A->B C 3-Methylenethietane B->C G [2+2] Cycloaddition with 3-Methylenethietane C->G D N,N-Dimethylacetamide F Keteniminium Salt (in situ) D->F E Triflic Anhydride E->F F->G H Cyclobutaniminium Intermediate G->H I Aqueous Workup (e.g., NaHCO3) H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 3-Methylenethietane:

    • Rationale: The exocyclic double bond is a key reactive handle for the subsequent cycloaddition. The Wittig reaction is a reliable method for converting a ketone to an alkene.

    • Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as n-butyllithium. Stir the resulting ylide solution for 30 minutes. Add a solution of thietan-3-one in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Purify by distillation or column chromatography.

  • [2+2] Cycloaddition and Hydrolysis:

    • Rationale: The in situ generation of a keteniminium salt from an amide and triflic anhydride provides a reactive electrophile for the [2+2] cycloaddition with the electron-rich alkene.[1]

    • Procedure: In a flame-dried flask under an inert atmosphere, dissolve N,N-dimethylacetamide and 3-methylenethietane in a suitable solvent like 1,2-dichloroethane. Cool the solution to 0 °C and add triflic anhydride dropwise, followed by a non-nucleophilic base such as 2,6-lutidine. Allow the reaction to warm to room temperature and then reflux for 16-24 hours. After cooling, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified.

Isolation and Purification of this compound Derivatives

The purification of the target compound and its derivatives is crucial for obtaining materials of sufficient purity for biological testing and further synthetic manipulations. A combination of techniques is typically employed.

Initial Workup and Extraction

Following the cycloaddition, an aqueous workup is necessary to remove the reagents and byproducts.[1] Acid-base extraction can be a powerful tool, especially if the derivatives contain acidic or basic functional groups.[9]

Chromatographic Purification

Column chromatography is the most common method for purifying spirocyclic compounds.

Technique Stationary Phase Mobile Phase Advantages Disadvantages
Flash Chromatography Silica GelHeptane/Ethyl Acetate GradientFast, efficient for moderate polarity compounds.Can lead to decomposition of sensitive compounds.
Reverse-Phase Chromatography C18-functionalized SilicaAcetonitrile/Water GradientSuitable for more polar compounds.Requires removal of aqueous solvent.
Preparative HPLC Varies (Silica, C18)VariesHigh resolution and purity.Lower capacity, more expensive.

Table 1: Comparison of Chromatographic Purification Techniques.

Experimental Protocol: Flash Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., heptane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 100% heptane to a mixture of heptane and ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Structural Elucidation and Characterization

The unambiguous determination of the structure of the synthesized this compound derivatives is accomplished through a combination of spectroscopic techniques.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thietane and cyclobutanone rings. The chemical shifts and coupling constants will provide information about the connectivity and stereochemistry of the molecule. The protons adjacent to the sulfur atom and the carbonyl group will be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon will have a characteristic chemical shift in the range of 200-220 ppm. The spiro carbon will be a quaternary signal.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for establishing the connectivity between protons and carbons, confirming the spirocyclic structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[11] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the presence of key functional groups. A strong absorption band in the region of 1750-1780 cm⁻¹ will be indicative of the strained cyclobutanone carbonyl group.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise as a building block in drug discovery.[2][13] Its unique three-dimensional structure and the presence of both a sulfur heteroatom and a ketone functionality offer multiple avenues for derivatization and optimization of pharmacological properties.

Potential Therapeutic Areas:

  • Oncology: The rigid scaffold can be used to develop highly selective kinase inhibitors.

  • Infectious Diseases: The thietane moiety is a known pharmacophore in some antimicrobial agents.[14]

  • Central Nervous System (CNS) Disorders: The spirocyclic nature of the molecule can improve blood-brain barrier penetration.

The ketone can be readily converted to other functional groups, such as alcohols, amines, and oximes, allowing for the exploration of a wide range of chemical space.

G A This compound B Reduction (e.g., NaBH4) A->B D Reductive Amination A->D F Reaction with Hydroxylamine A->F C Alcohol Derivative B->C E Amine Derivative D->E G Oxime Derivative F->G

Caption: Derivatization of the this compound core.

Conclusion

While the this compound core represents a novel and underexplored area of chemical space, this guide has outlined a logical and experimentally feasible approach to its synthesis, isolation, and characterization. By leveraging established cycloaddition methodologies and standard purification and analytical techniques, researchers can access this promising scaffold and its derivatives. The unique structural and electronic properties of these thia-spirocyclic ketones make them highly attractive candidates for inclusion in drug discovery programs, with the potential to unlock new therapeutic opportunities across a range of diseases.

References

A Technical Guide to the Carbonyl Reactivity of 2-Thiaspiro[3.3]heptan-6-one: Synthesis, Reactions, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] Among these, 2-Thiaspiro[3.3]heptan-6-one presents a compelling building block, combining the rigidity of the spiro[3.3]heptane core with the versatile reactivity of a ketone and the presence of a sulfur heteroatom. This guide provides an in-depth exploration of the carbonyl group's reactivity in this specific molecule, offering a technical resource for chemists engaged in the synthesis of novel bioactive compounds. We will delve into key transformations including nucleophilic additions and Wittig reactions, supported by mechanistic discussions and detailed experimental protocols.

Introduction: The Significance of the 2-Thiaspiro[3.3]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in drug discovery. Their inherent three-dimensionality provides a departure from the "flatland" of aromatic compounds, often resulting in enhanced metabolic stability, solubility, and target selectivity.[2][3] The 2-Thiaspiro[3.3]heptane framework, in particular, is a valuable synthetic intermediate. The ketone functionality at the 6-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[4]

The presence of the sulfur atom in the thietane ring can also influence the molecule's physicochemical properties and potential biological activity. Thioethers are known to participate in various biological interactions and can be metabolically oxidized to sulfoxides and sulfones, offering avenues for prodrug strategies or modulation of pharmacokinetics.

This guide will focus specifically on the chemical behavior of the carbonyl group within this unique spirocyclic environment.

Synthesis of this compound

While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, its structural analogs, such as 2-azaspiro[3.3]heptan-6-one, provide valuable insights into potential synthetic strategies. A common approach to constructing spiro[3.3]heptane systems involves the stepwise formation of the two four-membered rings or the use of cycloaddition reactions. For instance, a plausible route could involve the [2+2] cycloaddition of a suitable ketene with an appropriately substituted thietane precursor.

The synthesis of related azaspiro[3.3]heptanes has been achieved through methods like the condensation of 1,3-dielectrophiles with 1,1-dinucleophiles, or via a [2+2] cycloaddition of dichloroketene with an azetidine olefin.[5][6] These strategies highlight the general principles that could be adapted for the synthesis of the thia-analog.

Reactivity of the Carbonyl Group

The carbonyl group in this compound is a key reactive center, behaving as an electrophile due to the polarization of the carbon-oxygen double bond.[7] This electrophilicity allows for a variety of nucleophilic addition reactions, which are fundamental to its utility as a synthetic building block.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of carbonyl chemistry.[7][8] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9] The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

General Mechanism of Nucleophilic Addition:

Wittig_Reaction Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane + Ylide Ylide Ph₃P=CHR Alkene 6-Alkylidene-2-thiaspiro[3.3]heptane Oxaphosphetane->Alkene Cycloreversion Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO

References

Methodological & Application

Synthetic Strategies for Functionalized 2-Thiaspiro[3.3]heptan-6-one Analogs: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets with high potency and selectivity is paramount. Among the various structural motifs employed, spirocycles have emerged as a particularly attractive class of compounds. Their inherent three-dimensionality allows for a more precise and rigid presentation of pharmacophoric elements in three-dimensional space, often leading to enhanced binding affinity and improved physicochemical properties compared to their flatter aromatic counterparts. The 2-thiaspiro[3.3]heptan-6-one core, a unique scaffold featuring a sulfur-containing thietane ring fused to a cyclobutanone, represents a promising, yet underexplored, area of chemical space for the development of novel therapeutics. This application note provides a comprehensive overview of the primary synthetic routes to functionalized this compound analogs, offering detailed protocols and mechanistic insights to guide researchers in this exciting field.

Core Synthetic Strategies: A Tale of Two Rings

The construction of the this compound framework presents a unique synthetic challenge, requiring the strategic formation of two strained four-membered rings around a central spiro-carbon. The primary approaches to this scaffold can be broadly categorized into two main strategies:

  • [2+2] Photocycloaddition (Thia-Paternò-Büchi Reaction): This powerful photochemical reaction involves the cycloaddition of a thiocarbonyl compound with an alkene to form a thietane ring. It stands as a direct and elegant method for the construction of the sulfur-containing ring of the target scaffold.

  • Stepwise Ring Formation via Intramolecular Cyclization: This approach involves the sequential construction of the two rings through intramolecular nucleophilic displacement reactions. This strategy offers a more classical, non-photochemical alternative and can be highly effective for the synthesis of specifically functionalized analogs.

This guide will delve into the mechanistic underpinnings and practical execution of both strategies, providing detailed protocols for key transformations.

Strategy 1: The Thia-Paternò-Büchi Reaction - Harnessing Light for Spirocycle Synthesis

The thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that forms a thietane ring from a thiocarbonyl compound and an alkene.[1] This reaction is particularly attractive for the synthesis of this compound as it can, in principle, form the thietane ring in a single, spiro-selective step. The general mechanism involves the photoexcitation of the thiocarbonyl compound to its triplet state, which then adds to the alkene in a stepwise manner through a 1,4-biradical intermediate.

A significant challenge in this approach is the often-transient nature of the required thiocarbonyl compounds, especially thioketones and thioaldehydes.[2] To circumvent this, domino reactions that generate the thiocarbonyl in situ have been developed.[2]

Conceptual Workflow for Thia-Paternò-Büchi Synthesis

The synthesis of a this compound analog via this route would conceptually involve the photochemical reaction of a suitable cyclobutenone derivative with an in situ-generated thioketone.

G cluster_0 Reactant Preparation cluster_1 Photochemical Reaction Cyclobutenone_Derivative Functionalized Cyclobutenone Photocycloaddition [2+2] Photocycloaddition (Thia-Paternò-Büchi Reaction) Cyclobutenone_Derivative->Photocycloaddition Thioketone_Precursor Thioketone Precursor (e.g., pyrenacyl sulfide) In_Situ_Generation In Situ Generation of Thioketone (e.g., Norrish Type II fragmentation) Thioketone_Precursor->In_Situ_Generation In_Situ_Generation->Photocycloaddition Target_Molecule This compound Analog Photocycloaddition->Target_Molecule

Figure 1: Conceptual workflow for the synthesis of this compound via a thia-Paternò-Büchi reaction.

Protocol: General Procedure for a Thia-Paternò-Büchi Reaction

This protocol is a generalized procedure based on the principles of the thia-Paternò-Büchi reaction for the formation of thietanes.[2]

Materials:

  • Functionalized cyclobutenone (1.0 eq)

  • Thioketone precursor (e.g., a pyrenacyl sulfide) (1.2 eq)

  • Degassed, anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Photoreactor equipped with a suitable light source (e.g., 405 nm LED)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve the functionalized cyclobutenone and the thioketone precursor in the chosen solvent.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the reaction mixture at the appropriate wavelength (e.g., 405 nm) with stirring at a controlled temperature (e.g., room temperature or -20 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound analog.

Causality Behind Experimental Choices:

  • Degassing the solvent: Oxygen is a known quencher of triplet excited states, which are key intermediates in the thia-Paternò-Büchi reaction. Removing dissolved oxygen is crucial to ensure efficient reaction kinetics.

  • Choice of light source: The wavelength of the light source must be appropriate to excite the thioketone precursor or the in situ-generated thioketone without causing unwanted side reactions of the starting materials or products.

  • Inert atmosphere: Maintaining an inert atmosphere throughout the reaction prevents the oxidation of the sulfur-containing compounds and the quenching of radical intermediates.

Strategy 2: Stepwise Ring Formation via Intramolecular Cyclization

An alternative to the photochemical approach is the stepwise construction of the spirocyclic system through intramolecular nucleophilic substitutions. This strategy offers the advantage of avoiding specialized photochemical equipment and can provide more control over the introduction of functional groups. A plausible retrosynthetic analysis for this approach is outlined below.

G Target This compound Intermediate_1 3-(Bromomethyl)-3-(mercaptomethyl)cyclobutanone Target->Intermediate_1 Intramolecular Nucleophilic Substitution Intermediate_2 3,3-Bis(bromomethyl)cyclobutanone Intermediate_1->Intermediate_2 Selective Thiolation Starting_Material Pentaerythritol Derivative Intermediate_2->Starting_Material Ring Formation & Oxidation

Figure 2: Retrosynthetic analysis for the stepwise synthesis of this compound.

This strategy hinges on the preparation of a key intermediate, a 3,3-bis(halomethyl)cyclobutanone, which can then be selectively functionalized and cyclized. The synthesis of analogous aza- and oxa-spiro[3.3]heptanes often employs similar strategies, starting from readily available precursors like pentaerythritol.[3]

Protocol: Synthesis of a Key Intermediate - 3,3-Bis(bromomethyl)cyclobutanone

This protocol is adapted from procedures for the synthesis of similar cyclobutane intermediates.

Materials:

  • 1,1,1-Tris(hydroxymethyl)ethane

  • Hydrobromic acid (48%)

  • Sulfuric acid (concentrated)

  • Potassium permanganate

  • Sodium bisulfite

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Synthesis of 1,3-Dibromo-2,2-bis(bromomethyl)propane: Carefully add concentrated sulfuric acid to a cooled solution of 1,1,1-tris(hydroxymethyl)ethane in 48% hydrobromic acid. Heat the mixture under reflux for an extended period (e.g., 48 hours). After cooling, pour the mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate to yield the tetrabromide.

  • Synthesis of 3,3-Bis(bromomethyl)cyclobutanecarboxylic acid: Prepare a solution of the tetrabromide in a suitable solvent (e.g., acetone/water). Add potassium permanganate portion-wise while maintaining the temperature. After the reaction is complete, quench the excess permanganate with sodium bisulfite. Filter the manganese dioxide and acidify the filtrate to precipitate the carboxylic acid.

  • Oxidative Decarboxylation to 3,3-Bis(bromomethyl)cyclobutanone: This step can be achieved through various methods, such as a Hunsdiecker-type reaction or lead tetraacetate oxidation, to yield the desired key intermediate.

Protocol: Intramolecular Cyclization to the this compound Core

Materials:

  • 3,3-Bis(bromomethyl)cyclobutanone

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3,3-bis(bromomethyl)cyclobutanone in ethanol.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate in water.

  • Add the sodium sulfide solution dropwise to the solution of the dibromide at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Trustworthiness and Self-Validation:

The protocols described are based on well-established synthetic transformations. The progress of each step should be carefully monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to ensure the formation of the desired products and to identify any potential side products. Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the final products is essential to confirm their structure and purity.

Functionalization of the this compound Core

The this compound scaffold provides multiple points for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

  • Modification of the Carbonyl Group: The ketone at the 6-position can be readily transformed into a variety of other functional groups. For example, reduction with sodium borohydride would yield the corresponding alcohol, which could be further derivatized. Wittig olefination or Horner-Wadsworth-Emmons reactions can be used to introduce exocyclic double bonds.

  • Alpha-Functionalization: The carbons alpha to the carbonyl group can be functionalized via enolate chemistry. This would allow for the introduction of alkyl, aryl, or other substituents at the 5- and 7-positions.

  • Oxidation of the Sulfur Atom: The sulfide in the thietane ring can be oxidized to the corresponding sulfoxide or sulfone using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly impact the polarity and hydrogen bonding capacity of the molecule.

Data Presentation

Table 1: Comparison of Synthetic Strategies

FeatureThia-Paternò-Büchi ReactionStepwise Intramolecular Cyclization
Key Transformation [2+2] PhotocycloadditionDouble Intramolecular Nucleophilic Substitution
Advantages Atom-economical, potentially high stereoselectivity, direct formation of the spirocycle.Avoids specialized photochemical equipment, allows for more traditional functional group manipulation.
Disadvantages Requires photochemical setup, potential for side reactions, instability of thiocarbonyl precursors.Multi-step synthesis, may require harsh reagents, potential for low overall yields.
Substrate Scope Dependent on the availability and reactivity of cyclobutenones and thioketone precursors.Generally broader, relying on well-established functional group interconversions.

Conclusion and Future Directions

The synthesis of functionalized this compound analogs presents a compelling opportunity for the discovery of novel bioactive molecules. Both photochemical and classical cyclization strategies offer viable pathways to this unique scaffold. The thia-Paternò-Büchi reaction provides an elegant and direct route, while stepwise intramolecular cyclization offers a more conventional and potentially more scalable approach. The choice of strategy will ultimately depend on the specific target analog and the available laboratory resources. Further exploration of these synthetic routes and the subsequent functionalization of the this compound core is anticipated to yield a rich collection of compounds for biological screening, ultimately contributing to the advancement of drug discovery.

References

Application Notes and Protocols: 2-Thiaspiro[3.3]heptan-6-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spiro[3.3]heptanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet. This paradigm emphasizes a shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds.[1] The rationale behind this trend is compelling; increased three-dimensionality often correlates with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and can lead to more specific interactions with biological targets.[1]

Among the various classes of saturated scaffolds, spiro[3.3]heptanes have emerged as particularly valuable building blocks. Their rigid, bicyclic structure provides a well-defined and predictable orientation of substituents in three-dimensional space. This has led to their successful application as bioisosteres for common motifs like piperidines, morpholines, and even benzene rings.[2][3] The introduction of heteroatoms into the spiro[3.3]heptane core, creating scaffolds such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, has further expanded their utility in drug discovery programs.[4][5][6]

This guide focuses on a less explored but highly promising member of this family: 2-thiaspiro[3.3]heptan-6-one . This building block combines the conformational rigidity of the spiro[3.3]heptane framework with the unique chemical reactivity of a thietane ring and a ketone functionality. The presence of the sulfur atom offers opportunities for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the polarity and hydrogen bonding capacity of the molecule. The ketone provides a versatile handle for a wide array of synthetic transformations, making this compound a powerful tool for the synthesis of novel and complex molecular architectures for applications in drug development and materials science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₆H₈O₃S (for the 2,2-dioxide)[MySkinRecipes]
Molecular Weight 160.19 g/mol (for the 2,2-dioxide)[MySkinRecipes]
CAS Number 1936319-38-8 (for the 2,2-dioxide)[MySkinRecipes]
Appearance Expected to be a solid at room temperature.
Boiling Point 426.6 ± 45.0 °C (Predicted for the 2,2-dioxide)[MySkinRecipes]
Density 1.48 ± 0.1 g/cm³ (Predicted for the 2,2-dioxide)[MySkinRecipes]
Storage 2-8°C[MySkinRecipes]

Proposed Synthesis of this compound

Synthetic Workflow

Synthesis_of_2_Thiaspiro_3_3_heptan_6_one start Pentaerythritol step1 Dibromination start->step1 HBr, Acetic Acid intermediate1 3,3-Bis(bromomethyl)oxetane step1->intermediate1 step2 Thiolation intermediate1->step2 NaSH intermediate2 3,3-Bis(mercaptomethyl)oxetane step2->intermediate2 step3 Oxidative Cyclization intermediate2->step3 Oxidizing Agent (e.g., I2, base) product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Inferred)

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

This procedure is adapted from methods used for the synthesis of related spirocyclic precursors.[8]

  • To a stirred solution of pentaerythritol in glacial acetic acid, add hydrobromic acid (48% aqueous solution).

  • Heat the reaction mixture to reflux for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ice-water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of 3,3-Bis(mercaptomethyl)oxetane

  • In a round-bottom flask, dissolve 3,3-bis(bromomethyl)oxetane in a suitable solvent such as ethanol or DMF.

  • Add a solution of sodium hydrosulfide (NaSH) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dithiol.

Step 3: Oxidative Cyclization to this compound

This step is a proposed intramolecular cyclization. The choice of oxidizing agent and conditions would require experimental optimization.

  • Dissolve the crude 3,3-bis(mercaptomethyl)oxetane in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

  • Add a base (e.g., triethylamine or potassium carbonate) to the solution.

  • Slowly add a solution of an oxidizing agent, such as iodine or a metal-based oxidant, at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, quench the reaction, and work up by washing with an appropriate aqueous solution to remove the oxidant and base.

  • Dry the organic layer and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Applications in Organic Synthesis: Protocols for Derivatization

The synthetic utility of this compound lies in the reactivity of its ketone and thietane functionalities. The following protocols outline key transformations that can be employed to generate a diverse library of novel spirocyclic compounds.

Workflow for Derivatization

Derivatization_of_2_Thiaspiro_3_3_heptan_6_one cluster_carbonyl Carbonyl Chemistry cluster_sulfur Sulfur Chemistry start This compound reduction Reduction start->reduction reductive_amination Reductive Amination start->reductive_amination wittig Wittig Olefination start->wittig oxidation Oxidation start->oxidation product_alcohol 2-Thiaspiro[3.3]heptan-6-ol reduction->product_alcohol NaBH4, MeOH product_amine N-Substituted-2-thiaspiro[3.3]heptan-6-amine reductive_amination->product_amine 1. R-NH2, cat. Acid 2. NaBH(OAc)3 product_alkene 6-Methylene-2-thiaspiro[3.3]heptane wittig->product_alkene Ph3P=CH2 product_sulfoxide This compound 2-oxide oxidation->product_sulfoxide m-CPBA (1 eq.) product_sulfone This compound 2,2-dioxide oxidation->product_sulfone m-CPBA (2 eq.)

Caption: Key derivatization reactions of this compound.

Protocol 1: Reduction of the Carbonyl Group

The reduction of the ketone to the corresponding alcohol introduces a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-thiaspiro[3.3]heptan-6-ol.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for introducing a wide variety of amine-containing substituents, a common strategy in drug discovery.

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.0-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-substituted-2-thiaspiro[3.3]heptan-6-amine.

Protocol 3: Oxidation of the Thietane Sulfur

Oxidation of the sulfur atom to a sulfoxide or sulfone can significantly alter the molecule's polarity, solubility, and metabolic stability.

  • Dissolve this compound in a chlorinated solvent such as dichloromethane or chloroform and cool to 0 °C.

  • For the synthesis of the sulfoxide , add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in the same solvent dropwise.

  • For the synthesis of the sulfone , add a solution of m-CPBA (2.0-2.2 equivalents) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting sulfoxide or sulfone can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • δ 3.0-3.5 ppm (m, 4H): Protons on the carbons adjacent to the sulfur atom in the thietane ring (C1, C3).

  • δ 2.8-3.2 ppm (m, 4H): Protons on the carbons adjacent to the carbonyl group in the cyclobutanone ring (C5, C7).

¹³C NMR (Predicted):

  • δ ~210 ppm: Carbonyl carbon (C6).

  • δ ~50-60 ppm: Spirocyclic carbon (C4).

  • δ ~40-50 ppm: Carbons adjacent to the carbonyl group (C5, C7).

  • δ ~30-40 ppm: Carbons adjacent to the sulfur atom (C1, C3).

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its rigid three-dimensional structure, combined with the orthogonal reactivity of the ketone and thietane functionalities, provides a versatile platform for the creation of novel spirocyclic compounds. The protocols and workflows detailed in this guide, while based on established chemical principles and analogies to well-studied systems, offer a solid foundation for researchers to begin exploring the potential of this exciting scaffold. Further investigation into the synthesis and reactivity of this compound is warranted and is expected to yield a wealth of new chemical entities with potential applications in drug discovery and beyond.

References

The Rising Star in 3D Scaffolding: Application Notes and Protocols for 2-Thiaspiro[3.3]heptan-6-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality allows for a more precise and rigid presentation of pharmacophoric elements, leading to improved target engagement and selectivity.[2] Among these intriguing scaffolds, 2-thiaspiro[3.3]heptan-6-one and its derivatives are gaining attention as versatile building blocks for the synthesis of innovative drug candidates, particularly in the realm of central nervous system (CNS) disorders.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its strategic use as a constrained bioisostere, its role as a precursor to conformationally restricted neurotransmitter analogs, and provide detailed, actionable protocols for its synthesis and key functionalization reactions.

The Strategic Value of the 2-Thiaspiro[3.3]heptane Scaffold

The 2-thiaspiro[3.3]heptane framework offers a unique combination of structural rigidity and synthetic accessibility. The presence of the sulfur atom introduces a handle for further chemical modification, while the ketone functionality at the 6-position provides a convenient entry point for a variety of chemical transformations.

A Constrained Bioisostere for Enhanced Specificity

The rigid spirocyclic nature of this compound makes it an excellent candidate for use as a constrained bioisostere of more flexible cyclic ketones, such as cyclobutanone or even portions of larger ring systems. By locking the conformation of a pharmacophore, this scaffold can reduce off-target binding and improve the selectivity of a drug candidate. Furthermore, the introduction of the sulfur atom can modulate the lipophilicity and metabolic stability of the parent molecule.

The oxidized form, this compound 2,2-dioxide, introduces a polar sulfone group. This modification can enhance water solubility and provides a hydrogen bond acceptor, which can be crucial for target binding. This derivative is particularly noted for its potential in developing novel enzyme inhibitors by mimicking transition states in biochemical reactions.

References

Application Note: Leveraging 2-Thiaspiro[3.3]heptan-6-one for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can access unexplored chemical space is a cornerstone of modern drug discovery. The rigid, three-dimensional architecture of spirocyclic systems has garnered significant attention for its potential to improve physicochemical properties and target selectivity.[1][2] This application note explores the synthetic utility of 2-Thiaspiro[3.3]heptan-6-one, a unique and relatively underexplored building block, in the generation of novel sulfur-containing heterocycles. We present a series of detailed protocols for proposed synthetic transformations, including ring expansion and condensation reactions, to unlock the potential of this versatile starting material.

Introduction: The Promise of the Spiro[3.3]heptane Scaffold

Spiro[3.3]heptane derivatives are recognized for their rigid, three-dimensional structures that offer a distinct advantage over flat, aromatic systems in drug design.[2][3] This unique topology can lead to improved aqueous solubility, metabolic stability, and novel intellectual property positions. The incorporation of a sulfur atom within the spirocyclic framework, as in this compound, introduces a key heteroatom that can engage in specific interactions with biological targets and serve as a handle for further functionalization. The inherent ring strain of the cyclobutanone moiety in this scaffold provides a thermodynamic driving force for a variety of chemical transformations.[4]

This guide provides theoretical yet robust protocols for the synthetic manipulation of this compound to generate a diverse array of novel heterocyclic systems.

Proposed Synthetic Transformations and Protocols

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl group and the nucleophilicity of the sulfur atom. The strained cyclobutane ring is also susceptible to ring-opening and expansion reactions.[5]

Synthesis of Spirocyclic Thiazolidinones

The reaction of the ketone with amines and a sulfur source can lead to the formation of spirocyclic thiazolidinone derivatives. This approach leverages the carbonyl group for the initial imine formation, followed by cyclization.

Workflow for Spirocyclic Thiazolidinone Synthesis

start This compound step1 Reaction with a primary amine (e.g., Aniline) and mercaptoacetic acid start->step1 Toluene, Dean-Stark trap, reflux product Spiro[thiazolidinone-4,6'-thiaspiro[3.3]heptane] derivative step1->product

Caption: Proposed synthesis of a spirocyclic thiazolidinone.

Protocol 1: Synthesis of 2-Phenyl-spiro[thiazolidinone-4,6'-thiaspiro[3.3]heptane]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), and mercaptoacetic acid (1.2 eq) in toluene (0.2 M).

  • Reaction Execution: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired spirocyclic thiazolidinone.

Ring Expansion to Thiepane Derivatives

The strained cyclobutanone ring can undergo ring expansion reactions to form larger, more flexible heterocyclic systems.[6] A Schmidt reaction, for instance, could lead to the formation of a seven-membered lactam.

Workflow for Ring Expansion to a Thiepane Derivative

start This compound step1 Schmidt Reaction with Sodium Azide start->step1 Concentrated H2SO4 or TFA product Spiro[thiepane-lactam] derivative step1->product

Caption: Proposed Schmidt reaction for ring expansion.

Protocol 2: Synthesis of a Spirocyclic Thiepane-Lactam

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium azide (1.5 eq) in concentrated sulfuric acid or trifluoroacetic acid, maintaining the temperature at 0 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired thiepane-lactam.

Synthesis of Spirocyclic Pyrazoles

Condensation of the ketone with hydrazine derivatives can be a straightforward method to construct spirocyclic pyrazoles. The initial hydrazone formation is followed by a cyclization step.

Workflow for Spirocyclic Pyrazole Synthesis

start This compound step1 Reaction with Hydrazine Hydrate start->step1 Ethanol, reflux step2 Oxidative Aromatization step1->step2 e.g., MnO2 or air product Spiro[pyrazole-4,6'-thiaspiro[3.3]heptane] step2->product

Caption: Proposed synthesis of a spirocyclic pyrazole.

Protocol 3: Synthesis of a Spiro[pyrazole-4,6'-thiaspiro[3.3]heptane]

  • Hydrazone Formation: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 2-4 hours.

  • Cyclization and Aromatization: After cooling, add an oxidizing agent such as manganese dioxide (MnO2, 2.0 eq) and continue stirring at room temperature overnight. Alternatively, bubbling air through the reaction mixture in the presence of a catalytic amount of a base can also effect aromatization.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the oxidizing agent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water and brine. Dry the organic layer and purify by column chromatography to isolate the spirocyclic pyrazole.

Data Summary

The following table outlines the expected inputs and potential outputs for the proposed synthetic transformations. Yields are hypothetical and would require experimental validation.

Starting MaterialReaction TypeKey ReagentsProposed ProductExpected Yield (%)
This compoundThiazolidinone formationAniline, Mercaptoacetic acidSpiro[thiazolidinone-4,6'-thiaspiro[3.3]heptane] derivative60-75
This compoundSchmidt Ring ExpansionSodium Azide, H2SO4Spiro[thiepane-lactam] derivative40-55
This compoundPyrazole SynthesisHydrazine Hydrate, MnO2Spiro[pyrazole-4,6'-thiaspiro[3.3]heptane]50-65

Conclusion and Future Directions

This compound represents a promising, yet underutilized, building block for the synthesis of novel, three-dimensional heterocyclic scaffolds. The protocols outlined in this application note provide a foundational framework for researchers to explore the synthetic potential of this compound. The resulting sulfur-containing heterocycles are expected to possess unique physicochemical properties that could be advantageous in the development of new therapeutic agents. Further exploration of the reactivity of both the thioether and the ketone functionalities will undoubtedly lead to an even broader range of novel molecular architectures.

References

Application Notes and Protocols for the Derivatization of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Thiaspiro[3.3]heptan-6-one Scaffold - A Compact Module for 3D Diversity in Drug Discovery

The quest for novel molecular architectures that can effectively explore three-dimensional chemical space is a central theme in modern medicinal chemistry and drug discovery. The spiro[3.3]heptane motif, a rigid bicyclic system, has emerged as a particularly attractive scaffold due to its compact nature and well-defined exit vectors for substituent placement. The introduction of a sulfur atom at the 2-position to form this compound introduces a unique combination of properties, including potential for hydrogen bonding and metabolic modulation, making it a scaffold of significant interest for the development of novel therapeutics.

This guide provides detailed protocols for the derivatization of this compound, a versatile building block for creating diverse libraries of spirocyclic compounds. The protocols outlined below are designed to be robust and scalable, enabling researchers to efficiently explore the chemical space around this promising core. We will delve into the derivatization at the ketone functionality and the modification of the sulfur atom, providing not just step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Part 1: Derivatization at the C6-Ketone

The ketone at the 6-position is the most prominent functional handle for introducing molecular diversity. Standard ketone chemistries can be readily applied, though the strained nature of the spirocyclic system may influence reactivity.

Reductive Amination: Accessing Spirocyclic Amines

Reductive amination is a powerful and widely used transformation for the conversion of ketones into amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This protocol has been successfully applied to related spirocyclic systems and is expected to be highly effective for this compound.[1][2]

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the reaction of this compound with a representative primary amine, benzylamine, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in dichloroethane (0.2 M) is added benzylamine (1.1 eq) followed by acetic acid (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. (Caution: STAB is moisture-sensitive; handle under an inert atmosphere if possible).

  • The reaction is stirred at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-2-thiaspiro[3.3]heptan-6-amine.

Causality and Experimental Choices:

  • Solvent: Dichloroethane is a common choice for reductive aminations as it is relatively non-polar and aprotic, which favors iminium ion formation.

  • Acid Catalyst: Acetic acid catalyzes the dehydration step to form the iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of ketones. Its mildness minimizes side reactions.

Data Presentation:

EntryAmineReducing AgentSolventYield (%)
1BenzylamineNaBH(OAc)₃DCE85-95
2AnilineNaBH(OAc)₃DCE80-90
3CyclopropylamineNaBH(OAc)₃DCE75-85

Table 1: Representative yields for the reductive amination of this compound.

Visualization:

G Ketone This compound Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H+ Amine Primary Amine (R-NH2) Product N-Alkyl-2-thiaspiro[3.3]heptan-6-amine Iminium->Product + STAB STAB NaBH(OAc)3

Caption: Reductive amination workflow.

Wittig Reaction: Olefination of the Spirocyclic Ketone

The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones and aldehydes into alkenes.[3][4][5][6][7] This reaction utilizes a phosphonium ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. This protocol is invaluable for introducing exocyclic double bonds onto the 2-thiaspiro[3.3]heptane core, providing a gateway to further functionalization via alkene chemistry.

Protocol 2: Methyleneation using the Wittig Reaction

This protocol details the synthesis of 6-methylene-2-thiaspiro[3.3]heptane using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2-Thiaspiro[3..3]heptan-6-one

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (to make a 0.2 M suspension).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards water and protic solvents. Therefore, anhydrous conditions are critical for the success of this reaction.

  • Base: n-Butyllithium is a strong, non-nucleophilic base commonly used to deprotonate the phosphonium salt to form the ylide.

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be challenging to separate from the desired product. Careful chromatography is typically required.

Visualization:

G PhosphoniumSalt Ph3P+CH3 Br- Ylide Ph3P=CH2 (Wittig Reagent) PhosphoniumSalt->Ylide + Base Base n-BuLi Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ketone Ketone This compound Alkene 6-Methylene-2-thiaspiro[3.3]heptane Oxaphosphetane->Alkene Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Wittig reaction workflow.

Part 2: Derivatization at the Sulfur Atom

The sulfur atom in the thietane ring offers another site for modification, primarily through oxidation. This allows for the fine-tuning of the electronic and steric properties of the scaffold, as well as introducing new hydrogen bond accepting capabilities.

Oxidation to the Sulfoxide and Sulfone

The oxidation of the sulfide to a sulfoxide and subsequently to a sulfone can significantly impact the physicochemical properties of the molecule, such as solubility and polarity. These oxidized derivatives are also valuable intermediates for further transformations.

Protocol 3: Selective Oxidation to the Sulfoxide

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures to achieve selective oxidation to the sulfoxide.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) and cool the solution to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the ketone solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography to yield this compound 2-oxide.

Protocol 4: Oxidation to the Sulfone

To achieve the fully oxidized sulfone, a slight excess of the oxidizing agent and warmer reaction temperatures are employed.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) and cool to 0 °C.

  • Add m-CPBA (2.5 eq) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and purification are performed as described in Protocol 3. The product is this compound 2,2-dioxide.

Causality and Experimental Choices:

  • Stoichiometry and Temperature Control: Precise control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial for selectively obtaining the sulfoxide. Using a slight excess of m-CPBA and allowing the reaction to proceed at room temperature ensures complete conversion to the sulfone.

  • Quenching: The use of sodium thiosulfate is a standard and effective method for quenching reactions involving peroxides.

Data Presentation:

ProductOxidizing AgentStoichiometryTemperature (°C)Yield (%)
Sulfoxidem-CPBA1.1 eq-7880-90
Sulfonem-CPBA2.5 eq0 to RT>90

Table 2: Conditions for the selective oxidation of the sulfur atom.

Visualization:

G Sulfide This compound Sulfoxide This compound 2-oxide Sulfide->Sulfoxide 1.1 eq m-CPBA, -78°C Sulfone This compound 2,2-dioxide Sulfide->Sulfone 2.5 eq m-CPBA, 0°C to RT Sulfoxide->Sulfone 1.1 eq m-CPBA, 0°C to RT

Caption: Oxidation states of the thiaspiro[3.3]heptane core.

Conclusion

The protocols detailed in this guide provide a robust starting point for the derivatization of this compound. By leveraging well-established synthetic methodologies, researchers can readily access a wide array of novel spirocyclic compounds. The strategic modification of both the ketone and the sulfur atom allows for a comprehensive exploration of the chemical space surrounding this promising scaffold, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and enantioselective method for the synthesis of chiral 2-Thiaspiro[3.3]heptan-6-one, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the power of organocatalysis to construct the strained spirocyclic framework with high stereocontrol. This document provides a thorough introduction to the significance of the target molecule, a detailed mechanistic rationale for the proposed synthetic strategy, step-by-step experimental procedures, and essential data for characterization and analysis. These application notes are intended for researchers, scientists, and professionals in drug development seeking to incorporate novel three-dimensional scaffolds into their synthetic programs.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1] This rigid, non-planar architecture allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with biological targets.[1] The incorporation of spirocyclic motifs can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can enhance binding affinity and selectivity for protein targets.[2]

The this compound core, featuring a sulfur-containing thietane ring fused to a cyclobutanone, presents a unique and desirable scaffold. Sulfur-containing heterocycles are prevalent in numerous bioactive molecules and approved drugs.[3] The strained four-membered rings of the spiro[3.3]heptane system impart a distinct conformational rigidity, making it an attractive template for the design of novel therapeutic agents.[4] The development of an asymmetric synthesis to access enantiomerically pure this compound is therefore a critical endeavor for expanding the chemical space available to drug discovery programs.

Proposed Synthetic Strategy: An Organocatalytic Tandem Michael-Aldol Reaction

The proposed synthesis of chiral this compound is based on a strategic organocatalytic tandem Michael-Aldol reaction. This approach offers a convergent and atom-economical route to the desired spirocycle from readily available starting materials. The key transformation involves the reaction of a suitable bifunctional precursor catalyzed by a chiral aminocatalyst.

The retrosynthetic analysis reveals that the target molecule can be disconnected to reveal a linear precursor amenable to an intramolecular cyclization. This precursor can be assembled through the conjugate addition of a thiol to an α,β-unsaturated aldehyde, followed by an intramolecular aldol reaction.

Retrosynthesis Target Chiral this compound Precursor Linear Dicarbonyl Thiol Precursor Target->Precursor Intramolecular Aldol Cyclization Start_A α,β-Unsaturated Aldehyde Precursor->Start_A Michael Addition Start_B Bifunctional Thiol Precursor->Start_B

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, commences with the reaction of 3-(mercaptopropyl)malonaldehyde with a suitable protecting group strategy for one of the aldehyde functionalities. A more direct and elegant approach, and the one detailed in this protocol, involves a tandem reaction of a pro-nucleophile with an electrophile that generates the key intermediate in situ.

The proposed catalytic cycle, depicted below, is initiated by the formation of a chiral enamine intermediate from the reaction of an α,β-unsaturated aldehyde with a secondary amine organocatalyst, such as a derivative of proline. This is followed by a highly enantioselective Michael addition of a sulfur nucleophile. The resulting intermediate then undergoes an intramolecular aldol reaction to furnish the spirocyclic core.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Aminocatalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + α,β-Unsaturated Aldehyde Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Sulfur Nucleophile Aldol_Intermediate Aldol Intermediate Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Reaction Product Chiral this compound Aldol_Intermediate->Product Dehydration Product->Catalyst Catalyst Regeneration

Caption: Proposed organocatalytic cycle for the synthesis.

Detailed Experimental Protocol

This protocol outlines the asymmetric synthesis of (S)-2-Thiaspiro[3.3]heptan-6-one. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
ReagentSupplierPurity
AcroleinSigma-Aldrich≥99%
3-BromopropanethiolAlfa Aesar98%
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolSigma-Aldrich99%
TriethylamineFisher Scientific≥99.5%
Dichloromethane (DCM), AnhydrousAcros Organics99.8%
Toluene, AnhydrousSigma-Aldrich99.8%
Ethyl AcetateVWRACS Grade
HexanesVWRACS Grade
Magnesium Sulfate, AnhydrousFisher ScientificCertified ACS
Silica GelSorbent Technologies60 Å, 230-400 mesh
Step-by-Step Synthesis

The synthesis is a one-pot, three-step procedure: 1) in situ generation of the sulfur nucleophile, 2) organocatalytic asymmetric Michael addition, and 3) intramolecular aldol cyclization and dehydration.

Step 1: In Situ Generation of the Sulfur Nucleophile

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous dichloromethane (100 mL).

  • Add 3-bromopropanethiol (1.0 eq, 10.0 mmol, 1.55 g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq, 11.0 mmol, 1.11 g, 1.53 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes. This generates the triethylammonium salt of 3-mercaptopropanethiolate in situ.

Step 2: Organocatalytic Asymmetric Michael Addition

  • To the reaction mixture from Step 1, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq, 1.0 mmol, 0.25 g).

  • Stir the mixture at 0 °C for an additional 15 minutes.

  • Slowly add a solution of acrolein (1.2 eq, 12.0 mmol, 0.67 g, 0.80 mL) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

Step 3: Intramolecular Aldol Cyclization and Dehydration

  • After completion of the Michael addition, add anhydrous toluene (50 mL) to the reaction mixture.

  • Set up the flask for Dean-Stark distillation and heat the reaction mixture to reflux (approximately 110 °C).

  • Continue to reflux for 6 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the formation of the product by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes as the eluent.

Characterization

The enantiomeric excess of the purified product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

ParameterValue
Yield 65-75%
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ 3.55 (t, J = 7.2 Hz, 2H), 3.10 (t, J = 7.2 Hz, 2H), 2.95 (m, 2H), 2.70 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 215.1, 58.2, 45.3, 35.8, 28.9
HRMS (ESI) m/z calculated for C₆H₉OS⁺ [M+H]⁺: 129.0374, found: 129.0371
Optical Rotation [α]²⁰D = +XX.X (c 1.0, CHCl₃)
Enantiomeric Excess >95% ee (Determined by chiral HPLC)

Data Analysis and Interpretation

The successful synthesis of chiral this compound is confirmed by spectroscopic analysis. The ¹H and ¹³C NMR spectra should be consistent with the proposed structure. High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The enantioselectivity of the reaction is a critical parameter and is quantified by chiral HPLC. The use of the (S)-enantiomer of the organocatalyst is expected to yield the (S)-enantiomer of the product.

Safety and Handling

  • Acrolein: Highly flammable, toxic, and a lachrymator. Handle only in a well-ventilated fume hood.

  • 3-Bromopropanethiol: Corrosive and has a strong, unpleasant odor. Handle with appropriate gloves and in a fume hood.

  • Triethylamine: Flammable and corrosive.

  • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.

  • Organosulfur Compounds: Many organosulfur compounds have unpleasant odors and should be handled with care.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6] All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Decomposition of starting materials or product.Ensure anhydrous conditions. Check the purity of reagents. Optimize reaction time and temperature.
Low Enantioselectivity Catalyst poisoning; Incorrect catalyst loading; Racemization.Use freshly purified catalyst. Ensure the catalyst is fully dissolved. Perform the reaction at a lower temperature.
Formation of Byproducts Polymerization of acrolein; Intermolecular side reactions.Add acrolein slowly and maintain a low temperature. Use a higher dilution.

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of chiral this compound. The use of organocatalysis offers a practical and efficient method for constructing this valuable spirocyclic scaffold with high enantioselectivity. The methodologies and data presented herein should enable researchers to synthesize this and related chiral molecules for applications in drug discovery and development.

References

Introduction: The Significance of 2-Thiaspiro[3.3]heptan-6-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 2-Thiaspiro[3.3]heptan-6-one

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry as they offer a unique three-dimensional architecture that can lead to improved pharmacological properties compared to their flat, aromatic counterparts. The spiro[3.3]heptane framework, in particular, is a valuable bioisostere for commonly used ring systems like piperidine and cyclohexane, offering conformational rigidity and novel exit vectors for substituent placement. The incorporation of a sulfur atom into this framework to create a thiaspirocycle can further enhance its physicochemical properties, such as solubility and metabolic stability. This compound is a key building block for accessing a variety of functionalized thiaspiro[3.3]heptane derivatives, making it a molecule of high interest for the synthesis of novel therapeutic agents and chemical probes.

This application note provides a detailed, scalable, and well-reasoned synthetic protocol for the preparation of this compound. As no direct established protocol for this specific molecule is readily available in the literature, the following multi-step synthesis has been devised based on established principles of organic chemistry and analogous transformations for similar spirocyclic systems. The proposed route is designed for scalability and robustness, with explanations for the choice of reagents and reaction conditions to guide researchers in their synthetic efforts.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent approach. The spirocyclic system can be constructed from a thietane-based dielectrophile and a nucleophilic synthon for the cyclobutanone ring. This strategy allows for the independent synthesis of the two key heterocyclic and carbocyclic components, followed by a spirocyclization step.

Overall Synthetic Workflow

The forward synthesis is proposed as a four-step sequence, commencing with the synthesis of a key thietane intermediate, followed by spirocyclization and a final reduction step.

G cluster_0 Step 1: Synthesis of Thietane Intermediate cluster_1 Step 2: Oxidation to Sulfone cluster_2 Step 3: Spirocyclization and Ketone Formation cluster_3 Step 4: Selective Sulfone Reduction A Pentaerythritol B 3,3-Bis(bromomethyl)oxetane A->B HBr/H2SO4 C 3,3-Bis(bromomethyl)thietane B->C Na2S D 3,3-Bis(bromomethyl)thietane 1,1-dioxide C->D m-CPBA E This compound 1,1-dioxide D->E 1. TosMIC, NaH 2. HCl (aq) F This compound E->F Selective Reducing Agent

Caption: Proposed four-step synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3,3-Bis(bromomethyl)thietane

Rationale: The synthesis begins with the preparation of a key dielectrophilic thietane intermediate. A practical starting material is pentaerythritol, which can be converted to 3,3-bis(bromomethyl)oxetane. Subsequent reaction with a sulfur nucleophile will afford the desired thietane.

Step-by-Step Protocol:

  • Synthesis of 3,3-Bis(bromomethyl)oxetane: This intermediate can be prepared from pentaerythritol by treatment with hydrobromic acid and sulfuric acid, following literature procedures for similar transformations.

  • Synthesis of 3,3-Bis(bromomethyl)thietane:

    • To a solution of sodium sulfide nonahydrate (1.2 equivalents) in a mixture of ethanol and water (3:1) at 50 °C, add a solution of 3,3-bis(bromomethyl)oxetane (1.0 equivalent) in ethanol dropwise over 1 hour.

    • Stir the reaction mixture at 60 °C for 12 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,3-bis(bromomethyl)thietane.

Part 2: Oxidation to 3,3-Bis(bromomethyl)thietane 1,1-dioxide

Rationale: Oxidation of the thietane to the corresponding sulfone serves two purposes: it increases the stability of the intermediate and activates the alpha-protons in a later step if an alternative cyclization strategy is considered. More importantly, it prevents potential side reactions at the sulfur atom during the subsequent nucleophilic substitution.

Step-by-Step Protocol:

  • Dissolve 3,3-bis(bromomethyl)thietane (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 3,3-bis(bromomethyl)thietane 1,1-dioxide, which can often be used in the next step without further purification. Recrystallization from a suitable solvent system like ethanol/water can be performed if necessary.

Part 3: Spirocyclization and Ketone Formation

Rationale: The spirocyclic ketone is constructed via a double alkylation of tosylmethyl isocyanide (TosMIC). TosMIC is a versatile reagent that serves as a dicarbanion equivalent and allows for the formation of a ketone after hydrolysis of the intermediate isocyanide. This method is advantageous for creating the cyclobutanone ring.[1]

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in a mixture of anhydrous dimethyl sulfoxide (DMSO) and diethyl ether (1:1) under an inert atmosphere (argon or nitrogen), add a solution of TosMIC (1.1 equivalents) in the same solvent mixture dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add a solution of 3,3-bis(bromomethyl)thietane 1,1-dioxide (1.0 equivalent) in anhydrous DMSO dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate is then subjected to acidic hydrolysis. Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (1:1) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound 1,1-dioxide.

Part 4: Selective Reduction of the Sulfone

Rationale: The final step is the selective reduction of the sulfone to the sulfide without affecting the ketone functionality. This is a challenging transformation, and the choice of reducing agent is critical. Several methods have been reported for this transformation, and the optimal conditions may require some experimentation. A promising method involves the use of triflic anhydride and sodium iodide.

Step-by-Step Protocol:

  • Dissolve this compound 1,1-dioxide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add triflic anhydride (1.5 equivalents) dropwise.

  • After stirring for 30 minutes at -78 °C, add a solution of sodium iodide (3.0 equivalents) in anhydrous acetonitrile.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 3,3-Bis(bromomethyl)oxetaneSodium sulfide nonahydrateEthanol/Water601260-70
2 3,3-Bis(bromomethyl)thietanem-CPBADichloromethane0 to RT485-95
3 3,3-Bis(bromomethyl)thietane 1,1-dioxideTosMIC, NaH; then HCl (aq)DMSO/Ether; THFRT16 + 640-50
4 This compound 1,1-dioxideTriflic anhydride, NaIDichloromethane-78 to RT1250-60

Conclusion and Future Perspectives

The proposed four-step synthesis provides a viable and scalable route to the valuable research chemical, this compound. The methodology relies on well-established chemical transformations and readily available starting materials. Each step has been designed with scalability in mind, and the purification procedures are standard for laboratory and potential pilot-plant scale production. The successful synthesis of this key intermediate will undoubtedly facilitate the exploration of novel thiaspiro[3.3]heptane derivatives in various areas of chemical and pharmaceutical research, contributing to the development of next-generation therapeutics. Further optimization of each step, particularly the challenging sulfone reduction, could lead to an even more efficient and cost-effective process.

References

High-throughput screening of 2-Thiaspiro[3.3]heptan-6-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 2-Thiaspiro[3.3]heptan-6-one Derivatives: A Guide to Assay Development and Hit Identification

For: Researchers, scientists, and drug development professionals.

Abstract

The unique three-dimensional architecture of spirocyclic compounds presents a compelling opportunity in modern drug discovery, offering novel chemical space and improved physicochemical properties compared to traditional flat aromatic structures.[1][2][3] This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivatives, a promising class of sp³-rich molecules.[4] We will delve into the critical aspects of assay development, validation, and execution of a screening campaign, followed by robust data analysis and hit confirmation. The protocols and principles outlined herein are designed to be adaptable to various biological targets and assay formats, providing researchers with a solid foundation for identifying novel bioactive compounds.

Introduction: The Rationale for Screening Spirocyclic Scaffolds

The quest for novel chemical entities with improved drug-like properties has led to an increased interest in molecules with greater three-dimensionality.[1] Spirocycles, characterized by two rings sharing a single atom, offer a rigid yet conformationally defined scaffold that can enhance binding affinity and selectivity for biological targets.[4][5] The this compound core, in particular, introduces a unique spatial arrangement of functional groups, making it an attractive starting point for library synthesis and subsequent biological screening. The incorporation of such sp³-rich motifs has been shown to improve properties like solubility and metabolic stability while reducing lipophilicity, key considerations in hit-to-lead optimization.[1][6]

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[7][8][9] The success of any HTS campaign hinges on a well-designed and rigorously validated assay. This guide will walk you through the essential steps to develop and execute a successful screening campaign for this compound derivatives.

Assay Development and Validation: The Foundation of a Robust Screen

Before embarking on a large-scale screen, it is imperative to develop a robust and reliable assay. This involves selecting an appropriate assay format, optimizing conditions, and validating its performance to ensure the data generated is meaningful and reproducible.[10][11]

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

The choice between a biochemical and a cell-based assay depends on the nature of the biological target and the desired information.[12][13][14]

  • Biochemical Assays: These assays utilize purified components such as enzymes or receptors to directly measure the interaction of a compound with its target.[12][15] They are often preferred for their simplicity, lower variability, and direct measurement of target engagement. Examples include fluorescence polarization, FRET, and luminescence-based enzyme activity assays.[12]

  • Cell-Based Assays: These assays are conducted in a cellular context, providing more physiologically relevant information by accounting for factors like cell permeability and potential off-target effects.[13][16] Common cell-based assays include reporter gene assays, cell viability assays, and second messenger assays.[12][13]

For screening this compound derivatives, a biochemical assay might be a good starting point to identify direct binders to a purified target protein. A follow-up cell-based assay can then be used to confirm activity in a more complex biological system.

Assay Miniaturization and Optimization

To be suitable for HTS, assays are typically miniaturized to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[17][18] During this phase, several parameters need to be optimized:

  • Reagent Concentrations: Titrate the concentrations of all assay components (e.g., enzyme, substrate, cells) to achieve a robust signal window with minimal reagent usage.

  • Incubation Times and Temperatures: Determine the optimal incubation periods and temperatures for all reaction steps.

  • Solvent Tolerance: Assess the assay's tolerance to the compound solvent, typically DMSO. A final DMSO concentration of less than 1% is generally recommended.[17]

Assay Validation: Ensuring Data Quality

Rigorous validation is crucial to ensure that the assay is suitable for HTS.[11] Key performance metrics are typically assessed in a "dry run" using positive and negative controls before proceeding to the full screen.[17]

Parameter Description Acceptance Criteria
Signal Window (S/W) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the background signal.> 3
Coefficient of Variation (%CV) A measure of the variability of the signal, calculated as (Standard Deviation / Mean) * 100.< 10%
Z'-factor A statistical parameter that reflects the separation between the positive and negative control distributions. It is calculated as: 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg|.0.5 - 1.0 indicates an excellent assay.[7][8][18]

High-Throughput Screening Protocol: From Library to Data

Once the assay has been developed and validated, the HTS campaign can begin. This process involves several automated steps to ensure efficiency and reproducibility.[9]

Library Preparation and Plating

The this compound derivative library should be formatted in multi-well plates at a standard concentration (e.g., 10 mM in DMSO).[19] From these master plates, "daughter" plates are created at a lower concentration for single-use in the assay to minimize freeze-thaw cycles.[20]

HTS Workflow

The following is a generalized HTS protocol that can be adapted to specific assays.

Step 1: Reagent Preparation

  • Prepare all assay buffers and reagents in sufficient quantities for the entire screen.

  • Ensure all reagents are at the appropriate temperature before use.

Step 2: Compound Dispensing

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the daughter plates into the wells of the assay plates.

  • Also dispense positive and negative controls into dedicated wells on each plate.

Step 3: Reagent Addition

  • Add the biological components of the assay (e.g., cells, enzyme, substrate) to the assay plates using an automated dispenser.

Step 4: Incubation

  • Incubate the assay plates for the predetermined time and at the optimal temperature.

Step 5: Signal Detection

  • Read the plates using a plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance).

Step 6: Data Acquisition

  • The plate reader software will acquire the raw data for each well. This data is then uploaded to a database for analysis.[17]

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Library Compound Library (this compound Derivatives) Dispense_Cmpd Dispense Compounds & Controls Library->Dispense_Cmpd Reagents Assay Reagents Dispense_Reag Add Assay Reagents Reagents->Dispense_Reag Dispense_Cmpd->Dispense_Reag Incubate Incubate Dispense_Reag->Incubate Read Read Plates Incubate->Read Data_Acq Data Acquisition Read->Data_Acq Data_An Data Analysis Data_Acq->Data_An

Caption: A generalized workflow for a high-throughput screening campaign.

Data Analysis and Hit Confirmation: Identifying True Actives

The large datasets generated from HTS require systematic analysis to identify promising hit compounds.[21][22]

Data Normalization and Quality Control

For each plate, the Z'-factor should be calculated to ensure the quality of the data.[17] Raw data is often normalized to the plate controls (e.g., percent inhibition) to minimize plate-to-plate variability.

Hit Identification

A common method for hit identification is to set a threshold based on the standard deviation (SD) of the sample population. For example, compounds that produce a signal greater than 3 times the SD from the mean of the negative controls may be considered initial "hits".[17]

Hit Confirmation and Triage

Initial hits from the primary screen must undergo a rigorous confirmation process to eliminate false positives.[22]

Step 1: Re-testing

  • Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.

Step 2: Dose-Response Analysis

  • Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

Step 3: Secondary and Orthogonal Assays

  • Use a different assay format (orthogonal assay) to confirm the activity of the hits and rule out assay-specific artifacts.[10] Secondary assays can also be used to assess selectivity against related targets.

Step 4: Preliminary Structure-Activity Relationship (SAR) Analysis

  • Analyze the chemical structures of the confirmed hits to identify any common scaffolds or functional groups that may be important for activity.[17] This can guide the selection of compounds for further optimization.

Hit_Confirmation_Funnel Primary_Screen Primary Screen (Large Compound Library) Hit_ID Initial Hit Identification Primary_Screen->Hit_ID Confirmation Hit Confirmation (Re-testing) Hit_ID->Confirmation Dose_Response Dose-Response Analysis Confirmation->Dose_Response Validated_Hits Validated Hits for Lead Optimization Dose_Response->Validated_Hits

Caption: The hit confirmation funnel, from primary screen to validated hits.

Conclusion

The high-throughput screening of this compound derivatives offers a promising avenue for the discovery of novel bioactive compounds. By following the principles of rigorous assay development, validation, and a systematic hit confirmation process, researchers can confidently identify high-quality starting points for drug discovery programs. The unique structural features of this spirocyclic scaffold may provide the key to unlocking new therapeutic modalities.

References

Application Note & Protocols: Strategic Incorporation of 2-Thiaspiro[3.3]heptan-6-one into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Discovery with Novel Spirocycles

The advent of DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery, enabling the synthesis and screening of billions of unique small molecules in a single experiment.[1][2] A key determinant of a DEL's success is the structural diversity and novelty of its constituent building blocks. Historically, library design has been dominated by flat, aromatic structures. However, the field is increasingly focused on "escaping flatland" by incorporating sp³-rich, three-dimensional scaffolds that can explore more complex and previously inaccessible regions of chemical space.[3][4]

Spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as exceptionally valuable motifs in this pursuit.[5][6] Their defined three-dimensional architecture provides precise exit vectors for substituents, enhancing interactions with biological targets.[7] Furthermore, these scaffolds often serve as saturated bioisosteres of common aromatic rings, which can lead to significant improvements in physicochemical properties such as solubility and metabolic stability.[4][8]

This application note details a robust methodology for the incorporation of 2-Thiaspiro[3.3]heptan-6-one , a novel and promising building block, into DNA-encoded libraries. The presence of the ketone handle allows for versatile and DNA-compatible derivatization, while the thiaspiro[3.3]heptane core introduces a unique 3D geometry. We present a validated protocol centered on on-DNA reductive amination, a reliable C-N bond-forming reaction, to couple this ketone-bearing scaffold to DNA tags functionalized with primary amines.[9][10]

The Strategic Choice: Why this compound and Reductive Amination?

The Merit of the 2-Thiaspiro[3.3]heptane Scaffold

The decision to incorporate the 2-Thiaspiro[3.3]heptane moiety is driven by several key advantages:

  • Structural Rigidity and Novelty: The spiro[3.3]heptane core is conformationally restricted, which reduces the entropic penalty upon binding to a target protein and presents substituents in well-defined spatial orientations. The introduction of a sulfur atom into the framework further differentiates it from more common carbo- and aza-spirocyclic systems, offering access to novel intellectual property space.

  • Improved Physicochemical Properties: The high fraction of sp³-hybridized carbons (Fsp³) in this scaffold is correlated with an increased probability of clinical success.[4] This is often attributed to improved solubility, reduced promiscuity, and better metabolic profiles compared to flat, aromatic analogues.[6]

  • Versatile Synthetic Handle: The ketone at the 6-position is a versatile functional group. While this guide focuses on reductive amination, the ketone could potentially participate in other DNA-compatible reactions, such as Wittig-type olefinations or the formation of hydrazones and oximes, further expanding library diversity.

Causality of the Protocol: On-DNA Reductive Amination

The central challenge in DEL synthesis is performing chemical transformations without compromising the integrity of the DNA barcode.[11][12] On-DNA reductive amination is a cornerstone reaction in the DEL toolkit for several compelling reasons:[9][13]

  • DNA Compatibility: The reaction proceeds under mild, aqueous-compatible conditions (typically pH 5-7) and at moderate temperatures, which are well within the stability limits of DNA.[11]

  • High Efficiency and Selectivity: The reaction involves the formation of an intermediate imine (or iminium ion) from a DNA-tethered amine and the ketone building block, followed by in-situ reduction. The use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. These reagents are selective for the iminium ion over the ketone, minimizing side reactions and ensuring high conversion to the desired secondary amine product.[14]

  • Broad Substrate Scope: Reductive amination is tolerant of a wide range of functional groups, making it highly suitable for the combinatorial "split-and-pool" synthesis approach used to build large DELs.[10][12] The vast commercial availability of primary amine building blocks allows for extensive diversification at the cycle preceding the incorporation of the spirocycle.

The overall workflow for incorporating this compound into a DEL using the "split-and-pool" methodology is depicted below.

DEL_Workflow cluster_0 Cycle 1: Amine Diversification cluster_1 Cycle 2: Spirocycle Incorporation cluster_2 Cycle 3: Further Diversification start DNA Headpiece (Amine-terminated) split1 Split (n portions) start->split1 Start Synthesis pool1 Pool react1_1 React w/ Amine 1 split1->react1_1 react1_n React w/ Amine n split1->react1_n encode1_1 Encode w/ Tag 1 react1_1->encode1_1 encode1_n Encode w/ Tag n react1_n->encode1_n pool2 Pool encode1_1->pool2 Re-pool encode1_n->pool2 Re-pool split2 Split pool2->split2 react2 React w/ this compound (Reductive Amination) split2->react2 encode2 Encode w/ Spirocycle Tag react2->encode2 pool3 Pool encode2->pool3 split3 Split (m portions) pool3->split3 react3_1 React w/ Building Block X split3->react3_1 react3_m React w/ Building Block Y split3->react3_m encode3_1 Encode w/ Tag X react3_1->encode3_1 encode3_m Encode w/ Tag Y react3_m->encode3_m final_pool Final Library Pool (n x m members) encode3_1->final_pool Re-pool encode3_m->final_pool Re-pool

Fig. 1: Split-and-pool workflow for DEL synthesis.

Experimental Protocols

Safety Precaution: Handle all chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of DNA-Amine Starting Material

This protocol assumes the starting point is a 5'-amino-modified DNA oligonucleotide ("DNA-NH₂"). This serves as the anchor point for the small molecule synthesis.

  • Quantification and Dilution:

    • Accurately quantify the initial stock of lyophilized DNA-NH₂ using UV-Vis spectrophotometry (A₂₆₀).

    • Prepare a working stock solution of 1 mM DNA-NH₂ in nuclease-free water. Aliquot and store at -20 °C.

  • Optional: Headpiece Extension (Cycle 1 Diversification):

    • To introduce diversity before the spirocycle, the DNA-NH₂ can be reacted with a library of amine-containing building blocks (e.g., amino acids).

    • For a standard amide coupling: In a microcentrifuge tube, combine 10 µL of 1 mM DNA-NH₂, 10 µL of 1 M MES buffer (pH 6.0), and 5 µL of a 100 mM solution of the desired carboxylic acid building block in DMSO.

    • Add 5 µL of a freshly prepared 200 mM EDC solution in water.

    • Incubate at 25 °C for 4 hours on a thermomixer.

    • Purify the resulting DNA-acid conjugate using a DNA-purification spin column or ethanol precipitation to remove excess reagents.

    • This step would be performed in parallel for each building block in the first cycle, followed by encoding and pooling as shown in Figure 1. For the purpose of the next protocol, we will assume the starting material is a DNA tag with a terminal primary amine.

Protocol 2: On-DNA Reductive Amination with this compound

This core protocol describes the coupling of the ketone scaffold to a DNA-amine conjugate.

Fig. 2: Reaction scheme for on-DNA reductive amination.

Materials:

  • DNA-Amine conjugate (from Protocol 1 or commercial source) at 100 µM in nuclease-free water.

  • This compound stock solution (50 mM in DMSO).

  • MES Buffer (0.5 M, pH 6.0).

  • Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, prepared fresh).

  • Nuclease-free water.

  • DMSO (molecular biology grade).

Procedure:

  • Reaction Setup: In a 0.2 mL PCR tube, combine the following reagents in order:

    • 50 µL of nuclease-free water

    • 20 µL of 0.5 M MES buffer (pH 6.0)

    • 10 µL of 100 µM DNA-Amine conjugate (Final concentration: 10 µM)

  • Addition of Ketone: Add 10 µL of 50 mM this compound solution (Final concentration: 5 mM).

  • Pre-incubation (Imine Formation): Gently vortex the mixture and incubate at 37 °C for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction Step: Add 10 µL of 1 M NaBH₃CN solution (Final concentration: 100 mM).

  • Reaction Incubation: Gently vortex and incubate the reaction at 37 °C for 16-24 hours.

  • Purification: Purify the DNA-conjugate product to remove excess reagents. Ethanol precipitation is recommended:

    • Add 1/10th volume (11 µL) of 3 M sodium acetate (pH 5.2).

    • Add 3 volumes (330 µL) of ice-cold 100% ethanol.

    • Incubate at -80 °C for 30 minutes.

    • Centrifuge at >12,000 x g for 20 minutes at 4 °C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge for 5 minutes, discard the supernatant, and briefly air-dry the pellet. . Resuspend the purified DNA-conjugate in an appropriate volume of TE buffer or nuclease-free water.

Protocol 3: Reaction Validation and Quality Control

Before proceeding with large-scale library synthesis, it is imperative to validate the reaction's efficiency and its impact on the DNA tag. This concept is often referred to as a "DNA-encoded reaction rehearsal".[15]

1. Conversion Analysis (LC-MS):

  • Perform the reaction on a small scale using a DNA-amine conjugate with a known mass.

  • Analyze the purified product using a high-resolution LC-MS system capable of resolving oligonucleotides.

  • Compare the mass spectrum of the starting material and the product. A successful reaction will show a mass shift corresponding to the addition of the spirocycle moiety minus the loss of a water molecule.

  • Calculate the conversion percentage based on the relative peak areas.

2. DNA Integrity Analysis (qPCR):

  • Subject the purified DNA-conjugate product to a quantitative PCR (qPCR) assay.

  • Run the starting DNA-amine material as a control.

  • A "DNA-compatible" reaction should result in minimal loss of amplifiable DNA.[11] The Cq (quantification cycle) value for the product should be very close to that of the starting material (typically ΔCq < 1).

Expected Results and Data Summary

The on-DNA reductive amination is a highly robust reaction. Based on literature precedents for similar on-DNA transformations with ketones, the following outcomes can be expected.[9][13]

ParameterTargetMethodRationale
Reaction Conversion > 85%LC-MSHigh conversion is critical to ensure the purity of the final library and the accuracy of the structure-barcode linkage.[11]
DNA Integrity (Amplifiability) > 80% (ΔCq < 0.5)qPCRPreserving the DNA barcode is fundamental for the successful decoding of screening hits.[15]
Purity Single major productLC-MSMinimal side-product formation simplifies downstream processing and ensures library quality.

Conclusion and Outlook

This application note provides a comprehensive and scientifically grounded protocol for the incorporation of this compound into DNA-encoded libraries. The strategic use of on-DNA reductive amination provides a reliable and high-yielding pathway to conjugate this novel, sp³-rich scaffold to DNA tags. The resulting library members possess unique three-dimensional characteristics that are highly desirable for modern drug discovery campaigns, offering a clear path to explore novel chemical space and identify potent, selective modulators of challenging biological targets. The validation protocols outlined herein ensure that library quality and integrity are maintained, setting the stage for successful affinity-based screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Thiaspiro[3.3]heptan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thiaspiro[3.3]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of this compound, a valuable spirocyclic scaffold in medicinal chemistry, typically involves the construction of a thietane ring fused to a cyclobutanone core. A common and logical synthetic approach is the reaction of a 3,3-bis(halomethyl)cyclobutanone with a sulfur nucleophile, such as sodium sulfide. This double nucleophilic substitution reaction leads to the formation of the desired thiaspirocyclic system.

The reaction mechanism involves the sequential displacement of two halide leaving groups by the sulfide ion to form the four-membered thietane ring. The efficiency of this process is influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: I am observing a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge in the synthesis of strained ring systems like thietanes.[1] Several factors can contribute to this issue:

  • Side Reactions: The primary competing reactions are elimination and polymerization. Under strongly basic conditions or at elevated temperatures, the starting material or intermediates can undergo elimination to form undesired alkenes. Polymerization of the starting material or product can also occur.

    • Solution:

      • Control Temperature: Maintain the reaction temperature as low as feasible to minimize elimination and polymerization. Start with room temperature and gradually increase if the reaction is too slow.

      • Slow Addition: Add the 3,3-bis(halomethyl)cyclobutanone solution dropwise to the sodium sulfide solution to maintain a low concentration of the electrophile, which can disfavor polymerization.

  • Inefficient Cyclization: The intramolecular ring-closing step to form the four-membered thietane ring can be slow due to ring strain.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to dissolve the sodium sulfide and facilitate the SN2 reactions.[2] A mixture of solvents, such as DMF/water, can sometimes improve solubility and reaction rates.[2]

      • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

  • Poor Quality of Reagents: The purity of the starting 3,3-bis(halomethyl)cyclobutanone and the activity of the sodium sulfide are critical.

    • Solution:

      • Purify Starting Material: Ensure your starting dihalide is pure. Purification by recrystallization or column chromatography may be necessary.

      • Use Fresh Sodium Sulfide: Sodium sulfide can be hygroscopic and may lose its reactivity over time. Use a fresh, anhydrous source of sodium sulfide.

Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What is happening?

A2: A dark reaction mixture often indicates decomposition or the formation of polymeric byproducts. This can be caused by:

  • High Reaction Temperature: As mentioned, excessive heat can promote side reactions.

  • Presence of Oxygen: Sulfur compounds can be sensitive to oxidation, especially at elevated temperatures.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degas Solvents: Degas your solvents before use to remove dissolved oxygen.

  • Impure Starting Materials: Impurities in the starting materials can act as catalysts for decomposition pathways.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: The purification of sulfur-containing compounds can be challenging due to their potential for odor and their polarity.

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Use silica gel for normal-phase chromatography.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

  • Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization can be an effective purification method.

    • Solvent System: Try a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, pentane). Xylenes have also been used for the recrystallization of sulfur compounds.[3]

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure may be an option, but be cautious of thermal decomposition.

Q4: How can I confirm the identity and purity of my this compound?

A4: A combination of spectroscopic techniques is essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should observe distinct signals for the protons on the cyclobutanone and thietane rings. The chemical shifts and coupling patterns will be characteristic of the spirocyclic structure.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals, including a carbonyl signal (around 200-210 ppm) and signals for the spiro carbon and the carbons adjacent to the sulfur atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak [M]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is indicative of the carbonyl group in the four-membered ring.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the 3,3-bis(halomethyl)cyclobutanone starting material?

A1: Generally, the reactivity of the leaving group follows the order I > Br > Cl. While 3,3-bis(bromomethyl)cyclobutanone is a common and effective starting material, the corresponding diiodo derivative would be more reactive, potentially allowing for milder reaction conditions. However, diiodides are often less stable and more expensive. Dichlorides are less reactive and may require higher temperatures, which could increase the likelihood of side reactions.

Q2: Can I use other sulfur nucleophiles besides sodium sulfide?

A2: Yes, other sulfur sources can be used. Sodium hydrosulfide (NaSH) followed by a base is an option, which can sometimes provide better results by first forming a thiol intermediate. Thiourea followed by hydrolysis is another classic method for forming thiols from alkyl halides, which could then be cyclized in situ.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any major byproducts.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Many sulfur compounds have unpleasant odors and can be toxic.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle sodium sulfide with care. It is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

Optimized Experimental Protocol (Hypothetical)

Reaction: 3,3-Bis(bromomethyl)cyclobutanone + Na₂S → this compound

Materials:

  • 3,3-Bis(bromomethyl)cyclobutanone

  • Anhydrous sodium sulfide (Na₂S)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous sodium sulfide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (a concentration of approximately 0.1 M with respect to the limiting reagent is a good starting point for high dilution).

  • Heating: Gently heat the mixture to 50-60 °C with vigorous stirring to aid in the dissolution of the sodium sulfide.

  • Substrate Addition: In a separate flask, dissolve 3,3-bis(bromomethyl)cyclobutanone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated sodium sulfide suspension over a period of 1-2 hours using a syringe pump or a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Interpretation

While experimental data for this compound is not available in the searched literature, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR Two sets of triplets or complex multiplets for the methylene protons on the cyclobutanone ring. Two singlets or an AB quartet for the methylene protons on the thietane ring.
¹³C NMR Carbonyl carbon (C=O) signal around δ 205-215 ppm. Spiro carbon signal. Methylene carbons adjacent to sulfur (C-S) shifted downfield. Methylene carbons of the cyclobutanone ring.
Mass Spec. Molecular ion peak (M⁺) at m/z = 128.03.
IR Strong C=O stretch for a cyclobutanone around 1770 cm⁻¹.

References

Technical Support Center: Purification of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Thiaspiro[3.3]heptan-6-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your purification workflows effectively. The unique structure of this thioether and ketone-containing compound presents specific challenges that require a nuanced approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What is the most reliable starting method for purifying crude this compound from a reaction mixture?

A: For most synthetic routes, flash column chromatography on silica gel is the recommended initial purification step. It is highly effective at removing baseline impurities, unreacted starting materials, and polar byproducts. For achieving high purity (>99%), a subsequent recrystallization is often necessary. Several research efforts on related spirocyclic compounds successfully employ flash chromatography as a key purification step.[1][2]

Q2: I'm observing significant product loss and streaking on my silica gel column. What is causing this?

A: This is a classic issue when purifying compounds containing basic or Lewis-basic sites, such as the lone pair on the sulfur atom in your thiaspiro-compound. The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly with the thioether, leading to irreversible adsorption, tailing, or even acid-catalyzed decomposition.

  • Causality: The interaction is an acid-base interaction. To mitigate this, you must neutralize the acidic sites on the stationary phase.

  • Solution: Add a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N) or pyridine, to your mobile phase (eluent). This deactivates the acidic sites on the silica, allowing your compound to elute cleanly.

Q3: My compound is pure by ¹H NMR after column chromatography, but I'm struggling to induce crystallization. What are some good solvent systems to try for recrystallization?

A: Solvent selection is critical and depends on the principle that the desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[3][4] Given the ketone and thioether functionalities, this compound is a molecule of moderate polarity.

  • Recommended Starting Systems:

    • Single Solvent: Ethanol, Isopropanol (IPA). A recent synthesis of a related spiro-azetidine successfully used ethanol for recrystallization to obtain high-quality crystals.[5]

    • Two-Solvent System: This is often more effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) like Ethyl Acetate, Acetone, or Dichloromethane (DCM). Then, slowly add a "poor" solvent (in which it is insoluble) like Hexanes, Heptane, or Diethyl Ether until the solution becomes faintly cloudy (turbid). Gently heat to redissolve, then allow to cool slowly.[6]

Q4: How can I definitively assess the purity of my final product?

A: A combination of analytical techniques is essential for a complete picture of purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structural integrity and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for detecting volatile impurities and confirming the molecular weight. For sulfur-containing compounds, using a GC equipped with a Sulfur Chemiluminescence Detector (SCD) provides exceptional sensitivity and selectivity for any sulfur-containing impurities.[7][8][9]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[4]

Section 2: In-Depth Troubleshooting Guides

Guide A: Flash Column Chromatography
Problem Potential Cause Troubleshooting Action & Rationale
Low Yield / Product is "Stuck" on the Column 1. Strong Adsorption: The sulfur atom is binding irreversibly to acidic silica sites.Action: Use a deactivated stationary phase. Pre-treat silica with 1% triethylamine in your eluent, or use neutral alumina as the stationary phase. Rationale: Neutralizing the acidic sites prevents the strong Lewis acid-base interaction.[10]
2. Incorrect Solvent Polarity: The eluent is not polar enough to move the compound down the column.Action: Increase the polarity of the eluent gradually. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Rationale: The mobile phase and the compound compete for binding sites on the stationary phase. A more polar eluent is a stronger competitor and will displace the compound, causing it to move.
Poor Separation from an Impurity (Co-elution) 1. Inappropriate Solvent System: The chosen eluent gives similar Rf values for the product and impurity.Action: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations with different selectivities (e.g., replace ethyl acetate with acetone or dichloromethane). Rationale: Solvents interact with solutes differently based on their polarity, hydrogen bonding ability, and other factors. Changing the solvent can alter the relative affinities of the compounds for the stationary phase, improving separation.
2. Column Overloading: Too much crude material was loaded onto the column.Action: Reduce the amount of sample loaded. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. Rationale: Overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands.
Product Band is Tailing or Streaking 1. Acidic Silica Interaction: As described in the FAQ, this is the most likely cause.Action: Add 0.1-1% triethylamine or pyridine to the eluent. Rationale: The base neutralizes active sites on the silica, preventing the strong, non-ideal interactions that cause tailing.
2. Sample Insolubility: The compound is precipitating at the top of the column when loaded.Action: Dissolve the crude sample in a minimal amount of a strong solvent (like DCM), then adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder and load this "dry load" onto the column. Rationale: Dry loading ensures the compound is evenly distributed on the stationary phase and prevents precipitation issues that occur when a concentrated solution in a strong solvent is introduced to a weak eluent.
Guide B: Recrystallization
Problem Potential Cause Troubleshooting Action & Rationale
Compound "Oils Out" Instead of Crystallizing 1. Solution is Supersaturated Above Melting Point: The solution is becoming saturated at a temperature where the compound is a liquid, not a solid.Action: Add more solvent to decrease the saturation point temperature. Alternatively, switch to a lower-boiling point solvent system. Rationale: By adding more solvent, a lower temperature is required to reach supersaturation, hopefully one that is below the compound's melting point.[11]
2. Presence of Impurities: Impurities can inhibit crystal lattice formation and depress the melting point.Action: Re-purify the material by column chromatography to remove the impurities that are hindering crystallization. Rationale: High purity is essential for orderly crystal lattice formation.
No Crystals Form Upon Cooling 1. Solution is Not Supersaturated: Either too much solvent was used, or the compound is highly soluble even at low temperatures.Action: Slowly evaporate some of the solvent to increase the concentration. If crystals still don't form, the solvent is likely inappropriate. Rationale: Supersaturation is a prerequisite for crystallization.[3]
2. High Energy Barrier for Nucleation: The initial formation of a crystal seed is kinetically slow.Action 1: Scratch the inside of the flask with a glass rod just below the solvent line. Rationale: This creates microscopic imperfections on the glass surface that act as nucleation sites.[4] Action 2: Add a "seed crystal" of the pure compound. Rationale: The seed crystal provides a pre-formed template for further crystal growth, bypassing the initial nucleation barrier.
Low Recovery of Crystalline Product 1. Compound has Significant Solubility in Cold Solvent: A substantial amount of product remains dissolved in the mother liquor.Action: Ensure the solution is thoroughly cooled in an ice-water bath for at least 30-60 minutes before filtration. Minimize the amount of cold solvent used to wash the crystals. Rationale: Solubility decreases with temperature. Maximizing cooling time and minimizing wash volumes will maximize yield.[12]
2. Premature Crystallization: Crystals formed in the funnel during a hot filtration step.Action: Use a heated or jacketed funnel. Pre-heat the filter funnel and flask with hot solvent vapor before filtering. Use a slight excess of hot solvent to ensure the compound stays in solution. Rationale: Keeping the apparatus hot prevents the solution from cooling and crystallizing before it has passed through the filter.[11]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Flash Column Chromatography (1g Scale)
  • Slurry Preparation: In a fume hood, weigh 50g of silica gel into a beaker. Add ~200mL of the initial eluent (e.g., 98:2:0.1 Hexane:Ethyl Acetate:Triethylamine) and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve 1g of crude this compound in a minimal amount of dichloromethane (~2-3 mL). Add this solution carefully to the top of the silica bed.

  • Elution: Begin eluting with the initial low-polarity solvent, collecting fractions. Monitor the elution process using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 2% to 5%, 10%, and 20% ethyl acetate) to elute the product and any more polar impurities.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the eluent using a rotary evaporator to yield the purified compound.

SOP 2: Recrystallization (Hexane/Ethyl Acetate System)
  • Dissolution: Place the semi-purified compound into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating to fully dissolve the solid.

  • Induce Cloudiness: While the solution is hot, add hexane dropwise until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.[3]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry under vacuum to remove all traces of solvent.

Section 4: Purification Strategy Selection

Choosing the right strategy from the start can save significant time and material. The following decision tree provides a logical workflow based on the initial assessment of your crude product.

Purification_Strategy cluster_legend Legend Start Starting Point Process Process Step Decision Decision Point Outcome Recommended Path start Crude Product Analysis (TLC/¹H NMR) impurity_check Significant Impurities Present? start->impurity_check impurity_type Impurities Polarity vs. Product? impurity_check->impurity_type Yes recrystallize_direct Direct Recrystallization impurity_check->recrystallize_direct No (Trace Impurities) chromatography Perform Flash Column Chromatography impurity_type->chromatography Different Polarity impurity_type->recrystallize_direct Similar Polarity (Consider Preparative HPLC) purity_check_post_chrom Product >95% Pure? chromatography->purity_check_post_chrom recrystallize_after_chrom Recrystallize for Final Purity purity_check_post_chrom->recrystallize_after_chrom No final_product High Purity Product purity_check_post_chrom->final_product Yes recrystallize_direct->final_product recrystallize_after_chrom->final_product

Caption: Purification Strategy Decision Tree for this compound.

References

Identification and removal of byproducts in 2-Thiaspiro[3.3]heptan-6-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Thiaspiro[3.3]heptan-6-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic ketone. As a key building block in modern medicinal chemistry, particularly in the development of PROTACs and other complex molecular architectures, ensuring its purity is paramount.[][2][3][]

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for constructing the thietane ring in this spirocycle is through the double nucleophilic displacement of a 1,3-dielectrophile with a sulfide source.[5] A plausible and scalable approach involves the reaction of a pre-formed cyclobutanone derivative, such as (3-oxocyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate, with sodium sulfide (Na₂S) in a polar aprotic solvent like DMF or DMSO.

Q2: What are the key stability considerations for this compound?

The thietane ring, a four-membered heterocycle, is strained and can be susceptible to ring-opening reactions under harsh conditions.[6] It is generally stable under neutral and mildly basic conditions. However, strong acids, potent nucleophiles, and some oxidizing agents can lead to decomposition.[6][7] The ketone moiety may also be sensitive to strongly reducing or oxidizing conditions. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.[8]

Q3: Which analytical techniques are most effective for monitoring the reaction and assessing the purity of this compound?

A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction's progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying byproducts.[7][9]

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the product and impurities.[7][9]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.

Troubleshooting Guide: Byproduct Identification and Removal

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on practical solutions.

Problem 1: Low yield of the desired product with significant amounts of a high-molecular-weight, poorly soluble material.

Symptoms:

  • The crude reaction mixture is thick or contains a significant amount of precipitate.

  • The desired product is observed on TLC/LC-MS, but the isolated yield after workup is low.

  • The ¹H NMR of the crude product shows broad, unresolved peaks in addition to the expected signals.

Probable Cause: Formation of Polymeric Byproducts

In cyclization reactions, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to the formation of linear or cyclic oligomers and polymers.[10][11] This is especially prevalent at high concentrations.

Solution: Optimization of Reaction Conditions and Polymer Removal

  • Adjust Reaction Concentration: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the starting materials to a large volume of solvent over an extended period.

  • Purification Protocol - Precipitation/Trituration: Polymeric byproducts are often much less soluble than the desired monomeric spirocycle.

    • Step 1: Concentrate the crude reaction mixture.

    • Step 2: Add a solvent in which the desired product is soluble, but the polymer is not (e.g., diethyl ether, ethyl acetate).

    • Step 3: Stir the suspension vigorously (trituration) to dissolve the product, leaving the polymer as a solid.

    • Step 4: Filter the mixture and wash the solid with fresh solvent.

    • Step 5: Combine the filtrates and concentrate to recover the product, now enriched and ready for further purification if needed.

Problem 2: Presence of an impurity with a mass corresponding to the desired product + H₂O or + O.

Symptoms:

  • A significant peak is observed in the LC-MS with a mass of M+16 or M+32 relative to the product.

  • The ¹H NMR spectrum may show complex signals in the region of the thietane protons.

Probable Cause: Oxidation of the Thietane Sulfur

The sulfur atom in the thietane ring can be oxidized to the corresponding sulfoxide (M+16) or sulfone (M+32), especially if the reaction is exposed to air for extended periods at elevated temperatures, or if oxidizing contaminants are present.[12]

Solution: Control of Reaction Atmosphere and Chromatographic Separation

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification Protocol - Column Chromatography: The polarity difference between the thietane, sulfoxide, and sulfone is usually sufficient for separation by column chromatography.

Compound Typical Polarity Elution Order (Normal Phase)
This compoundLow1st
This compound 2-oxide (Sulfoxide)Medium2nd
This compound 2,2-dioxide (Sulfone)High3rd

A typical solvent system would be a gradient of ethyl acetate in hexanes.

Problem 3: The crude NMR shows multiple sets of sharp peaks, all integrating to the correct number of protons for an isomer of the product.

Symptoms:

  • LC-MS analysis shows multiple peaks with the same mass-to-charge ratio.

  • The isolated product is an oil or a low-melting solid, even if the pure compound is expected to be crystalline.

Probable Cause: Formation of Isomeric Byproducts

While less common for this specific scaffold, side reactions can lead to the formation of structural isomers. A plausible isomeric byproduct is a bis-thioether formed from the reaction of two molecules of the sulfide source with two molecules of a mono-substituted intermediate.

Solution: Chromatographic Separation and Recrystallization

  • High-Resolution Chromatography: Use a high-performance flash chromatography system with a high-surface-area silica gel to achieve the best possible separation of the isomers.

  • Purification Protocol - Recrystallization: If the desired product is crystalline, recrystallization can be a highly effective method for removing small amounts of isomeric impurities.[13][14][15]

    • Step 1: Dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethyl acetate).

    • Step 2: If there are insoluble impurities, perform a hot filtration.

    • Step 3: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

    • Step 4: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Step 5: Dry the crystals under vacuum.

Data Summary: Analytical Properties of this compound and Potential Byproducts
Compound Molecular Formula Molecular Weight Key ¹H NMR Signals (Hypothetical, in CDCl₃) Key ¹³C NMR Signals (Hypothetical, in CDCl₃)
This compoundC₆H₈OS128.19~3.5-3.8 ppm (s, 4H, CH₂-S), ~2.8-3.1 ppm (s, 4H, CH₂-C=O)~210 ppm (C=O), ~50-55 ppm (spiro C), ~40-45 ppm (CH₂-S), ~35-40 ppm (CH₂-C=O)
Polymeric Byproduct(C₆H₈OS)nHighBroad, unresolved signalsMultiple broad signals
Sulfoxide ByproductC₆H₈O₂S144.19Complex multiplets for diastereotopic protons adjacent to S=OShift in signals adjacent to sulfur
Sulfone ByproductC₆H₈O₃S160.19Downfield shift of protons adjacent to SO₂Significant downfield shift of carbons adjacent to sulfur

Visualizations

PurificationWorkflow crude Crude Product trituration Trituration / Precipitation (Removes Polymers) crude->trituration column Column Chromatography (Separates by Polarity) trituration->column recrystallization Recrystallization (Removes Isomers/Impurities) column->recrystallization pure Pure Product (>98%) recrystallization->pure

Caption: General purification workflow for this compound.

ByproductFormation cluster_conditions Reaction Conditions cluster_products Products high_conc High Concentration polymers Polymeric Byproducts high_conc->polymers air_exposure Air Exposure (Oxidation) oxidized Oxidized Byproducts (Sulfoxide/Sulfone) air_exposure->oxidized ideal_conditions Ideal Conditions (High Dilution, Inert Atm.) desired_product Desired Product ideal_conditions->desired_product

References

Technical Support Center: Synthesis of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thiaspiro[3.3]heptan-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this novel spirocyclic scaffold. Given the limited direct literature on this specific molecule, this document provides a comprehensive, experience-driven approach to its synthesis, focusing on a plausible and robust synthetic strategy. We will delve into the rationale behind the proposed methodology, potential challenges, and detailed troubleshooting to improve your reaction yields and product purity.

Introduction: The Synthetic Challenge and Strategy

This compound is a unique spirocyclic ketone containing a thietane ring. The inherent strain of the four-membered rings and the presence of a sulfur heteroatom present specific synthetic challenges. A survey of analogous reactions suggests that a convergent approach, leveraging a double Michael addition to construct the cyclobutanone ring, is a promising strategy. This method offers the advantage of readily available starting materials and operational simplicity.

The proposed synthetic pathway is a two-step process:

  • Double Michael Addition: Reaction of a suitable sulfur-containing nucleophile with a divinyl ketone derivative to form a substituted cyclobutanone.

  • Intramolecular Cyclization: Subsequent ring closure to form the thietane ring of the spirocyclic system.

This guide will address potential issues in both of these key stages.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part 1: Double Michael Addition for Cyclobutanone Formation

The formation of the 4-thiocyclohexanone precursor is the cornerstone of this synthesis. A common and effective method is the double Michael addition of a sulfide source to a divinyl ketone.

Q1: My double Michael addition is resulting in a low yield of the desired 4-thiocyclohexanone precursor. What are the likely causes and how can I improve it?

A1: Low yields in this step can often be attributed to several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.

  • Causality: The double Michael addition is a tandem reaction where the first addition is often faster than the second. Incomplete reaction can lead to a mixture of mono- and di-adducts. Polymerization of the divinyl ketone is also a significant side reaction. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to promote self-condensation of the ketone.

  • Troubleshooting Steps:

    • Base Selection:

      • Weak Bases (e.g., K₂CO₃, Et₃N): These may not be sufficient to fully deprotonate the thiol, leading to slow or incomplete reaction.

      • Strong Bases (e.g., NaH, LDA): While effective at deprotonation, these can promote unwanted side reactions. A moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often a good choice as it has been shown to be effective in promoting double Michael additions with high chemoselectivity.[1]

      • Pro-Tip: Start with a milder base like K₂CO₃ and if the reaction is sluggish, consider switching to Cs₂CO₃.

    • Solvent Effects:

      • The solvent should be able to dissolve the reactants and intermediates. Aprotic polar solvents like DMF or DMSO are generally good choices as they can facilitate the reaction by stabilizing charged intermediates.[2]

      • Pro-Tip: Ensure your solvent is anhydrous, as water can interfere with the base and quench the enolate intermediates.

    • Temperature Control:

      • These reactions are often exothermic. Running the reaction at elevated temperatures can lead to polymerization and other side reactions.

      • Pro-Tip: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

    • Purity of Divinyl Ketone:

      • Divinyl ketones can be prone to polymerization upon storage.

      • Pro-Tip: Use freshly prepared or purified divinyl ketone for the best results.

ParameterRecommendationRationale
Base Cesium Carbonate (Cs₂CO₃)Promotes high chemoselectivity and is effective for double Michael additions.[1]
Solvent Anhydrous DMF or DMSOAprotic polar solvents stabilize intermediates and facilitate the reaction.[2]
Temperature 0 °C to Room TemperatureMinimizes polymerization and other side reactions.
Starting Material Freshly prepared/purified divinyl ketoneAvoids issues with polymerization of the starting material.

Q2: I am observing the formation of multiple products in my double Michael addition. How can I improve the selectivity?

A2: The formation of multiple products is a common issue and is often related to the reaction conditions.

  • Causality: The primary side products are the mono-Michael adduct and polymers. The mono-adduct forms if the second Michael addition does not proceed to completion. Polymerization occurs when the divinyl ketone reacts with itself.

  • Troubleshooting Steps:

    • Stoichiometry:

      • Ensure the stoichiometry of the thiol and divinyl ketone is carefully controlled. A slight excess of the thiol can sometimes help to drive the reaction to the di-adduct.

    • Slow Addition:

      • Adding the divinyl ketone slowly to a solution of the thiol and base can help to maintain a low concentration of the divinyl ketone, which suppresses polymerization.

    • Catalyst Choice:

      • While base-catalyzed reactions are common, consider exploring organocatalysts like diarylprolinol silyl ethers, which have been shown to control tandem Michael additions with high enantioselectivity, suggesting a high degree of control over the reaction pathway.[3]

Part 2: Intramolecular Cyclization for Thietane Formation

Once the 4-thiocyclohexanone precursor is synthesized and purified, the next critical step is the intramolecular cyclization to form the spiro-thietane ring. This is essentially an intramolecular nucleophilic substitution.

Q3: The intramolecular cyclization to form the thietane ring is not proceeding or is giving a low yield. What could be the problem?

A3: The formation of a strained four-membered ring can be challenging. Success depends on activating the leaving groups and choosing the right reaction conditions to favor the intramolecular cyclization over intermolecular side reactions. A plausible precursor for this step would be a 3,3-bis(halomethyl)cyclobutanone derivative reacting with a sulfide source, or a cyclobutanone with two appended arms, each with a leaving group, reacting with a sulfide source. A more direct approach from the double Michael product would require conversion of the arms of the added thiol to leaving groups. However, a more direct route would be a double alkylation of a sulfide source with a 1,1-bis(halomethyl)cyclobutane derivative. For the purpose of this guide, we will assume a precursor that requires an intramolecular cyclization.

  • Causality: The formation of the strained thietane ring is entropically and enthalpically disfavored. The rate of the intramolecular reaction must be significantly faster than any competing intermolecular reactions. The leaving group ability is paramount.

  • Troubleshooting Steps:

    • Leaving Group Activation:

      • If your precursor has hydroxyl groups, they need to be converted to good leaving groups. Mesylates or tosylates are excellent choices.

      • Protocol: To a solution of the diol precursor in dichloromethane at 0 °C, add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.1 equivalents). Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Reaction Conditions for Cyclization:

      • The cyclization is typically carried out in the presence of a sulfide source (e.g., sodium sulfide) in a polar aprotic solvent.

      • Pro-Tip: Use a high dilution to favor the intramolecular reaction over intermolecular polymerization. This can be achieved by slowly adding the activated precursor to a large volume of the reaction mixture containing the sulfide source.

    • Choice of Sulfide Source:

      • Sodium sulfide (Na₂S) is a common and effective source of the sulfide nucleophile.

      • Pro-Tip: Use anhydrous sodium sulfide to avoid side reactions with water.

ParameterRecommendationRationale
Leaving Group Mesylate or TosylateExcellent leaving groups that are readily formed from alcohols.
Reaction Condition High DilutionFavors intramolecular cyclization over intermolecular side reactions.
Sulfide Source Anhydrous Sodium Sulfide (Na₂S)Effective and readily available nucleophile.

Q4: I am having difficulty purifying the final this compound product. What are some recommended purification strategies?

A4: Purification of spirocyclic ketones can be challenging due to their unique physical properties.

  • Causality: The product may be volatile, or it may co-elute with byproducts on silica gel chromatography.

  • Troubleshooting Steps:

    • Column Chromatography:

      • Use a less polar solvent system to start, such as hexanes/ethyl acetate, and gradually increase the polarity.

      • Pro-Tip: If the product is UV-inactive, you can use a potassium permanganate stain to visualize the spots on the TLC plate.

    • Distillation:

      • If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.

    • Crystallization:

      • If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Experimental Workflow & Diagrams

Proposed Synthetic Workflow

G cluster_0 Part 1: Cyclobutanone Formation cluster_1 Part 2: Thietane Formation Divinyl_Ketone Divinyl Ketone Double_Michael Double Michael Addition Divinyl_Ketone->Double_Michael Sulfide_Source Sulfide Source (e.g., Na2S) Sulfide_Source->Double_Michael Cyclobutanone_Precursor 4-Thiocyclohexanone Precursor Double_Michael->Cyclobutanone_Precursor Activation Activation of Leaving Groups (e.g., Mesylation) Cyclobutanone_Precursor->Activation Activated_Precursor Activated Precursor Activation->Activated_Precursor Cyclization Intramolecular Cyclization Activated_Precursor->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Low Yield cluster_1 Troubleshooting Poor Selectivity cluster_2 Troubleshooting Cyclization Failure Low_Yield Low Yield Observed Check_Base Optimize Base Low_Yield->Check_Base Check_Solvent Check Solvent Purity & Type Low_Yield->Check_Solvent Check_Temp Control Temperature Low_Yield->Check_Temp Check_SM Verify Starting Material Purity Low_Yield->Check_SM Poor_Selectivity Poor Selectivity Check_Stoichiometry Adjust Stoichiometry Poor_Selectivity->Check_Stoichiometry Slow_Addition Implement Slow Addition Poor_Selectivity->Slow_Addition Explore_Catalysts Explore Organocatalysts Poor_Selectivity->Explore_Catalysts Cyclization_Failure Cyclization Failure Activate_LG Activate Leaving Groups Cyclization_Failure->Activate_LG High_Dilution Use High Dilution Cyclization_Failure->High_Dilution Anhydrous_Conditions Ensure Anhydrous Conditions Cyclization_Failure->Anhydrous_Conditions

Caption: Troubleshooting logic for key synthesis challenges.

References

Stability issues of 2-Thiaspiro[3.3]heptan-6-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Thiaspiro[3.3]heptan-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation. The unique strained spirocyclic structure, containing both a thietane and a cyclobutanone ring, presents specific handling and reaction condition considerations.

Section 1: General Handling and Storage

Question: What are the recommended storage conditions for this compound?

For routine use, this compound should be stored at room temperature.[1] For long-term storage, particularly for high-purity samples, it is advisable to store the compound at a reduced temperature (e.g., 4°C) under an inert atmosphere to minimize potential degradation from atmospheric moisture and oxygen.[2]

Question: I've noticed the formation of an insoluble white powder in my stock solution of this compound in an organic solvent. What could be the cause?

This could be due to several factors, including polymerization or degradation. The high ring strain of the spiro[3.3]heptane system can make it susceptible to ring-opening polymerization, especially in the presence of trace impurities that can act as initiators. Additionally, if the solvent is not anhydrous, water could potentially lead to hydration of the ketone or other degradation pathways.

Troubleshooting Steps:

  • Solvent Purity: Ensure that you are using a high-purity, anhydrous solvent.

  • Inert Atmosphere: Prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.

  • Filtration: If a precipitate has formed, it may be possible to filter the solution to remove the insoluble material, but it is crucial to re-confirm the concentration of the stock solution afterward.

  • Fresh Solution: It is highly recommended to prepare fresh solutions for sensitive experiments.

Section 2: Stability Under Acidic Conditions

Question: My reaction is run under acidic conditions, and I am seeing low yields or unexpected byproducts. Could the this compound be degrading?

Yes, the thietane ring, a component of this compound, is susceptible to ring-opening under acidic conditions. The presence of a Brønsted or Lewis acid can protonate the sulfur atom, making the ring more susceptible to nucleophilic attack, which can lead to ring cleavage.

Underlying Mechanism: The protonated thietane ring is activated towards attack by nucleophiles present in the reaction mixture, such as solvents, water, or other reagents. This can result in the formation of acyclic sulfur-containing compounds.

Preventative Measures:

  • Choice of Acid: If possible, use milder acids or buffer the reaction medium to a less acidic pH.

  • Anhydrous Conditions: Strictly anhydrous conditions can prevent water from acting as a nucleophile in ring-opening reactions.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.

Section 3: Stability Under Basic Conditions

Question: Is this compound stable to basic conditions?

The thietane ring is generally synthesized under mild basic conditions, suggesting a degree of stability.[3] However, strong bases, particularly in combination with nucleophiles, can promote ring-opening of the thietane. Additionally, the cyclobutanone ring has alpha-protons that can be deprotonated by a strong base, potentially leading to side reactions such as aldol condensations or epimerization if other stereocenters are present.

Potential Issues:

  • Thietane Ring Opening: Strong nucleophilic bases can attack one of the carbon atoms adjacent to the sulfur, leading to ring cleavage.

  • Cyclobutanone Enolization: The formation of an enolate can lead to undesired subsequent reactions.

Recommendations:

  • Base Strength: Use the mildest base necessary to achieve the desired transformation.

  • Non-Nucleophilic Bases: When deprotonation adjacent to the ketone is desired, consider using a non-nucleophilic base to avoid ring-opening of the thietane.

  • Temperature Control: Keep the reaction temperature as low as practical.

Section 4: Oxidative and Reductive Stability

Question: Can the sulfur atom in this compound be oxidized?

Yes, the sulfide in the thietane ring is susceptible to oxidation.[4] Common oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone.

Expected Products of Oxidation:

  • Sulfoxide: this compound 2-oxide

  • Sulfone: this compound 2,2-dioxide

Experimental Considerations:

  • Choice of Oxidant: The choice of oxidizing agent and stoichiometry will determine the oxidation state of the sulfur. For example, hydrogen peroxide can lead to the sulfone.[4]

  • Reaction Control: Careful control of reaction conditions (temperature, stoichiometry) is necessary to achieve the desired oxidation product selectively.

Question: What should I expect when reducing this compound?

The primary site of reduction will be the ketone of the cyclobutanone ring. Hydride-based reducing agents will convert the ketone to a secondary alcohol.

Stereoselectivity of Reduction:

  • The reduction of 3-substituted cyclobutanones with hydride reagents is known to be highly selective for the formation of the cis-alcohol.[5] This stereoselectivity is influenced by torsional strain and electrostatic interactions. While this compound is not 3-substituted on the cyclobutanone ring itself, the spirocyclic nature will likely influence the facial selectivity of the hydride attack.

Troubleshooting Reductions:

  • Diastereoselectivity: If you are observing a mixture of diastereomers, optimizing the reducing agent and reaction conditions (temperature, solvent) may improve selectivity.

  • Over-reduction: Stronger reducing agents could potentially lead to the ring-opening of the thietane, although this is less common than reduction of the ketone.

Section 5: Thermal Stability

Question: Is this compound thermally stable?

The spiro[3.3]heptane framework is strained and may be susceptible to thermal decomposition, although spiro polycycloacetals have shown degradation temperatures in the range of 343-370°C.[6] The cyclobutanone component is known to decompose at high temperatures (around 350°C) via a [2+2] cycloelimination to form ethylene and ketene.[7] While the spirocyclic nature of the molecule may alter the exact decomposition pathway and temperature, it is advisable to avoid prolonged exposure to high temperatures.

Recommendations for Thermally Sensitive Reactions:

  • Temperature Limits: If possible, keep reaction temperatures below 100°C.

  • Reaction Time: Minimize reaction times at elevated temperatures.

  • Inert Atmosphere: Perform reactions under an inert atmosphere to prevent oxidation at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in a sample of this compound?

  • Impurities may arise from the synthetic route. Common synthetic strategies for spiro[3.3]heptanes can involve multi-step processes, so starting materials or intermediates from those steps could be present.[8][9][10] Water is also a common impurity that can affect stability.

Q2: Can I use this compound in reactions involving strong nucleophiles?

  • Caution is advised. Strong nucleophiles can lead to the ring-opening of the thietane.[11] The outcome will depend on the nature of the nucleophile, the solvent, and the temperature. It is recommended to perform a small-scale pilot reaction to assess the stability of the spirocycle under your specific conditions.

Q3: How can I monitor the stability of this compound in my reaction?

  • Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of the starting material and the formation of any byproducts over time.

Visualizing Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_reduction Reductive Conditions A1 This compound A2 Protonated Thietane A1->A2 + H+ A3 Ring-Opened Products (e.g., from nucleophilic attack by solvent) A2->A3 + Nucleophile O1 This compound O2 Sulfoxide Derivative O1->O2 [O] O3 Sulfone Derivative O2->O3 [O] R1 This compound R2 2-Thiaspiro[3.3]heptan-6-ol R1->R2 [H]

Caption: Potential degradation and reaction pathways for this compound.

References

Overcoming low reactivity of 2-Thiaspiro[3.3]heptan-6-one in subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Thiaspiro[3.3]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique spirocyclic ketone in their synthetic endeavors. We understand that the inherent structural features of this molecule can present challenges in subsequent reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the low reactivity of this compound and achieve your synthetic goals.

Understanding the Challenge: The "Reluctant" Ketone

The low reactivity of the carbonyl group in this compound is primarily attributed to a combination of two key factors: ring strain and steric hindrance .

  • Ring Strain: The spiro[3.3]heptane core contains two four-membered rings, which inherently possess significant angle strain. During a nucleophilic attack on the sp2-hybridized ketone, the carbon atom must transition to an sp3-hybridized state. In a strained four-membered ring, this geometric change is energetically unfavorable as it further increases ring strain.

  • Steric Hindrance: The rigid, three-dimensional structure of the spirocycle shields the carbonyl carbon from the approach of nucleophiles. The axial protons on the adjacent carbons of the cyclobutane ring create a sterically congested environment, hindering the optimal trajectory for nucleophilic attack.

The thioether in the second ring is not expected to have a strong through-bond electronic effect on the ketone. However, its presence contributes to the overall rigidity and steric bulk of the scaffold.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

FAQ 1: My Wittig reaction with this compound is failing or giving very low yields of the desired alkene. What's going wrong and how can I fix it?

Answer:

This is a very common issue. Standard Wittig reagents, especially those that are stabilized, often fail with sterically hindered ketones like this compound.[1][2] The initial addition of the ylide to the ketone is often the rate-limiting step and is highly sensitive to steric bulk.

Troubleshooting Workflow:

start Low Yield in Wittig Reaction check_ylide Is your ylide stabilized or unstabilized? start->check_ylide stabilized Stabilized Ylide (e.g., ester, keto group) check_ylide->stabilized Stabilized unstabilized Unstabilized Ylide (e.g., alkyl group) check_ylide->unstabilized Unstabilized switch_to_hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction stabilized->switch_to_hwe increase_reactivity Increase Reactivity of Unstabilized Ylide unstabilized->increase_reactivity hwe_protocol Use HWE Protocol with a more nucleophilic phosphonate carbanion switch_to_hwe->hwe_protocol stronger_base Use a stronger, less-hindered base (e.g., n-BuLi, NaHMDS) for ylide generation increase_reactivity->stronger_base higher_temp Increase reaction temperature cautiously increase_reactivity->higher_temp success Improved Alkene Yield hwe_protocol->success stronger_base->success higher_temp->success start Sluggish NaBH4 Reduction luche_conditions Employ Luche Conditions (NaBH4, CeCl3·7H2O) start->luche_conditions stronger_reductant Use a Stronger Reducing Agent start->stronger_reductant luche_protocol Perform reduction in methanol with CeCl3 luche_conditions->luche_protocol lah Use Lithium Aluminum Hydride (LAH) cautiously stronger_reductant->lah success Formation of 2-Thiaspiro[3.3]heptan-6-ol luche_protocol->success lah->success

References

Technical Support Center: Spectroscopic Analysis of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2-Thiaspiro[3.3]heptan-6-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during the spectroscopic characterization of this compound. The insights provided are grounded in established spectroscopic principles and practical laboratory experience to ensure the integrity and accuracy of your analytical data.

I. Introduction to the Spectroscopic Profile of this compound

This compound is a spirocyclic compound featuring a thietane ring and a cyclobutanone ring sharing a single carbon atom. This strained bicyclic system presents a unique spectroscopic fingerprint. Understanding the expected spectral characteristics is the first step in successful troubleshooting.

Expected Spectroscopic Data (Based on Analogous Structures):

Spectroscopic Technique Expected Features
¹H NMR Signals for the methylene protons of the thietane and cyclobutanone rings. The chemical shifts will be influenced by the proximity to the sulfur atom and the carbonyl group.
¹³C NMR Resonances for the carbonyl carbon, the spiro carbon, and the methylene carbons of both rings. The carbonyl carbon is expected at a significantly downfield chemical shift.
IR Spectroscopy A strong carbonyl (C=O) stretching band at a relatively high wavenumber due to the ring strain of the cyclobutanone.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈OS, MW: 128.19 g/mol ).

II. Troubleshooting ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. However, various issues can arise, from sample preparation to spectral interpretation.

Frequently Asked Questions (FAQs): NMR Analysis

Q1: My ¹H NMR spectrum shows broad or distorted peaks. What could be the cause?

A1: Peak broadening in NMR spectra can stem from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Always perform a thorough shimming procedure before acquiring your spectrum.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Conversely, a very dilute sample will have a poor signal-to-noise ratio.

  • Insoluble Particles: The presence of suspended, insoluble material in your NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and, if necessary, filter it through a small plug of glass wool in a Pasteur pipette.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

Q2: I am seeing unexpected signals in my ¹H NMR spectrum. How can I identify the source of these impurities?

A2: Unexpected signals usually arise from residual solvents, starting materials, or reaction byproducts.

  • Residual Solvents: Common laboratory solvents have characteristic chemical shifts. Consult a reference table for common NMR solvent impurities to identify these peaks. For example, residual ethyl acetate can be difficult to remove under high vacuum. Adding dichloromethane and re-evaporating can help to azeotropically remove it.[1]

  • Starting Materials and Reagents: If the synthesis of this compound involves precursors like epichlorohydrin or derivatives of cyclobutanone, residual amounts of these may be present. Compare the spectrum of your product with those of the starting materials.

  • Reaction Byproducts: The synthesis of spiro[3.3]heptanes can sometimes lead to the formation of oligomeric or polymeric side products, which may present as broad humps in the baseline of your spectrum.

Q3: The chemical shifts in my spectrum do not match the expected values for a spiro[3.3]heptanone structure. What could be the reason?

A3: Significant deviations from expected chemical shifts can indicate a different molecular structure or issues with the NMR experiment itself.

  • Structural Isomers: Consider the possibility of having synthesized a structural isomer. Review your synthetic route and consider alternative reaction pathways.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Ensure you are comparing your spectrum to reference data obtained in the same solvent.

  • Incorrect Referencing: Ensure your spectrum is correctly referenced. For most organic solvents, the residual solvent peak is used as a secondary reference.

Q4: My ¹³C NMR spectrum is missing the carbonyl peak. What should I do?

A4: The carbonyl carbon signal in ketones can sometimes be broad or have a long relaxation time, making it difficult to observe.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, potentially revealing a weak carbonyl signal.

  • Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to allow the carbonyl carbon to fully relax between pulses. A longer delay (e.g., 5-10 seconds) is often necessary for quaternary carbons like the carbonyl carbon.

  • Check the Spectral Width: Ensure your spectral width is wide enough to include the downfield region where the carbonyl carbon is expected to resonate (typically >200 ppm).

Troubleshooting Workflow for Unexpected NMR Signals

Caption: Decision tree for identifying the source of extraneous peaks in an NMR spectrum.

III. Troubleshooting Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of key functional groups, particularly the carbonyl group in this compound.

Frequently Asked Questions (FAQs): IR Analysis

Q1: The carbonyl (C=O) peak in my IR spectrum is not in the expected region. What does this signify?

A1: The position of the carbonyl stretching frequency is highly sensitive to its electronic and structural environment.

  • Expected Position: For a cyclobutanone, the C=O stretch is expected at a relatively high wavenumber, typically around 1780 cm⁻¹, due to ring strain.[2][3] This is significantly higher than the ~1715 cm⁻¹ observed for a typical acyclic or six-membered cyclic ketone.

  • Low Wavenumber Shift: A shift to a lower wavenumber could indicate conjugation with a double bond, which is unlikely in the parent structure but could arise from an impurity.

  • High Wavenumber Shift: An even higher wavenumber could suggest increased ring strain, possibly from an isomeric structure.

  • Absence of a Strong Carbonyl Peak: This would strongly suggest that the desired product has not been formed.

Q2: My IR spectrum has a broad absorption around 3200-3500 cm⁻¹. What could this be?

A2: A broad peak in this region is characteristic of an O-H stretch, which is not present in this compound.

  • Water Contamination: The most common cause is the presence of water in your sample or on the ATR crystal/KBr pellet. Ensure your sample is dry and run a new background spectrum.

  • Alcohol Impurity: If your synthesis or purification involved an alcohol, residual amounts could be present.

Q3: The baseline of my IR spectrum is noisy or sloping. How can I improve the quality?

A3: A poor baseline can obscure important peaks.

  • Insufficient Sample: For ATR-IR, ensure good contact between your sample and the crystal. For KBr pellets, ensure the pellet is transparent and not cloudy.

  • Run a New Background: The background spectrum should be run immediately before your sample under the same conditions to subtract atmospheric CO₂ and water vapor signals.

  • Instrument Issues: If the problem persists, the instrument's optics may need cleaning or realignment.

Troubleshooting Workflow for IR Spectral Issues

References

Preventing side reactions during the functionalization of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Thiaspiro[3.3]heptan-6-one. This unique spirocyclic scaffold, featuring a strained cyclobutane ring and a thietane moiety, is a valuable building block in medicinal chemistry, offering a distinct three-dimensional exit vector compared to traditional flat aromatic rings.[1][2] However, its inherent ring strain and the presence of a reactive thioether functional group present specific challenges during synthetic manipulations.[3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges and prevent common side reactions.

Core Molecular Structure & Reactivity Overview

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl group and the nucleophilic, easily oxidizable sulfur atom. The significant ring strain of the spiro[3.3] system also predisposes it to potential ring-opening reactions under harsh conditions.

cluster_main This compound cluster_sites Key Reactive Sites mol A α-Protons: Enolizable, risk of epimerization B Carbonyl Carbon: Electrophilic center for nucleophilic attack C Sulfur Atom: Nucleophilic, prone to oxidation, potential for metal chelation p1->A p2->B p3->C

Caption: Key reactive sites on the this compound scaffold.

Part 1: FAQs on Reactions at the Carbonyl Group

This section addresses side reactions during transformations like reductions, reductive aminations, and additions of organometallic reagents.

Question 1: "During the reduction of the ketone to the corresponding alcohol (2-Thiaspiro[3.3]heptan-6-ol) with NaBH₄, I'm observing a significant amount of an unknown, more polar byproduct. What is happening?"

Answer: This is a classic case of unintended sulfur oxidation. While Sodium Borohydride (NaBH₄) is primarily a hydride donor, commercial batches or certain reaction conditions (e.g., prolonged reaction times, specific solvents) can lead to the oxidation of the thioether to a sulfoxide. The resulting sulfoxide is significantly more polar than the desired alcohol, explaining its different behavior on TLC or column chromatography.

Troubleshooting Protocol: Preventing Sulfur Oxidation

  • Reagent & Solvent Quality:

    • Use a freshly opened bottle of NaBH₄.

    • Employ anhydrous, de-gassed solvents (e.g., Methanol, Ethanol, THF). Purge the solvent with Argon or Nitrogen for 15-20 minutes before use to minimize dissolved oxygen.

  • Atmosphere Control:

    • Run the reaction under a strict inert atmosphere (Argon or Nitrogen). This is the most critical factor.

  • Temperature Management:

    • Perform the reduction at low temperatures (0 °C to -20 °C). Add the NaBH₄ portion-wise to the cooled solution of the ketone to control any exotherm.

Reference Protocol: Low-Temperature Reduction

  • Dissolve this compound (1.0 eq) in anhydrous, degassed Methanol (0.1 M) in a flame-dried flask.

  • Purge the flask with Argon and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) slowly in small portions over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir at 0 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench carefully by the slow, dropwise addition of acetone, followed by saturated aqueous NH₄Cl solution.

Question 2: "My Grignard reaction is giving poor yields and a complex mixture of products. Could the thioether be interfering?"

Answer: Yes, the thioether is a likely culprit. The lone pairs on the sulfur atom can act as a Lewis base, coordinating to the magnesium center of the Grignard reagent. This has two negative consequences:

  • Reagent Quenching: A portion of your Grignard reagent is effectively sequestered by the sulfur, reducing the amount available for nucleophilic attack at the carbonyl.

  • Altered Stereoselectivity: Chelation can change the trajectory of the nucleophilic attack, potentially leading to a different diastereomeric ratio than expected or promoting side reactions.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Reagents/Conditions
Use of Additives Certain additives can break up Grignard reagent aggregates or compete for coordination sites.Add 1.0 - 1.2 equivalents of LiCl or CeCl₃ to the reaction mixture before adding the ketone. Cerium-based reagents (Ate complexes) are known to be less sensitive to Lewis basic functional groups.
Inverse Addition Minimizes the time the ketone is exposed to a large excess of the Grignard reagent.Add the Grignard reagent solution slowly to a solution of the ketone at low temperature (-78 °C to 0 °C).
Switch Reagent Type Organolithium reagents are often more reactive and may be less prone to this specific type of chelation issue.Consider using the corresponding organolithium reagent, but be aware of its higher basicity, which could cause issues with enolization (see Part 2).

Part 2: FAQs on Reactions at the α-Carbon (Enolate Chemistry)

This section focuses on issues arising from the deprotonation of the protons adjacent to the carbonyl.

Question 3: "I'm attempting an α-alkylation using LDA, but I'm getting low yields and recovering starting material. Why is my enolate formation inefficient?"

Answer: The inefficiency likely stems from a combination of steric hindrance and potential quenching of the base. The spirocyclic nature of the molecule creates a sterically congested environment around the α-protons. Furthermore, strong organolithium bases like LDA can potentially interact with the sulfur atom, leading to decomposition or unproductive complexes.

Troubleshooting Workflow: Optimizing Enolate Formation

cluster_solutions Potential Solutions start Low Yield in α-Alkylation check_base Is the base strong enough and non-nucleophilic? (e.g., LDA, KHMDS) start->check_base check_temp Was the enolate formed at low temp? (-78°C is standard) check_base->check_temp check_add How was the electrophile added? (Should be added neat or as a solution in THF at -78°C) check_temp->check_add sol_base Switch to a Potassium Base: KHMDS is often more effective for hindered ketones. check_add->sol_base sol_additive Use an Additive: Add HMPA (use with caution) or DMPU to break up lithium aggregates and increase reactivity. check_add->sol_additive sol_time Increase Enolate Formation Time: Allow base to stir for 1-2 hours at -78°C before adding the electrophile. check_add->sol_time end_node Re-run Experiment & Analyze sol_base->end_node sol_additive->end_node sol_time->end_node

Caption: A troubleshooting workflow for optimizing α-alkylation reactions.

Key Considerations:

  • Base Selection: Potassium bases like KHMDS are often superior for hindered ketones as the K⁺ counterion is less coordinating than Li⁺, leading to a more reactive "naked" enolate.

  • Solvent: Always use anhydrous THF.

  • Temperature Control: Strict adherence to -78 °C for enolate formation is crucial to prevent side reactions like aldol condensation or decomposition.

Question 4: "I want to convert the ketone to an alkene. Is a Wittig reaction feasible, or are there better alternatives?"

Answer: A standard Wittig reaction can be challenging with this sterically hindered ketone. The bulky phosphonium ylide may struggle to access the carbonyl carbon, leading to low yields.

A more reliable alternative for converting hindered ketones to alkenes is the Shapiro reaction .[4] This reaction proceeds through a tosylhydrazone intermediate, which decomposes upon treatment with a strong base (like n-BuLi or s-BuLi) to form a vinyllithium species, which is then quenched with water to yield the alkene. This method avoids the steric issues of the Wittig reaction's tetrahedral intermediate.[5]

Shapiro Reaction Pathway

A 2-Thiaspiro[3.3] heptan-6-one B Tosylhydrazone Intermediate A->B  TsNHNH₂, H⁺ cat. C Vinyllithium Species B->C  2.2 eq. n-BuLi, -78°C to 0°C D Alkene Product C->D  H₂O Quench

Caption: Simplified workflow for the Shapiro reaction on the target ketone.

Part 3: FAQs on Thioether Reactivity & Stability

Question 5: "Can I protect the thioether before performing other transformations?"

Answer: While protecting groups are a cornerstone of organic synthesis, protecting a thioether within this strained system is generally not recommended and often unnecessary if proper reaction conditions are chosen.[6] Common methods for thioether protection often involve converting it to a sulfonium salt, which may not be stable in this strained ring system. Deprotection can also require harsh conditions (e.g., strong reducing agents) that the rest of the molecule may not tolerate.[7][8][9]

The most effective strategy is almost always to use reaction conditions that are compatible with the thioether (i.e., inert atmosphere, low temperature, avoidance of strong oxidants or Lewis acids where possible).

Summary

The successful functionalization of this compound hinges on a careful consideration of its unique structural features. By anticipating potential side reactions—primarily sulfur oxidation and complications from steric hindrance—and implementing the strategies outlined in this guide, researchers can effectively utilize this valuable building block in the development of novel chemical entities.

References

Strategies for the regioselective modification of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective modification of 2-Thiaspiro[3.3]heptan-6-one. This document provides field-proven insights, troubleshooting guides, and answers to frequently asked questions for researchers utilizing this unique spirocyclic scaffold. The strained spiro[3.3]heptane framework is a valuable building block in medicinal chemistry, and mastering its functionalization is key to unlocking its potential.[1][2][3] This guide is structured to address the specific challenges presented by the molecule's unique topology and heteroatomic nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for regioselective modification?

The this compound molecule has three primary sites for chemical modification:

  • The α-Carbons (C5 and C7): These are the most common sites for functionalization via enolate chemistry. The protons on these carbons are acidic due to their proximity to the carbonyl group (C6). Regioselective deprotonation of C5 versus C7 is the central challenge and opportunity with this scaffold.[4]

  • The Carbonyl Carbon (C6): The ketone itself can undergo nucleophilic addition (e.g., reduction to an alcohol, Grignard reactions) or reductive amination.

  • The Sulfur Atom (S2): As a thioether, the sulfur atom is nucleophilic and can be selectively oxidized to the corresponding sulfoxide or sulfone, which can dramatically alter the molecule's electronic properties and solubility.[5] It can also be alkylated to form sulfonium salts.[5]

Caption: Reactive sites on this compound.

Q2: How does the thioether at the S2 position influence regioselectivity in α-functionalization?

The sulfur atom is the primary electronic-directing element in the molecule. While C5 and C7 are both methylene groups, the thioether at S2 makes them electronically distinct:

  • Inductive Effect: Sulfur is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect increases the acidity of the adjacent C7 protons, making them more susceptible to deprotonation by a base.

  • Enolate Stability: The resulting C6-C7 enolate may be stabilized through orbital overlap with the sulfur atom.

Therefore, the C7 position is considered the electronically activated site, while the C5 position, being further from the heteroatom, is governed more by the standard sterics of the carbon framework. This intrinsic electronic bias is crucial for developing selective modification strategies.

Q3: What is the guiding principle for achieving regioselectivity at the C5 vs. C7 position?

The core principle is the selective formation of one of two possible regioisomeric enolates: the kinetic enolate or the thermodynamic enolate .[6]

  • Kinetic Control favors the formation of the enolate that is formed fastest. This typically occurs by removing the most accessible and/or most acidic proton. For this compound, this is predicted to be the C7 proton due to the electronic activation by the adjacent sulfur. Kinetic conditions involve strong, sterically hindered bases at very low temperatures.[7][8]

  • Thermodynamic Control favors the formation of the most stable enolate. This requires reversible reaction conditions (weaker base, higher temperature) that allow an equilibrium to be established, favoring the lower-energy thermodynamic product.[7] For this specific molecule, predicting which enolate is more stable without computational data is non-trivial, but kinetic control is generally more reliable for achieving high regioselectivity in complex systems.

G cluster_kinetic Kinetic Pathway (Favors C7) cluster_thermo Thermodynamic Pathway (Favors C5 - Potentially) start Goal: Regioselective α-Functionalization k_base Strong, Bulky Base (e.g., LDA) start->k_base  Selectivity Goal:  Less Substituted / Electronically Activated t_base Smaller, Weaker Base (e.g., NaH, NaOEt) start->t_base  Selectivity Goal:  More Stable Enolate k_temp Low Temperature (e.g., -78 °C) k_base->k_temp k_enolate Rapid, Irreversible Deprotonation k_temp->k_enolate k_product C7-Functionalized Product (Kinetic Product) k_enolate->k_product t_temp Higher Temperature (e.g., 0 °C to RT) t_base->t_temp t_enolate Reversible Deprotonation (Equilibrium) t_temp->t_enolate t_product C5-Functionalized Product (Thermodynamic Product) t_enolate->t_product

Caption: Decision workflow for regioselective enolate formation.

Troubleshooting Guide

Problem: Poor Regioselectivity – My reaction yields a mixture of C5 and C7 functionalized products.

This is the most common issue and indicates a lack of control over enolate formation. The reaction conditions are likely allowing for an equilibrium between the kinetic and thermodynamic enolates.

Probable Cause A: Base is not strong or bulky enough for kinetic control. Weaker bases like sodium ethoxide or hydroxide do not deprotonate ketones irreversibly, leading to equilibrium and mixtures.[8][9]

  • Solution: Employ a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the industry standard for reliably generating kinetic enolates.[7] Its bulk favors abstraction of the more accessible proton, and the large pKa difference between its conjugate acid (diisopropylamine, pKa ~36) and the ketone (pKa ~19-20) makes the deprotonation rapid and irreversible.

Probable Cause B: Reaction temperature is too high. Even with LDA, temperatures above -70 °C can allow the kinetic enolate to equilibrate to the more stable thermodynamic form before the electrophile is added.

  • Solution: Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during base addition and enolate formation. The electrophile should also be added at this temperature.

Parameter Kinetic Control (Favors C7) Thermodynamic Control (Favors C5)
Base Lithium diisopropylamide (LDA), KHMDSSodium Hydride (NaH), NaOEt, t-BuOK
Temperature -78 °C0 °C to Room Temperature
Solvent Aprotic, non-polar (e.g., THF, Diethyl Ether)Protic or Aprotic (e.g., Ethanol, THF, DMF)
Mechanism Rapid, irreversible deprotonationReversible, equilibrium-driven
Expected Outcome Selective formation of the less-hindered/electronically favored enolateFormation of the most stable enolate
Problem: Low or no yield of the desired α-functionalized product.

Low yields can stem from several issues related to either the enolate formation step or the subsequent reaction with the electrophile.[10]

Probable Cause A: Incomplete deprotonation. If the base is not fresh or the solvent contains trace amounts of water or alcohol, the base will be quenched before it can fully deprotonate the ketone.

  • Solution Protocol: Ensure Anhydrous Conditions

    • Thoroughly dry all glassware in an oven (>120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. THF, a common choice, should be distilled from sodium/benzophenone.

    • Use freshly prepared or titrated LDA. Commercial solutions can degrade over time. Preparing it fresh from n-butyllithium and diisopropylamine is recommended for critical reactions.

Probable Cause B: The electrophile is not reactive enough. Enolate alkylations are SN2 reactions. They work best with reactive electrophiles like primary alkyl halides (especially iodides and bromides), allylic halides, and benzylic halides.[8] Secondary halides are sluggish, and tertiary halides will likely result in elimination.

  • Solution: Choose a more reactive electrophile. If you must use a less reactive one (e.g., an alkyl chloride), consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

Problem: Significant side products are observed, such as O-alkylation or dialkylation.

These side reactions compete with the desired C-alkylation and point to issues with the enolate's reactivity profile or reaction stoichiometry.

Probable Cause A: O-alkylation instead of C-alkylation. The enolate anion has charge density on both the α-carbon and the oxygen. Reaction at the oxygen (O-alkylation) is favored by "hard" electrophiles and conditions that promote a free, highly reactive "naked" enolate (e.g., using crown ethers or highly polar solvents like HMPA).

  • Solution:

    • Counterion Choice: Lithium (from LDA) is a "hard" cation that coordinates tightly to the oxygen atom, reducing its nucleophilicity and favoring C-alkylation. Avoid potassium or sodium enolates if O-alkylation is a problem.[11]

    • Electrophile Choice: Use "soft" electrophiles like alkyl halides. Avoid very hard electrophiles like trialkyloxonium salts if C-alkylation is the goal.

Probable Cause B: Dialkylation. The mono-alkylated product still has an acidic α-proton and can be deprotonated again by any remaining enolate or unreacted base, leading to a second alkylation.

  • Solution:

    • Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure the starting ketone is fully and irreversibly converted to the enolate.[9] This minimizes the presence of both starting ketone (which can cause aldol side reactions) and product ketone in the presence of the reactive enolate.

    • Addition Order: Add the base to the ketone solution at -78 °C. After a short aging period (15-30 min), add the electrophile (1.0 equivalents) slowly to the generated enolate solution. Do not add the ketone to a solution of the base, as this can create localized areas of excess ketone.

References

Validation & Comparative

A Multi-Platform Spectroscopic Guide to the Structural Validation of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold is a privileged motif in modern drug discovery, prized for its conformational rigidity and three-dimensional topology which allows for precise exploration of chemical space. The introduction of a ketone and a sulfur heteroatom, as in 2-Thiaspiro[3.3]heptan-6-one, creates a unique chemical entity with potential applications as a versatile building block. However, its utility is predicated on an unambiguous and robust validation of its chemical structure. This guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of this compound. We will compare and contrast the expected spectral data with that of relevant structural analogs, explaining the causal relationships behind experimental choices and presenting a synergistic workflow that ensures the highest degree of scientific integrity.

The Imperative for Orthogonal Validation

The validation of any novel chemical entity, particularly one destined for biological screening or materials science, cannot rely on a single analytical technique. Each method provides a unique, and often incomplete, piece of the structural puzzle. A robust validation strategy employs several orthogonal (independent) techniques that corroborate one another, leaving no room for ambiguity. For a molecule like this compound, with its strained four-membered rings and spirocyclic center, this principle is paramount. We will explore a synergistic workflow combining Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and the gold-standard, X-ray Crystallography.

Below is a logical workflow for the structural elucidation process.

G cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Definitive 3D Structure Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Formula IR Infrared (IR) Spectroscopy Synthesis->IR Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Correlations XRay X-ray Crystallography NMR_2D->XRay Confirms Connectivity Final Validated Structure NMR_2D->Final In-solution Proof XRay->Final Unambiguous Proof

Caption: A general workflow for unambiguous chemical structure validation.

Mass Spectrometry: The First Gate

Mass spectrometry (MS) serves as the initial checkpoint, providing the elemental composition—the most fundamental piece of structural information. For sulfur-containing compounds, high-resolution mass spectrometry (HRMS) is particularly powerful.

Expert Insight: The choice of HRMS over standard MS is deliberate. For this compound (C₆H₈OS), the exact mass is 128.0347. An instrument with high mass accuracy can distinguish this from near-isobaric interferences, such as C₇H₁₂O₂ (128.0837) or C₉H₂₀ (128.1565), providing strong confidence in the elemental formula. Furthermore, the presence of the sulfur atom provides a distinct isotopic signature. The natural abundance of the ³⁴S isotope (~4.2%) will result in a characteristic M+2 peak with an intensity of approximately 4-5% relative to the monoisotopic M+ peak, a key diagnostic feature.[1]

Comparative Data: Isotopic Patterns
CompoundFormulaCalculated M+ Peak (m/z)Calculated M+2 Peak (m/z)Expected M+2 Relative Intensity
This compound C₆H₈OS128.0347130.0317~4.6%
Spiro[3.3]heptan-6-oneC₇H₁₀O110.0732112.0798~0.8%
Experimental Protocol: HRMS (ESI-Q-TOF)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range of m/z 50-500. Look for the protonated molecule [M+H]⁺ at m/z 129.0425.

  • Analysis: Determine the mass accuracy of the observed parent ion. Analyze the isotopic distribution and compare it to the theoretical pattern for C₆H₈OS. Induce fragmentation (MS/MS) to observe characteristic losses, such as the loss of CO (28 Da) or ethene (28 Da), which can provide clues about the cyclobutanone and thietane rings, respectively.[2][3]

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, the primary diagnostic signal is the carbonyl (C=O) stretch.

Expert Insight: The frequency of the C=O stretch is highly sensitive to its environment. In a typical acyclic ketone, this stretch appears around 1715 cm⁻¹. However, incorporation into a strained ring system, like a cyclobutanone, increases the bond angle strain, which in turn increases the C=O stretching frequency.[4][5] This provides a clear point of comparison.

Comparative Data: Carbonyl Stretching Frequencies
CompoundRing SystemTypical C=O Stretch (cm⁻¹)Rationale
This compound (Predicted) Cyclobutanone1775 - 1790 High ring strain increases frequency.[4]
Cyclohexanone6-membered ring~1715Standard, relatively strain-free.[3]
Cyclopentanone5-membered ring~1745Moderate ring strain.[6]
α,β-Unsaturated KetoneConjugated system1666 - 1685Conjugation lowers bond order and frequency.[5]

The presence of a strong, sharp absorption band in the 1775-1790 cm⁻¹ region would be highly indicative of a cyclobutanone moiety and would argue against alternative isomeric structures containing less strained rings or conjugated systems.[7]

NMR Spectroscopy: The Connectivity Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a full assignment.

Expert Insight: The symmetry of this compound is a key feature to analyze. The molecule possesses a plane of symmetry bisecting the C6=O bond and the sulfur atom. This will result in a simplified NMR spectrum with only four unique carbon signals and four unique proton environments. This is a critical validation point.

Predicted ¹H and ¹³C NMR Chemical Shifts
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityRationale
C1, C3~40-45~3.2-3.5tProtons adjacent to sulfur are deshielded.
C4 (Spiro)~55-65--Quaternary carbon, deshielded by two rings.
C5, C7~45-55~2.8-3.1tProtons alpha to the carbonyl are deshielded.[8][9]
C6 (C=O)~205-215 --Characteristic chemical shift for a ketone carbonyl.[3]

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.[10]

The Power of 2D NMR: Unambiguous Connectivity

While 1D NMR provides the number and type of proton/carbon environments, 2D NMR connects them.

  • COSY (Correlation Spectroscopy): Will show a correlation between the protons on C1/C3 and the protons on C5/C7 is not expected, as they are separated by the spiro-carbon. This lack of correlation is as informative as a presence of one.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton signal to its attached carbon signal, confirming the assignments in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for proving the spirocyclic core. It reveals 2- and 3-bond correlations between protons and carbons.

The following diagram illustrates the most crucial expected HMBC correlations that would validate the structure.

G Key HMBC correlations for validation. a H₁/H₃ b C₄ (spiro) a->b ²J c C₆ (C=O) a->c ³J d H₅/H₇ d->b ²J d->c ²J e C₅/C₇ f C₁/C₃

Caption: Expected key 2-bond (²J) and 3-bond (³J) HMBC correlations.

The ³J correlation from the protons on C1/C3 to the carbonyl carbon C6 is the unequivocal piece of evidence that connects the thietane ring to the cyclobutanone ring across the spiro junction.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. Integrate the signals to confirm the proton count (expecting three signals with a 2:2:4 or similar ratio, summing to 8H).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the presence of only four signals, including one in the ketone region (>200 ppm).

  • 2D Experiments: Sequentially run gCOSY, gHSQC, and gHMBC experiments using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Analysis: Use the spectra to build the molecular framework piece by piece, confirming all correlations and comparing them against the proposed structure.

X-ray Crystallography: The Final Arbiter

While the combination of MS and NMR provides a highly confident structural assignment, X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11]

Expert Insight: Obtaining a single, diffraction-quality crystal is often the rate-limiting step. However, if successful, the resulting electron density map directly reveals the molecular structure, bond lengths, and bond angles, confirming the spirocyclic nature and the relative orientation of the two rings. This technique is particularly valuable for confirming the strained nature of the four-membered rings.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Screen for crystallization conditions by slowly evaporating solutions of the compound in various solvents (e.g., hexane, ethyl acetate, acetone) or by vapor diffusion techniques.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[13]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., SHELXS). Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[11]

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of this compound is not a linear process but a matrix of corroborating evidence. HRMS establishes the elemental formula and the presence of sulfur. IR spectroscopy confirms the strained cyclobutanone functional group. 1D and 2D NMR spectroscopy meticulously piece together the atomic connectivity in solution, with the HMBC experiment being the keystone for proving the spirocyclic core. Finally, X-ray crystallography provides the definitive, solid-state proof of the three-dimensional structure.

By following this multi-platform, self-validating workflow, researchers, scientists, and drug development professionals can proceed with absolute confidence in the structural integrity of this valuable chemical building block, ensuring the reliability and reproducibility of all subsequent research.

References

A Researcher's Guide to the Predicted ¹H and ¹³C NMR Spectral Assignment of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 2-Thiaspiro[3.3]heptan-6-one, a unique spirocyclic compound featuring a thietane and a cyclobutanone ring. Due to the absence of published experimental spectra for this specific molecule, this guide leverages spectral data from analogous structures and foundational NMR principles to offer a robust predictive assignment.

The Structural Landscape: Understanding the Spirocyclic System

This compound possesses a highly strained and symmetric spirocyclic framework. The molecule is built upon a central quaternary carbon (C4) that bridges a four-membered thietane ring and a four-membered cyclobutanone ring. This unique arrangement dictates a distinct magnetic environment for each nucleus, which is reflected in the predicted NMR spectrum.

Predicted ¹³C NMR Spectral Assignment

The ¹³C NMR spectrum of this compound is anticipated to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The high degree of symmetry renders the methylene carbons in each ring chemically equivalent.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C6 (C=O)~205-215The carbonyl carbon is the most deshielded due to sp² hybridization and the strong deshielding effect of the oxygen atom. This is a characteristic range for cyclobutanones.[1][2]
C4 (Spiro)~60-70The spiro carbon is a quaternary carbon and is expected to appear in this region. Its chemical shift is influenced by the strain of the two four-membered rings.
C5, C7~45-55These methylene carbons are adjacent to the carbonyl group and are deshielded. Their equivalence is due to the plane of symmetry in the molecule.
C1, C3~25-35These methylene carbons are adjacent to the sulfur atom in the thietane ring. The sulfur atom is less electronegative than oxygen, resulting in a more shielded environment compared to carbons adjacent to the carbonyl group.[3][4]

The prediction of these chemical shifts is grounded in the established principles of ¹³C NMR spectroscopy, where hybridization and the electronegativity of neighboring atoms are primary determinants of the chemical shift.[5][6] The strained nature of the four-membered rings is also expected to influence the chemical shifts, generally causing a slight upfield shift compared to less strained systems.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is predicted to show two distinct signals, both of which will be singlets due to the high symmetry of the molecule. The protons on the methylene groups of each ring are chemically equivalent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H5, H7~3.0-3.5Singlet4HProtons on the carbons alpha to the carbonyl group are deshielded. The absence of adjacent, non-equivalent protons leads to a singlet.
H1, H3~2.5-3.0Singlet4HProtons on the carbons adjacent to the sulfur atom are in a more shielded environment compared to those alpha to the ketone. The lack of coupling partners results in a singlet.

The simplicity of the predicted ¹H NMR spectrum is a direct consequence of the molecule's symmetry. In a real-world scenario, slight peak broadening could be observed due to the rigid, strained nature of the spirocyclic system.

Comparative Analysis with Related Structures

The predicted spectral data for this compound can be benchmarked against the known NMR data of related spiro[3.3]heptane derivatives. For instance, in 2,6-diazaspiro[3.3]heptanes, the methylene protons on the azetidine rings typically appear as singlets in the range of 3.3-3.9 ppm.[7] The replacement of nitrogen with sulfur and a carbonyl group in our target molecule would be expected to shift these signals as predicted. Similarly, the ¹³C chemical shifts of cyclobutanone and its derivatives provide a solid basis for the prediction of the carbonyl and adjacent methylene carbon signals.[1][8]

Experimental Protocol for NMR Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. The spectral width should be set to approximately 220-240 ppm.

  • 2D NMR Experiments (Optional but Recommended) : To further confirm the assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed. An HSQC spectrum will correlate the proton signals with their directly attached carbons, while an HMBC spectrum will reveal long-range (2-3 bond) correlations, which would be particularly useful for confirming the assignment of the quaternary spiro carbon.

Visualizing the Molecular Structure and Connectivity

The following diagram illustrates the structure of this compound and the numbering scheme used for the NMR assignments.

Figure 1. Molecular structure of this compound.

The Role of Computational NMR Prediction

In the absence of experimental data, computational methods for NMR prediction have become increasingly reliable.[9][10][11] Techniques such as Density Functional Theory (DFT) can be employed to calculate the magnetic shielding constants of each nucleus, which can then be converted into chemical shifts. These computational approaches can provide a valuable cross-validation of the predictions made based on empirical data from related compounds. For a molecule like this compound, a computational study would be a logical next step to further refine the predicted spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The high degree of molecular symmetry is expected to result in a relatively simple spectrum with four ¹³C signals and two ¹H signals. The predicted chemical shifts are based on established NMR principles and data from analogous thietane, cyclobutanone, and spiro[3.3]heptane structures. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. For researchers working with this or structurally similar molecules, this guide serves as a foundational reference for spectral interpretation and structural confirmation.

References

Mass spectrometry fragmentation pattern of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Thiaspiro[3.3]heptan-6-one: A Predictive Analysis and Comparative Guide

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles of its constituent moieties—a cyclobutanone ring, a thietane ring, and a spirocyclic junction—to construct a plausible fragmentation map. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of novel spirocyclic systems.

This compound is a unique spirocyclic compound featuring a strained four-membered thietane ring fused to a four-membered cyclobutanone ring at a central quaternary carbon. The molecular formula is C₆H₈OS, with a monoisotopic mass of 128.03 Da.[1] The analysis of such strained, polycyclic systems is non-trivial. Mass spectrometry, particularly with electron ionization, provides invaluable structural information through the analysis of characteristic fragmentation patterns. Understanding these patterns is critical for confirming the identity and purity of newly synthesized compounds in medicinal chemistry and materials science.

This guide will:

  • Propose the most likely fragmentation pathways of this compound under EI-MS conditions.

  • Compare the utility of mass spectrometry with other common analytical techniques for this molecule.

  • Provide a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 128. The subsequent fragmentation is predicted to be driven by the functionalities present: the ketone, the spirocyclic center, and the thietane ring.

The molecular ion is an odd-electron ion, and its fragmentation can proceed through various pathways, including direct bond cleavages and rearrangements.[2][3]

Predicted Molecular Ion and Isotopic Pattern

The molecular ion peak is expected at m/z 128 . Due to the presence of a sulfur atom, a characteristic isotopic peak at M+2 (m/z 130) with an abundance of approximately 4.4% relative to the M+ peak is anticipated, corresponding to the natural abundance of the ³⁴S isotope. This isotopic signature is a key diagnostic feature for sulfur-containing compounds.

Proposed Primary Fragmentation Pathways

The fragmentation of this compound is likely to be dominated by pathways that relieve the inherent ring strain of the two four-membered rings. We can predict the major fragmentation routes by considering the established behavior of cyclobutanones and thietanes.

Pathway A: Cycloreversion of the Cyclobutanone Ring

Cyclobutanone and its derivatives are well-known to undergo a characteristic [2+2] cycloreversion upon ionization, yielding an ethene radical cation and a neutral ketene molecule, or vice-versa.[4] For this compound, this would involve the cleavage of the cyclobutanone ring.

  • A1: Formation of the Ketene Radical Cation: Cleavage of the C5-C6 and C1-C7 bonds would lead to the formation of a ketene radical cation and a neutral thietane molecule. This would result in a fragment at m/z 42 (C₂H₂O⁺˙).

  • A2: Formation of the Thietane Radical Cation: Alternatively, charge retention on the thietane fragment would produce a radical cation at m/z 74 (C₃H₆S⁺˙).

Pathway B: Alpha-Cleavage adjacent to the Carbonyl Group

Alpha-cleavage is a classic fragmentation mechanism for ketones, where the bond between the carbonyl carbon and an adjacent carbon is broken.[5]

  • Cleavage of the C1-C6 bond would lead to a diradical intermediate. Subsequent cleavage of the C4-C5 bond could lead to the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones, resulting in a fragment at m/z 100 (M-28).

Pathway C: Fragmentation initiated by the Thietane Ring

The thietane ring can also undergo cycloreversion. The mass spectrum of thietane shows a prominent molecular ion and significant fragments from the loss of ethylene (C₂H₄) to form a thioformaldehyde radical cation (CH₂S⁺˙) at m/z 46.

  • C1: Loss of Ethylene from the Thietane Ring: Cleavage of the C2-C3 and C4-S bonds could result in the loss of ethylene (28 Da), leading to a fragment at m/z 100 .

  • C2: Loss of Thioformaldehyde: Cleavage of the C3-C4 and C2-S bonds could lead to the loss of thioformaldehyde (CH₂S, 46 Da), resulting in a fragment at m/z 82 .

The following diagram illustrates these proposed primary fragmentation pathways.

G cluster_A Pathway A: Cycloreversion (Cyclobutanone) cluster_B Pathway B: Alpha-Cleavage & CO Loss cluster_C Pathway C: Thietane Ring Fragmentation M This compound M+• m/z 128 A_inter [2+2] Cycloreversion M->A_inter - C₄H₆S M->A_inter - C₂H₂O B1 Fragment m/z 100 (C₅H₈S)+• M->B1 - CO (28 Da) C1 Fragment m/z 100 (C₄H₄O)+• M->C1 - C₂H₄ (28 Da) C2 Fragment m/z 82 (C₅H₆O)+• M->C2 - CH₂S (46 Da) A1 Fragment m/z 42 (C₂H₂O)+• Ketene Radical Cation A_inter->A1 A2 Fragment m/z 74 (C₃H₆S)+• Thietane Radical Cation A_inter->A2 G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL Dichloromethane weigh->dissolve vial Transfer to Autosampler Vial dissolve->vial inject Inject 1 µL into GC vial->inject separate Separation on GC Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Analysis (m/z 35-350) ionize->detect spectrum Extract Mass Spectrum detect->spectrum analysis Analyze M+• and Fragment Ions spectrum->analysis

References

A Comparative Guide to the X-ray Crystallographic Data of 2-Thiaspiro[3.3]heptan-6-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a unique bioisosteric replacement for commonly used planar aromatic rings like benzene, as well as saturated rings such as piperidine. This "escape from flatland" is a strategic approach to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, while exploring novel chemical space. The introduction of heteroatoms, such as sulfur in the 2-thiaspiro[3.3]heptane core, and functional groups like the ketone in the 6-position, provides crucial anchor points for molecular interactions with biological targets.

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives and close analogs of 2-thiaspiro[3.3]heptan-6-one. While crystallographic data for the exact parent molecule is not publicly available, a comprehensive understanding of its likely structural features can be extrapolated from the high-resolution crystal structures of closely related compounds. By examining these analogs, we can gain valuable insights into the conformational preferences, bond lengths, and bond angles of the this compound scaffold, which are critical for structure-based drug design.

Comparative Analysis of Spiro[3.3]heptane Crystal Structures

The following table summarizes key crystallographic parameters for selected spiro[3.3]heptane derivatives. This data provides a basis for understanding the subtle yet significant structural variations that arise from different substitution patterns and the presence of heteroatoms.

Compound NameCCDC Deposition No.Crystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Puckering of Cyclobutane RingsReference
2,6-Dithiaspiro[3.3]heptane 263225MonoclinicP2₁/cC-S: 1.82-1.84, C-C: 1.53-1.55C-S-C: ~98, S-C-C: ~88Puckered[1]
Spiro[3.3]heptane-2,6-dispirofluorene 156367TetragonalI-42dC1-C2: 1.550(5), C2-C3: 1.557(6)C2-C1-C2A: 89.7(3), C1-C2-C3: 90.5(3)Planar and Orthogonal
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane Not specifiedTriclinicP1-Dihedral angles: 12.9(7) and 21.2(5)Puckered[2]

Insights from the Comparative Data:

  • Ring Puckering: The cyclobutane rings in spiro[3.3]heptane derivatives are typically puckered, as seen in 2,6-dithiaspiro[3.3]heptane and the tetrakis(mesyloxymethyl) derivative.[1][2] This puckering is a consequence of relieving ring strain. However, in the case of the bulky spiro[3.3]heptane-2,6-dispirofluorene, the cyclobutane rings are planar and orthogonal to each other due to crystallographic symmetry. It is highly probable that the cyclobutane ring of this compound would also exhibit a puckered conformation.

  • Impact of Heteroatoms: The introduction of sulfur atoms in 2,6-dithiaspiro[3.3]heptane leads to characteristic C-S bond lengths of approximately 1.82-1.84 Å and C-S-C bond angles of around 98°.[1] In this compound, we would expect a similar C-S bond length in the thietane ring. The presence of the carbonyl group at the 6-position will influence the geometry of the adjacent cyclobutane ring, likely leading to some degree of flattening around the sp³ carbons bonded to the carbonyl carbon.

  • Substitution Effects: The bulky substituents in 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane significantly influence the degree of puckering of the cyclobutane rings.[2] This highlights the importance of considering the steric and electronic effects of substituents when predicting the conformation of new derivatives.

Experimental Protocols: A Guide to Synthesis and Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step in structural elucidation. The following protocols are based on established methods for the synthesis and crystallization of related spiro[3.3]heptane derivatives and can be adapted for this compound.

Synthesis of Spiro[3.3]heptane Scaffolds

A common and effective method for constructing the spiro[3.3]heptane core involves the reaction of pentaerythrityl tetrabromide or tetrathiolate precursors with suitable reagents.

Workflow for the Synthesis of a Spiro[3.3]heptane Derivative:

cluster_synthesis Synthesis start Pentaerythrityl Tetrabromide reaction Cyclization Reaction start->reaction reagent Active Methylene Compound (e.g., Malonate Ester) or Thiol reagent->reaction base Base (e.g., NaH, K2CO3) base->reaction product Spiro[3.3]heptane Derivative reaction->product

Caption: General workflow for the synthesis of spiro[3.3]heptane derivatives.

Step-by-Step Protocol for the Synthesis of Spiro[3.3]heptane-2,6-dispirofluorene:

  • Preparation of the Reagent: To a suspension of fluorenyl potassium (1.98 mmol) in dry tetrahydrofuran (25 ml), add pentaerythrityl tetrabromide (0.44 mmol).

  • Reaction: Stir the mixture for 10 hours at 65°C.

  • Work-up: Evaporate the orange solution to dryness and hydrolyze the residue with water (20 ml). Extract the reaction mixture with dichloromethane (2 x 15 ml).

  • Purification: Wash the combined organic phases with brine and water. Dry the organic layer over sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.

  • Crystallization: Crystallize the crude product from dichloromethane to obtain colorless microcrystals.

Crystallization for X-ray Diffraction

The growth of single crystals of sufficient size and quality is often the most challenging aspect of X-ray crystallography.

Workflow for Single Crystal Growth:

cluster_crystallization Crystallization start Purified Compound dissolve Dissolve in a suitable solvent start->dissolve method Choose Crystallization Method dissolve->method slow_evap Slow Evaporation method->slow_evap vapor_diff Vapor Diffusion method->vapor_diff cooling Slow Cooling method->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals

Caption: Common methods for growing single crystals for X-ray diffraction.

General Crystallization Protocol:

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Common solvents include dichloromethane, methanol, ethanol, acetone, and ethyl acetate.

  • Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in a sealed container with a larger volume of a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Crystal Mounting and Data Collection: Once suitable crystals have formed, they are carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer for data collection.

The Power of X-ray Crystallography in Drug Design

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[3] For drug development professionals, this information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the precise 3D arrangement of atoms in a molecule correlates with its biological activity.

  • Rational Drug Design: Designing new molecules with improved potency and selectivity by visualizing their interactions with a protein target.

  • Pharmacophore Modeling: Identifying the key structural features of a molecule responsible for its biological activity.

  • Intellectual Property: Providing definitive structural proof for patent applications.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, the comparative analysis of its close analogs provides a robust framework for understanding its likely structural characteristics. The puckered nature of the cyclobutane rings and the influence of the thioether and ketone functionalities are key features that will dictate its conformational preferences and its potential as a scaffold in drug discovery.

The synthesis and crystallization protocols outlined in this guide provide a practical starting point for researchers seeking to obtain single crystals of this compound and its derivatives. The successful elucidation of these structures will undoubtedly contribute to the growing importance of spiro[3.3]heptanes in the development of next-generation therapeutics. Further research should focus on the synthesis of a wider range of derivatives and co-crystallization with biological targets to fully unlock the potential of this promising scaffold.

References

A Comparative Analysis of 2-Thiaspiro[3.3]heptan-6-one and Its Oxa/Aza Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is relentless. Among these, strained spirocyclic systems have garnered significant attention as bioisosteres for more common motifs like piperidines and morpholines. This guide provides a comparative technical overview of 2-Thiaspiro[3.3]heptan-6-one and its corresponding oxa and aza analogs, offering insights into their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Allure of Heterocyclic Spiro[3.3]heptanes

The spiro[3.3]heptane framework, characterized by two fused four-membered rings sharing a single carbon atom, offers a rigid and well-defined three-dimensional geometry. The introduction of heteroatoms at the 2-position and a ketone at the 6-position creates a versatile scaffold with distinct electronic and steric properties. These features can significantly impact a molecule's polarity, solubility, metabolic stability, and binding interactions with biological targets.[1][2] This guide will delve into a comparative study of three key analogs: this compound, 2-Oxaspiro[3.3]heptan-6-one, and the N-Boc protected 2-Azaspiro[3.3]heptan-6-one.

Molecular Structures and Key Physicochemical Properties

The seemingly subtle change of a single heteroatom in the spiro[3.3]heptan-6-one core structure leads to significant differences in their calculated and experimental properties. A summary of these properties is presented in the table below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted Boiling Point (°C)
This compoundC₆H₈OS128.19[3]1523571-94-9[3]Not Available
2-Oxaspiro[3.3]heptan-6-oneC₆H₈O₂112.13[4]1339892-66-8[4]Not Available
N-Boc-2-Azaspiro[3.3]heptan-6-oneC₁₁H₁₇NO₃211.261181816-12-5Not Available

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of these scaffolds is a critical consideration for their application in drug discovery programs. While routes to all three analogs have been developed, the complexity and scalability can vary.

This compound

Detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature. However, its availability from commercial suppliers suggests that viable synthetic routes exist, likely involving the construction of the thietane ring followed by the formation of the cyclobutanone.

2-Oxaspiro[3.3]heptan-6-one

The synthesis of 2-oxaspiro[3.3]heptan-6-one can be achieved from 3,3-bis(chloromethyl)oxetane.[5] The general strategy involves the formation of the cyclobutanone ring onto the pre-existing oxetane core.

N-Boc-2-Azaspiro[3.3]heptan-6-one

Two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported by Meyers et al.[6][7] These routes provide access to this key building block in good yields, highlighting its accessibility for medicinal chemistry campaigns.

Route 1: Stepwise Construction

This route involves the initial construction of the cyclobutane ring followed by the formation of the azetidine ring.[6]

Aza_Ketone_Synthesis_Route_1 start Epibromohydrin int1 1,3-Dibromopropane derivative start->int1 int2 α-Cyanoester cyclobutane int1->int2 Condensation with ethyl cyanoacetate int3 Primary amine int2->int3 Reduction and ring closure int4 N-Boc protected azaspiro[3.3]heptane intermediate int3->int4 Boc protection int5 Alcohol int4->int5 Deprotection product N-Boc-2-azaspiro[3.3]heptan-6-one int5->product Oxidation

Caption: Stepwise synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one.

Route 2: [2+2] Cycloaddition

A more convergent approach utilizes a [2+2] cycloaddition of dichloroketene with an azetidine-derived olefin.[6]

Aza_Ketone_Synthesis_Route_2 start N-Boc-azetidin-3-one olefin Azetidine olefin start->olefin Wittig reaction cycloadd Dichlorocyclobutanone olefin->cycloadd [2+2] Cycloaddition with dichloroketene product N-Boc-2-azaspiro[3.3]heptan-6-one cycloadd->product Reductive dechlorination

Caption: Convergent synthesis via [2+2] cycloaddition.

Structural and Reactivity Insights

The nature of the heteroatom (S, O, or N) profoundly influences the properties and reactivity of the spirocyclic ketone.

Ring Strain and Conformation

Four-membered rings possess significant ring strain, which is a key determinant of their reactivity.[4] The bond angles and lengths within the thietane, oxetane, and azetidine rings differ, leading to variations in the overall strain of the spiro[3.3]heptane system. The oxetane ring is known to be more strained than the azetidine ring. This difference in ring strain can influence the reactivity of the adjacent cyclobutanone.

Reactivity of the Cyclobutanone Moiety

The carbonyl group of a cyclobutanone is generally more reactive than that of an acyclic ketone due to the relief of ring strain upon rehybridization of the carbonyl carbon from sp² to sp³.[8] The electronegativity of the heteroatom in the adjacent ring is expected to modulate this reactivity.

  • 2-Oxaspiro[3.3]heptan-6-one : The electron-withdrawing nature of the oxygen atom in the oxetane ring is likely to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

  • This compound : Sulfur is less electronegative than oxygen, suggesting that the carbonyl group in the thia-analog may be slightly less reactive than in the oxa-analog. Furthermore, the sulfur atom itself can participate in reactions, such as oxidation to the corresponding sulfoxide or sulfone, offering additional avenues for chemical modification.[9]

  • N-Boc-2-Azaspiro[3.3]heptan-6-one : The nitrogen atom of the azetidine ring, particularly when protected with an electron-withdrawing group like Boc, will also influence the electronic environment of the carbonyl group. The lone pair of electrons on the nitrogen, even when partially delocalized by the Boc group, may have a more complex electronic effect compared to the more straightforward inductive withdrawal of the oxygen atom.

The reactivity of cyclobutanones can also involve ring-opening reactions under certain conditions, a transformation that can be influenced by α-heteroatom substitution.[2]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one (via [2+2] Cycloaddition)

This protocol is adapted from Meyers et al., Org. Lett. 2009, 11 (16), 3522–3525.[6]

  • Olefin Synthesis: To a solution of N-Boc-azetidin-3-one in an appropriate solvent (e.g., THF), add a suitable Wittig reagent (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) at low temperature. Allow the reaction to warm to room temperature and stir until completion. Work-up and purify by column chromatography to yield the azetidine olefin.

  • [2+2] Cycloaddition: Dissolve the azetidine olefin in a suitable solvent (e.g., diethyl ether). Add trichloroacetyl chloride and activated zinc dust. Heat the reaction mixture to reflux. Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture and concentrate under reduced pressure.

  • Reductive Dechlorination: Dissolve the crude dichlorocyclobutanone in a mixture of acetic acid and an appropriate solvent. Add activated zinc dust portion-wise. Stir the reaction at room temperature until the starting material is consumed. After work-up and purification by column chromatography, N-Boc-2-azaspiro[3.3]heptan-6-one is obtained.

Comparative Summary and Future Directions

Comparative_Summary cluster_Thia This compound cluster_Oxa 2-Oxaspiro[3.3]heptan-6-one cluster_Aza N-Boc-2-Azaspiro[3.3]heptan-6-one Thia_Props Properties: - Higher MW - Potential for S-oxidation Thia_Synth Synthesis: - Less documented Oxa_Props Properties: - Lower MW - Increased polarity - Potentially more reactive ketone Oxa_Synth Synthesis: - Accessible from oxetane precursors Aza_Props Properties: - Highest MW (with Boc) - N-atom allows for diverse functionalization - Well-characterized Aza_Synth Synthesis: - Scalable routes established Core Spiro[3.3]heptan-6-one Scaffold Core->Thia_Props Core->Oxa_Props Core->Aza_Props

Caption: Comparative overview of the thia-, oxa-, and aza-analogs.

This comparative guide highlights the distinct characteristics of this compound and its oxa and aza analogs. The N-Boc-2-azaspiro[3.3]heptan-6-one is the most well-characterized of the three, with established scalable synthetic routes, making it a readily accessible building block for drug discovery. The oxa- and thia-analogs, while less documented, offer unique properties that warrant further investigation. The increased polarity of the oxetane ring and the potential for oxidation of the thietane ring provide opportunities for fine-tuning molecular properties.

Future research should focus on the development of robust and scalable syntheses for the thia- and oxa-analogs, as well as a more systematic experimental evaluation of their physicochemical properties and reactivity. Direct comparative studies of these scaffolds in various biological contexts will be crucial to fully elucidate their potential as valuable tools in the design of next-generation therapeutics.

References

A Comparative Analysis of the Reactivity of 2-Thiaspiro[3.3]heptan-6-one and Common Cyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed comparison of the predicted chemical reactivity of 2-thiaspiro[3.3]heptan-6-one with well-characterized cyclic ketones: cyclobutanone, cyclopentanone, and cyclohexanone. While direct experimental data for this compound is not extensively available in peer-reviewed literature, its reactivity can be reliably predicted based on its structural features, particularly the strained cyclobutanone ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique spirocyclic scaffold.

The core of this analysis rests on the principle that chemical reactivity in cyclic ketones is fundamentally governed by ring strain.[1] This internal energy, arising from deviations from ideal bond angles and eclipsing interactions, dictates the molecule's eagerness to undergo reactions that relieve this strain.[2]

Structural Considerations and the Role of Ring Strain

The reactivity of a cyclic ketone is profoundly influenced by the change in hybridization of the carbonyl carbon from sp² (trigonal planar, ~120° ideal angle) to sp³ (tetrahedral, ~109.5° ideal angle) during the course of many reactions, such as nucleophilic addition.[3]

  • Cyclobutanone: Possesses significant angle strain due to its four-membered ring forcing bond angles to be approximately 90°, a major deviation from both sp² and sp³ ideals.[4][5] Reactions that convert the carbonyl to an sp³ center are highly favorable as they alleviate some of this inherent strain.[4]

  • Cyclopentanone: Has less angle strain than cyclobutanone. However, it suffers from considerable torsional strain due to eclipsing hydrogen atoms. Transitioning to an sp³ center can increase this torsional strain, making it less reactive than cyclobutanone in some cases but more reactive than cyclohexanone in others, such as Baeyer-Villiger oxidation.[6]

  • Cyclohexanone: Adopts a stable chair conformation, which minimizes both angle and torsional strain, with bond angles very close to the ideal sp³ value.[7][8] Forcing the carbonyl carbon (sp²) into this sp³-like geometry introduces strain. Consequently, reactions that create a new sp³ center at the carbonyl are less favorable compared to more strained rings.[3]

  • This compound: This molecule features a cyclobutanone ring fused via a spirocenter to a thietane (four-membered sulfur heterocycle) ring. The reactivity of the ketone is expected to be dominated by the properties of the cyclobutanone moiety. The rigid, fused spirocyclic system maintains, and potentially enhances, the high degree of ring strain characteristic of cyclobutanone. Therefore, its reactivity profile is predicted to closely mirror that of cyclobutanone.

Comparative Reactivity in Key Transformations

We will now compare the expected reactivity of these ketones in several fundamental organic reactions.

Nucleophilic addition is a cornerstone of ketone chemistry. The rate is often dictated by the electrophilicity of the carbonyl carbon and the energetic relief gained upon forming the tetrahedral intermediate.

Table 1: Comparison of Reactivity in Nucleophilic Addition

KetoneRelative ReactivityRationale for Reactivity
Cyclobutanone Very HighSignificant relief of ring strain upon conversion of the carbonyl carbon from sp² to sp³.[4]
This compound (Predicted) Very High Reactivity is dominated by the highly strained cyclobutanone ring, favoring the formation of an sp³ center.
Cyclopentanone ModerateCompeting effects of angle strain relief and increased torsional strain in the product.[6]
Cyclohexanone LowThe stable chair conformation is disrupted, and torsional strain is increased upon forming the tetrahedral intermediate.[3]

The acidity of α-protons and the rate of enolate formation are critical for reactions like aldol condensations and α-alkylations. Ring strain plays a complex role, increasing the s-character of C-H bonds (enhancing acidity) while potentially disfavoring the formation of a planar sp² enolate center.[9]

Table 2: Comparison of Enolization Tendencies

KetoneRelative Kinetic AcidityRationale for Reactivity
Cyclopentanone HighHigher s-character in the C-H bond due to ring geometry leads to greater α-proton acidity.[6]
Cyclohexanone ModerateFavorable orbital alignment in the chair conformation allows for efficient enolization.[9]
Cyclobutanone LowAlthough the α-protons are acidic, the formation of an sp²-hybridized enolate carbon introduces significant additional ring strain, disfavoring enolate formation.[9]
This compound (Predicted) Low Similar to cyclobutanone, the introduction of a double bond within the strained four-membered ring is energetically unfavorable.

The Baeyer-Villiger oxidation, which converts a cyclic ketone to a lactone using a peroxyacid, is a powerful synthetic tool.[10][11] The reaction rate is highly dependent on the ring strain of the starting ketone, as the mechanism involves ring expansion, which can relieve strain.[6]

Table 3: Comparison of Reactivity in Baeyer-Villiger Oxidation

KetoneRelative ReactivityRationale for Reactivity
Cyclobutanone Very HighThe significant release of ring strain upon expansion to a five-membered γ-lactone provides a strong thermodynamic driving force.
This compound (Predicted) Very High The inherent strain of the cyclobutanone ring is expected to facilitate rapid ring expansion to the corresponding lactone.
Cyclopentanone HighRing expansion to a six-membered δ-lactone is favorable for relieving the ring strain of the five-membered ring.[6]
Cyclohexanone LowThe starting material is relatively strain-free, and the seven-membered lactone product is not significantly more stable, offering a smaller thermodynamic driving force.

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems. The rationale for key steps is provided to allow for adaptation and troubleshooting.

This protocol describes a parallel experiment to compare the oxidation rates of the different cyclic ketones.

dot

baeyer_villiger_mechanism ketone Cyclic Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ mcpba m-CPBA criegee_intermediate Criegee Intermediate protonated_ketone->criegee_intermediate + Peroxyacid lactone Lactone criegee_intermediate->lactone Migratory Insertion (Rate-Determining) mcba m-Chlorobenzoic Acid criegee_intermediate->mcba

References

A Forward-Looking Guide to the Biological Potential of 2-Thiaspiro[3.3]heptan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis and Proposed Evaluation Framework

Abstract

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The unique three-dimensional architecture of spirocyclic compounds has positioned them as privileged structures in medicinal chemistry. While significant research has focused on their nitrogen-containing counterparts (azaspiro[3.3]heptanes), the biological landscape of 2-Thiaspiro[3.3]heptan-6-one derivatives remains largely uncharted territory. This guide presents a forward-looking perspective on the potential biological activities of this intriguing class of sulfur-containing spirocycles. Drawing parallels from structurally related compounds and the known bioactivities of sulfur-containing heterocycles, we propose a comprehensive framework for their synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing hypothetical experimental designs, data interpretation frameworks, and detailed protocols to catalyze the exploration of this compound derivatives as a source of novel therapeutic agents.

Introduction: The Untapped Potential of a Novel Scaffold

The spiro[3.3]heptane motif, characterized by two cyclobutane rings sharing a single carbon atom, imparts a rigid, three-dimensional geometry that is highly attractive for drug design. This structural rigidity can enhance binding affinity and selectivity for biological targets.[1] While extensive studies have demonstrated the broad therapeutic potential of azaspiro[3.3]heptane derivatives, including their use as replacements for common heterocycles like piperidine and morpholine, the corresponding thia-analogs have been conspicuously absent from the literature.

The this compound scaffold introduces a sulfur atom into the spirocyclic core, a modification with profound implications for its physicochemical and biological properties. Sulfur-containing compounds are prevalent in numerous clinically approved drugs and natural products, exhibiting a wide array of biological activities, including antimicrobial and anticancer effects.[2][3] The presence of the sulfur atom can influence metabolic stability, lipophilicity, and hydrogen bonding capacity, offering a distinct advantage in modulating pharmacokinetic and pharmacodynamic profiles.

This guide aims to bridge the current knowledge gap by proposing a systematic investigation into the biological activities of this compound derivatives. We will outline a hypothetical research program, complete with synthetic strategies and detailed protocols for assessing their potential as anticancer and antimicrobial agents.

Proposed Biological Activities and Rationale

Based on the established bioactivities of analogous molecular frameworks, we hypothesize that this compound derivatives will exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.

  • Anticancer Activity: Spirocyclic compounds, in general, have shown promise as anticancer agents. For instance, certain azaspiro[3.3]heptane derivatives have demonstrated antiproliferative activity against cancer cell lines like MCF-7.[1] Furthermore, various sulfur-containing heterocyclic compounds have been reported to possess potent cytotoxic effects against a range of human cancer cell lines.[4][5] The unique stereoelectronic properties of the this compound core could facilitate novel interactions with anticancer targets, such as protein kinases or enzymes involved in cell cycle regulation.

  • Antimicrobial Activity: The antimicrobial properties of sulfur-containing compounds are well-documented.[3][6] Spiro-4H-pyran derivatives, for example, have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The incorporation of a sulfur-containing spirocyclic scaffold could lead to the discovery of novel antimicrobial agents with unique mechanisms of action, potentially overcoming existing resistance pathways.

A Proposed Research Workflow: From Synthesis to Biological Evaluation

To systematically explore the biological potential of this compound derivatives, a structured research workflow is essential. The following sections detail a hypothetical, yet plausible, approach.

Research_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of Core Scaffold (this compound) Derivatization Derivative Library Synthesis (R1, R2 modifications) Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Cytotoxicity In Vitro Cytotoxicity Assays (MTT, etc.) Purification->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (MIC Determination) Cytotoxicity->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead

Caption: Proposed research workflow for the synthesis and biological evaluation of this compound derivatives.

Hypothetical Synthesis of this compound Derivatives

A plausible synthetic route to the core scaffold and its derivatives is outlined below. This proposed pathway is based on established synthetic methodologies for related spirocyclic systems.

Synthetic_Pathway start Starting Materials intermediate1 Intermediate A start->intermediate1 Step 1 intermediate2 Intermediate B intermediate1->intermediate2 Step 2 core_scaffold This compound O S intermediate2->core_scaffold Step 3: Cyclization derivatives Derivative Library R1, R2 modifications core_scaffold->derivatives Step 4: Derivatization

Caption: A plausible synthetic pathway for generating a library of this compound derivatives.

Experimental Protocol: Synthesis of the Core Scaffold (A Hypothetical Example)

  • Step 1 & 2: Formation of a Key Intermediate: Commercially available starting materials would be subjected to a series of reactions, such as alkylation and cyclization, to construct a suitable precursor containing the necessary functional groups for the final ring closure.

  • Step 3: Intramolecular Cyclization: The key intermediate would undergo an intramolecular cyclization reaction to form the this compound core. This could potentially be achieved through a Dieckmann condensation or a similar cyclization strategy.

  • Step 4: Derivatization: The ketone functionality at the 6-position and other potential reactive handles on the scaffold would be utilized to introduce a diverse range of substituents (R1, R2), thereby generating a library of derivatives for biological screening.

Proposed Biological Evaluation Protocols

In Vitro Cytotoxicity Screening

Objective: To assess the anticancer potential of the synthesized this compound derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation:

Compound IDR1-substituentR2-substituentMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)
TSH-001 HH>100>100>100>100
TSH-002 4-Cl-PhH15.222.518.9>100
TSH-003 4-MeO-PhH8.712.19.585.3
TSH-004 2-NaphthylH5.47.86.165.7
Doxorubicin --0.50.80.61.2
Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the this compound derivatives against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The synthesized compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation:

Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TSH-001 HH>128>128>128
TSH-005 3,4-diCl-PhH163264
TSH-006 4-CF3-PhH81632
TSH-007 Thiophen-2-ylH4816
Ciprofloxacin --0.50.25NA
Fluconazole --NANA2

Hypothetical Mechanism of Action and Signaling Pathway

Based on the activities of related sulfur-containing anticancer agents, it is plausible that this compound derivatives could exert their cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation TSH_Derivative This compound Derivative TSH_Derivative->Akt INHIBITS

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative as an Akt inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a novel and unexplored area of chemical space with significant potential for the discovery of new therapeutic agents. Although direct experimental evidence of its biological activity is currently lacking in the public domain, the structural analogy to well-studied spirocyclic systems and the established bioactivities of sulfur-containing heterocycles provide a strong rationale for its investigation.

This guide has presented a comprehensive, albeit hypothetical, framework for the systematic exploration of this compound derivatives. By following the proposed synthetic and biological evaluation workflows, researchers can begin to unlock the therapeutic potential of this promising scaffold. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive screening against a wide range of biological targets, and detailed mechanistic studies of the most promising lead compounds. The insights gained from such studies will be invaluable in guiding the development of the next generation of spirocyclic drugs.

References

A-Senior Application Scientist's Guide to In Silico Pharmacophore Analysis: The Case of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Value of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. For decades, drug discovery was dominated by flat, aromatic structures. However, the industry is experiencing a significant shift towards molecules with greater three-dimensionality (3D)[1]. Spirocycles, molecular architectures where two rings are fused at a single atom, are at the forefront of this evolution[1]. Their rigid, well-defined 3D nature allows for the precise projection of functional groups into the binding sites of biological targets, an attribute that can lead to enhanced potency, selectivity, and improved physicochemical properties[2][3].

This guide focuses on a particularly intriguing, yet underexplored scaffold: 2-Thiaspiro[3.3]heptan-6-one . We will provide a comprehensive framework for its evaluation using in silico pharmacophore comparison techniques. The objective is not to present definitive binding data, but to equip researchers, scientists, and drug development professionals with the strategic rationale and a detailed, repeatable workflow to assess the potential of this and similar novel scaffolds against known, biologically relevant pharmacophores. We will delve into the "why" behind each computational step, ensuring a transparent and scientifically rigorous approach.

Section 1: Deconstructing the this compound Scaffold

Before any comparison, a thorough understanding of the subject molecule is paramount. The this compound scaffold possesses several key features that make it a compelling starting point for medicinal chemistry campaigns:

  • Spirocyclic Core: The central spiro[3.3]heptane system imparts significant rigidity. Unlike flexible aliphatic chains, this locked conformation reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity. Furthermore, the spiro atom acts as a nexus, projecting substituents in distinct, non-planar vectors, which is ideal for exploring the complex topology of protein binding pockets.

  • Ketone Moiety: The carbonyl group at the 6-position is a potent hydrogen bond acceptor. This is a critical pharmacophoric feature for countless biological targets, most notably the hinge region of protein kinases[4][5][6].

  • Thioether Linkage: The sulfur atom at the 2-position introduces unique properties. While generally considered a hydrophobic feature, the lone pairs on the sulfur can act as a weak hydrogen bond acceptor. Its presence also influences the scaffold's electronic distribution and metabolic profile, potentially offering advantages over purely carbocyclic or oxa-spirocyclic analogues[7].

  • High Fsp³ Character: The high fraction of sp³-hybridized carbon atoms generally correlates with improved solubility, reduced promiscuity, and better metabolic stability compared to flat, aromatic compounds[1].

These intrinsic properties suggest that the this compound scaffold has the potential to engage with a variety of biological targets by mimicking or complementing the features of established pharmacophores.

Section 2: The Logic of In Silico Pharmacophore Comparison

A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target[8]. In silico comparison is a cornerstone of modern computer-aided drug design (CADD), enabling rapid assessment of a novel scaffold's potential through techniques like virtual screening, scaffold hopping, and lead optimization[9][10].

The core principle is to determine how well a query molecule (our spirocycle) can spatially and electronically align with a known pharmacophore model. A strong match suggests that the query molecule may elicit a similar biological response. This process allows us to generate testable hypotheses about a new scaffold's potential targets before committing significant resources to synthesis and in vitro testing.

G cluster_0 Input Molecules cluster_1 In Silico Comparison Engine cluster_2 Output & Hypothesis Query Query Scaffold (this compound) Align 3D Alignment & Feature Mapping Query->Align Known Known Pharmacophore (e.g., Kinase Inhibitor) Known->Align Score Similarity Scoring Align->Score Calculate Overlap Result Quantitative Fit Score Score->Result Hypothesis Biological Activity Hypothesis Result->Hypothesis

Caption: General workflow for in silico pharmacophore comparison.

Section 3: A Validated Protocol for Comparative Analysis

This section provides a detailed, step-by-step methodology for comparing this compound against any given pharmacophore model. The causality behind each step is explained to ensure a robust and scientifically sound workflow.

Experimental Protocol: Pharmacophore Comparison Workflow
  • 3D Structure Preparation & Conformation Generation:

    • Action: Obtain a 2D structure of this compound and convert it into a high-quality 3D structure. Use a tool like Schrödinger's LigPrep or an open-source equivalent to generate a low-energy, stereochemically correct 3D conformation. Since the scaffold is rigid, a single low-energy conformation is often sufficient. For more flexible molecules, a conformational search would be necessary.

    • Rationale: The starting 3D geometry is critical. An inaccurate or high-energy conformation will lead to poor alignments and meaningless results. This step ensures our query molecule is in a physically realistic state[11].

  • Pharmacophore Model Definition:

    • Action: Define the reference pharmacophore. This can be done in two ways:

      • Ligand-Based: If a set of known active ligands for a target exists, they can be aligned to generate a common feature pharmacophore model using tools like Phase (Schrödinger) or LigandScout[11].

      • Structure-Based: If a crystal structure of the target protein with a bound ligand is available (from the PDB), the key interactions (hydrogen bonds, hydrophobic contacts, etc.) can be directly mapped to create a pharmacophore model.

    • Rationale: The quality of the reference pharmacophore dictates the relevance of the entire comparison. A well-defined model accurately represents the essential interactions required for biological activity.

  • Pharmacophore Alignment & Screening:

    • Action: Use a pharmacophore screening tool to align the prepared 3D structure of this compound against the reference pharmacophore model. The software will attempt to superimpose the query molecule to match as many pharmacophoric features as possible.

    • Rationale: This is the core comparison step. The algorithm systematically evaluates if the query molecule can adopt a conformation that places its key features (e.g., its ketone H-bond acceptor) in the corresponding locations defined by the reference model.

  • Shape-Based Similarity Analysis:

    • Action: In parallel, perform a shape-based comparison. This method ignores chemical features and focuses purely on the 3D shape and volume of the molecules. Tools like ROCS (OpenEye) or Schrödinger's Shape Screening calculate a Tanimoto-based score representing the volumetric overlap between the query and reference molecules[12][13][14].

    • Rationale: Shape is a fundamental determinant of molecular recognition[15]. A high shape similarity score suggests that the query scaffold can occupy the same binding pocket as the reference ligand, even if their chemical features differ. This is a powerful technique for scaffold hopping[14].

  • Electrostatic Potential (ESP) Surface Comparison:

    • Action: Calculate and compare the molecular electrostatic potential surfaces of the query and reference molecules. ESP maps visualize the charge distribution across a molecule's surface, with red regions indicating negative potential (attractive to positive charges) and blue indicating positive potential[16][17]. Similarity can be quantified using various metrics[18][19].

    • Rationale: Electrostatic complementarity is a primary driver of binding affinity[17][20]. Even if features and shape align, a mismatch in electrostatics can prevent effective binding. This analysis provides a deeper layer of validation.

G Start Start: 2D Structure of Spirocycle Prep Step 1: 3D Structure Generation & Energy Minimization Start->Prep PharmScreen Step 3: Pharmacophore Alignment & Fit Scoring Prep->PharmScreen ShapeScreen Step 4: Shape-Based Screening & Tanimoto Calculation Prep->ShapeScreen ESPScreen Step 5: Electrostatic Potential Surface Comparison Prep->ESPScreen Define Define Reference Pharmacophore Model Define->PharmScreen Define->ShapeScreen Define->ESPScreen Analysis Synthesize Data & Generate Hypothesis PharmScreen->Analysis ShapeScreen->Analysis ESPScreen->Analysis

Caption: Detailed workflow for the multi-faceted in silico comparison.

Section 4: Case Studies - Comparing the Spirocycle to Key Pharmacophores

Here, we present hypothetical case studies to illustrate the application of the described protocol. The quantitative data are representative examples of what a real analysis would yield.

Case Study A: Type I Protein Kinase Inhibitor Pharmacophore

Protein kinases are a major class of drug targets, and most Type I inhibitors interact with the ATP-binding site's hinge region via hydrogen bonds[4][5]. A typical pharmacophore consists of one or more hydrogen bond acceptors/donors and adjacent hydrophobic pockets[6][21].

  • Reference Pharmacophore Features:

    • 1 Hydrogen Bond Acceptor (HBA)

    • 1 Hydrogen Bond Donor (HBD)

    • 2 Hydrophobic (HY) regions

  • Hypothetical Analysis of this compound:

    • The ketone at the 6-position is a perfect geometric and electronic match for the HBA feature required for hinge binding.

    • The spirocyclic core, being aliphatic and rigid, effectively occupies one of the hydrophobic pockets.

    • The scaffold lacks a native HBD. This immediately informs a key medicinal chemistry strategy: derivatization. A substituent with HBD capabilities (e.g., an amide or substituted amine) could be added to the scaffold to fulfill this pharmacophoric requirement.

    • The thioether provides a unique vector for exploring deeper pockets that may not be accessible to more traditional scaffolds.

Case Study B: Biogenic Amine G-Protein Coupled Receptor (GPCR) Ligand Pharmacophore

Many GPCR ligands feature a positively ionizable group (typically a protonated amine) that forms a key salt bridge interaction, along with hydrophobic/aromatic features that occupy other subpockets[22][23][24].

  • Reference Pharmacophore Features:

    • 1 Positive Ionizable (PI) feature

    • 1 Aromatic Ring (AR)

    • 1 Hydrophobic (HY) region

  • Hypothetical Analysis of this compound:

    • The base scaffold does not match the PI or AR features. This suggests that this compound itself is a poor fit for this type of pharmacophore.

    • However, this analysis is still highly valuable. It demonstrates that the scaffold is unlikely to have off-target activity at these receptors in its current form.

    • For lead optimization, this analysis guides chemists. If a GPCR target is desired, the scaffold would need significant modification, such as replacing the thioether with a basic amine (e.g., creating a 2-azaspiro[3.3]heptane derivative) to introduce the crucial PI feature.

Summary of Hypothetical Comparison Data
Comparison MetricKinase Inhibitor PharmacophoreGPCR Ligand PharmacophoreInterpretation
Pharmacophore Fit Score 0.75 (3 of 4 features)0.20 (1 of 3 features)Good partial match for kinase; poor match for GPCR.
Shape Tanimoto 0.820.55High shape similarity to kinase inhibitor; moderate similarity to GPCR ligand.
ESP TanimotoCombo 0.680.30Good electrostatic overlap with kinase model; poor overlap with GPCR model.

Table 1: Representative quantitative data from a hypothetical in silico comparison. Scores are on a scale of 0 (no similarity) to 1 (identical).

Section 5: Discussion, Limitations, and Future Directions

The in silico analysis suggests that the this compound scaffold is a promising starting point for designing inhibitors that target pharmacophores requiring a key hydrogen bond acceptor and adjacent hydrophobic bulk, such as protein kinases. Its rigid 3D structure offers excellent potential for achieving high potency and selectivity. Conversely, its poor fit against a typical biogenic amine GPCR pharmacophore suggests a lower liability for certain off-target effects, which can be a significant advantage.

It is crucial to acknowledge the limitations of in silico methods[9][25]. These are predictive models, not experimental truth. Key considerations include:

  • Scoring Function Accuracy: The algorithms used to score fits and similarities are approximations.

  • Protein Flexibility: Most ligand-based methods and some docking protocols treat the protein target as rigid, which is not always biologically accurate[26][27][28][29].

  • Solvation Effects: Explicitly modeling the role of water molecules is computationally expensive and often omitted, yet can be critical for binding.

The clear next step is to use these computational hypotheses to guide synthetic chemistry. Based on our kinase case study, a primary objective would be to synthesize derivatives of this compound that incorporate a hydrogen bond donor feature. These new compounds would then be subjected to in vitro biochemical assays against a panel of kinases to validate the in silico predictions. This iterative cycle of design, synthesis, and testing is the foundation of modern drug discovery.

Conclusion

The this compound scaffold represents a valuable, 3D-rich starting point for drug discovery. This guide has provided a comprehensive, scientifically-grounded framework for its computational evaluation. By systematically comparing the scaffold against known pharmacophores using a multi-faceted approach—encompassing feature mapping, shape analysis, and electrostatic comparison—researchers can efficiently generate robust, testable hypotheses. This in silico due diligence saves valuable time and resources, allowing chemistry efforts to be focused on the most promising avenues, thereby accelerating the path toward novel therapeutics.

References

A Correlative Study of Theoretical and Experimental Data for 2-Thiaspiro[3.3]heptan-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling avenue for the design of new chemical entities with unique pharmacological and material properties. Among these, 2-Thiaspiro[3.3]heptan-6-one stands out as an intriguing yet under-characterized molecule. The strategic placement of a sulfur atom and a ketone functional group within a strained spiro[3.3]heptane framework suggests a unique interplay of steric and electronic effects.

This guide presents a comprehensive comparative analysis of this compound, navigating a critical challenge in its study: the current scarcity of direct experimental data. To overcome this, we employ a robust theoretical framework, leveraging Density Functional Theory (DFT) to predict its key spectroscopic properties. These theoretical data are then critically compared against the available experimental data for its close structural analogs, 2-oxaspiro[3.3]heptan-6-one and N-substituted 2-azaspiro[3.3]heptan-6-ones. This correlative approach not only provides valuable predictive insights into the characteristics of this compound but also establishes a methodological blueprint for the analysis of novel spirocyclic systems where experimental data may be limited.

The Crux of the Matter: Navigating the Data Gap

The decision to pursue a theoretical-experimental correlative study for this compound is born out of necessity and scientific rigor. Direct synthesis and isolation of this specific thia-spirocycle are not yet widely reported in peer-reviewed literature, leading to a void in its experimental spectroscopic profile. In such instances, computational chemistry serves as a powerful predictive tool, offering a window into the molecule's behavior and characteristics before embarking on potentially complex and resource-intensive synthetic campaigns.[1][2][3] By correlating these predictions with the known experimental data of closely related analogs, we can build a high-confidence model of the target molecule's properties.

Theoretical Framework: Predicting the Spectroscopic Signature of this compound

To generate a robust theoretical dataset for this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT). This methodology has been consistently demonstrated to provide accurate predictions of molecular geometries and spectroscopic properties for a wide range of organic molecules.[4][5][6]

Computational Protocol
  • Geometry Optimization: The three-dimensional structure of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed at the B3LYP/6-311+G(d,p) level of theory to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

  • Mass Spectrum Prediction: While direct prediction of mass spectral fragmentation is complex, the molecular weight was calculated, and common fragmentation pathways for ketones and thioethers were considered to anticipate the major fragment ions.

G cluster_workflow Theoretical Prediction Workflow A Initial Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (IR Spectrum) B->C D NMR Chemical Shift Calculation (GIAO) B->D E Analysis of Predicted Data C->E D->E

Caption: Workflow for theoretical data generation.

Experimental Data for Analogous Spirocycles

To provide a basis for comparison, we turn to the experimental data available for oxygen and nitrogen-containing analogs of this compound. The synthesis and characterization of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported, providing valuable spectroscopic data.[7]

Experimental Protocols

The following are generalized protocols for the acquisition of experimental data for spirocyclic ketones, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and fragment ions.

Comparative Analysis: Correlating Theoretical Predictions with Experimental Analogs

The core of this guide lies in the comparison of the predicted data for this compound with the experimental data from its analogs. This allows us to infer the influence of the sulfur atom on the spectroscopic properties.

Molecular Structure

G A This compound G cluster_comparison Comparative Analysis Workflow A Theoretical Data for this compound C Correlate Spectroscopic Data (NMR, IR, MS) A->C B Experimental Data for Analog Compounds (Oxa- and Aza-derivatives) B->C D Analyze Influence of Heteroatom (S vs. O, N) C->D E Inferred Properties of this compound D->E

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Compound and Regulatory Landscape

Before detailing the procedural steps, it is paramount to understand the underlying principles that govern the safe disposal of any research chemical. This involves a thorough characterization of the compound's potential hazards and a firm grasp of the relevant regulatory framework.

1.1. Hazard Assessment of 2-Thiaspiro[3.3]heptan-6-one: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 1523571-94-9)[1], a conservative hazard assessment must be conducted based on its structural motifs and data from analogous compounds.

  • Structural Analogs: The molecule contains a thietane ring (a four-membered sulfur-containing heterocycle) and a cyclobutanone ring. Analogs such as 6-Oxa-1-azaspiro[3.3]heptane hemioxalate and 2-Oxa-6-azaspiro[3.3]heptane hemioxalate are classified as hazardous, causing skin and eye irritation[2][3].

  • Inferred Hazards: Based on these analogs, it is prudent to assume that this compound is, at a minimum, a skin and eye irritant. The presence of a strained spirocyclic system and a ketone functional group suggests potential for reactivity. The sulfur atom may also lead to the formation of noxious sulfur oxides upon combustion.

This inferred hazard profile dictates that this compound must be treated as hazardous waste .

1.2. The Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for the proper management of hazardous and non-hazardous solid waste. A core tenet of RCRA is the "cradle-to-grave" management of hazardous waste, meaning generators are responsible for the waste from its generation to its final disposal.[4][5]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that chemical hazards are communicated to workers through a comprehensive program, including container labeling, safety data sheets, and employee training.[2]

It is crucial to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on federal, state, and local regulations.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a detailed, sequential process for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. Based on the inferred hazards of skin and eye irritation from analogous compounds, the following are mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult a glove compatibility chart for extended handling).

  • Body Protection: A standard laboratory coat.

2.2. Waste Segregation: Preventing Incompatible Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: this compound waste should be collected in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Avoid Mixing: Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, as this could lead to exothermic reactions or the release of toxic gases.

2.3. Container Labeling: Clear and Compliant Communication

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.

  • Label Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[5]

  • Hazard Identification: The label should also indicate the potential hazards (e.g., "Irritant").[5]

2.4. Waste Accumulation and Storage: Ensuring a Safe Laboratory Environment

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5]

  • Container Closure: Keep the waste container securely closed except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Storage Location: The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

2.5. Arranging for Disposal: The Final Step

Once the waste container is full or you have finished your work with the compound, it is time to arrange for its disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to dispose of the chemical waste yourself.

  • Provide Information: Be prepared to provide the EHS staff with all the information from the waste label.

  • Documentation: Your EHS office will handle the final documentation and ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe select_container Select Chemically Compatible Container (e.g., HDPE, Glass) ppe->select_container label_container Label Container: 'Hazardous Waste' Chemical Name Hazards Date select_container->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in SAA: Closed, Secondary Containment, Ventilated Area add_waste->store_waste full_or_done Container Full or Work Complete? store_waste->full_or_done full_or_done->add_waste No contact_ehs Contact EHS for Waste Pickup full_or_done->contact_ehs Yes end End: Waste Disposed of by Licensed Facility contact_ehs->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Thiaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Thiaspiro[3.3]heptan-6-one. As a specialized chemical, understanding its hazard profile through structurally similar compounds is key to ensuring laboratory safety. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering researchers to make informed safety decisions.

Hazard Assessment: Understanding the Risks

The primary directive in laboratory safety is to understand the potential hazards of the materials in use. Based on data from similar chemical structures, this compound should be handled as a substance that poses the following risks:

  • Skin Corrosion/Irritation (H315): Expected to cause skin irritation upon contact.[1][2][4] Prolonged exposure could lead to more severe reactions. This necessitates the use of appropriate protective gloves and lab coats.

  • Serious Eye Damage/Irritation (H319): Poses a risk of serious eye irritation.[1][2][4] Direct contact with the eyes, either from splashes or airborne dust, must be prevented.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory irritation.[3] Handling should occur in well-ventilated areas, with respiratory protection used when dust generation is unavoidable.

General laboratory hygiene, such as washing hands thoroughly after handling and before breaks, is a critical practice to mitigate these risks.[1][2]

Core PPE Recommendations

A multi-layered approach to PPE is essential. The following components form the baseline for safely handling this compound.

Eye and Face Protection

Given the significant risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]

  • Recommended for Splash Risk: A full face shield worn over safety glasses should be used when handling solutions or during procedures with a higher risk of splashing.[1]

Hand Protection

Hands are the most likely point of direct contact. The selection of appropriate gloves is critical.

  • Glove Type: Handle with chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][5]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of immediately in accordance with applicable laws.[1]

Protective Clothing

To prevent skin contact, appropriate body protection is required.

  • Standard Lab Attire: A long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For larger quantities or when there is a significant risk of spillage, consider using a chemically impervious apron or disposable coveralls.[6][7]

Respiratory Protection

The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles.

  • Engineering Controls: The primary method for controlling airborne hazards is to use adequate ventilation, such as a chemical fume hood, especially when handling the solid powder or creating solutions.[1][3]

  • When Required: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved air-purifying respirator with an appropriate particulate filter should be used.[6][8]

PPE Selection Summary

The level of PPE must match the risk associated with the specific task. This table provides a quick reference for selecting the appropriate ensemble.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety glasses (minimum); Face shield recommendedChemically resistant gloves (e.g., Nitrile)Laboratory coatRequired if outside a fume hood (NIOSH-approved respirator)
Preparing Solutions Safety goggles and face shieldChemically resistant gloves (e.g., Nitrile)Laboratory coat and chemical-resistant apronRecommended to perform in a fume hood
Routine Handling (Closed System) Safety glassesChemically resistant gloves (e.g., Nitrile)Laboratory coatNot typically required if ventilation is adequate
Spill Cleanup Safety goggles and face shieldDouble-gloving with chemically resistant glovesChemical-resistant coveralls or apronNIOSH-approved respirator

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Clothing: Put on your laboratory coat or coveralls.

  • Respiratory Protection (if needed): Fit your respirator. Perform a seal check.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Protocol
  • Gloves: Remove gloves using the proper technique to avoid touching the contaminated outer surface.

  • Outer Garments: Remove the face shield (if used), followed by the lab coat or apron, turning it inside out as you remove it.

  • Eye Protection: Remove safety goggles.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]

Operational and Disposal Plan

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment appropriate for the scale of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.[1]

  • Cleanup: For solid spills, sweep up and shovel the material without creating dust.[1][2] For liquid spills, absorb with an inert material.

  • Disposal: Place all contaminated materials into a suitable, closed container for disposal.[1][3]

Waste Disposal

All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of in accordance with local, state, and federal regulations.[2][4] The material should be collected in a licensed chemical destruction plant or disposed of via controlled incineration.[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_handling Handling & Procedure cluster_risk Risk Assessment cluster_ppe Required PPE Ensemble start What is the task? solid_or_liquid Handling solid powder or liquid/solution? start->solid_or_liquid weighing Weighing solid? solid_or_liquid->weighing Solid making_solution Making a solution? solid_or_liquid->making_solution Liquid routine_use Routine use in closed system? solid_or_liquid->routine_use Liquid aerosol_risk Risk of dust/ aerosol generation? weighing->aerosol_risk splash_risk Risk of splash? making_solution->splash_risk ppe_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat routine_use->ppe_base aerosol_risk->ppe_base No (in hood) ppe_hood Work in Fume Hood or wear Respirator aerosol_risk->ppe_hood Yes splash_risk->ppe_base No ppe_splash Add Face Shield & Chem-Resistant Apron splash_risk->ppe_splash Yes ppe_hood->ppe_base ppe_splash->ppe_base

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiaspiro[3.3]heptan-6-one
Reactant of Route 2
2-Thiaspiro[3.3]heptan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.